2-(Methylamino)-3-nitrophenol
Description
BenchChem offers high-quality 2-(Methylamino)-3-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-3-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
163298-74-6 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2-(methylamino)-3-nitrophenol |
InChI |
InChI=1S/C7H8N2O3/c1-8-7-5(9(11)12)3-2-4-6(7)10/h2-4,8,10H,1H3 |
InChI Key |
YRXTXZPCCCVUOS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1O)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
2-(Methylamino)-3-nitrophenol (CAS 163298-74-6): A Strategic Intermediate in Kinase Inhibitor Design and Advanced Heterocyclic Synthesis
Executive Summary
In the landscape of modern drug discovery, the architectural precision of small-molecule intermediates dictates the efficacy and selectivity of the final active pharmaceutical ingredient (API). 2-(Methylamino)-3-nitrophenol (CAS 163298-74-6) is a highly specialized ortho-substituted aniline derivative that serves as a critical building block for synthesizing complex heterocycles, most notably benzimidazoles and benzoxazoles.
This whitepaper provides an in-depth technical analysis of 2-(methylamino)-3-nitrophenol, detailing its physicochemical profile, regioselective synthetic methodologies, and its pivotal role in the development of targeted oncology therapeutics, including PI3Kα and FGFR4 inhibitors.
Physicochemical Profiling
Understanding the fundamental properties of 2-(methylamino)-3-nitrophenol is essential for predicting its behavior in multi-step organic synthesis. The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the benzene ring creates a highly polarized push-pull system, which significantly influences the nucleophilicity of the secondary amine.
| Property | Value |
| Chemical Name | 2-(Methylamino)-3-nitrophenol |
| CAS Registry Number | 163298-74-6 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Structural Class | Substituted Nitrophenol / Secondary Amine |
| Key Precursor | 2-Amino-3-nitrophenol (CAS 603-85-0) |
| Hazard Classification | Irritant (Xi); H315, H319, H335 |
Mechanistic Synthesis Strategies
The primary synthetic challenge in producing 2-(methylamino)-3-nitrophenol lies in achieving strict mono-N-methylation. Direct alkylation of the primary amine precursor (2-amino-3-nitrophenol) with methyl iodide often results in a complex mixture of N,N-dimethylated and O-alkylated byproducts due to the competing nucleophilicity of the phenoxide ion [1].
To bypass this, a highly regioselective approach utilizing a benzoxazole intermediate was developed by Katritzky et al. (1995) [2].
The Benzoxazole Reduction Pathway
-
Condensation: 2-Amino-3-nitrophenol is reacted with trimethyl orthoformate under acidic conditions to yield 4-nitrobenzoxazole. The oxazole ring acts as a rigid protecting group that locks the oxygen and nitrogen atoms, preventing unwanted O-alkylation.
-
Reductive Ring Opening: Treatment of the 4-nitrobenzoxazole with sodium borohydride (NaBH₄) in ethanol induces a highly specific hydride attack on the oxazole ring. This triggers ring opening, cleanly yielding the mono-methylated 2-(methylamino)-3-nitrophenol.
Causality Note: The choice of NaBH₄ in ethanol is deliberate. While it effectively reduces the oxazole, the basicity of the reaction medium can lead to a competing alcoholysis side reaction, which strips the formyl group entirely and reverts the molecule back to 2-amino-3-nitrophenol. Precise temperature control (0°C to 5°C) is required to suppress this thermodynamic sink.
Regioselective synthesis of 2-(methylamino)-3-nitrophenol via a benzoxazole intermediate.
Pharmacological Applications in Oncology
The 2-(methylamino)-3-nitrophenol scaffold is heavily utilized in the pharmaceutical industry to construct conformationally restricted kinase inhibitors.
1. PI3Kα Inhibitors: Mutations in the PIK3CA gene are prevalent in hormone receptor-positive breast cancers. By reducing the nitro group of 2-(methylamino)-3-nitrophenol to a diamine and cyclizing it with difluoroacetic acid, researchers generate 2-difluoromethylbenzimidazoles. These derivatives exhibit potent nanomolar inhibition of PI3Kα by occupying the ATP-binding pocket, thereby shutting down the downstream AKT/mTOR survival pathway [3].
2. Antitumor Enhancers: Pfizer's patent US6130217A details the use of benzoxazole and benzimidazole derivatives—synthesized from this exact nitrophenol scaffold—as agents that synergistically enhance the antitumor activity of primary cytotoxic drugs [4].
PI3K/AKT signaling pathway targeted by benzimidazole derivatives of CAS 163298-74-6.
Validated Experimental Protocols
To ensure scientific integrity, the following protocol for the synthesis of 2-(methylamino)-3-nitrophenol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs) to verify causality and reaction success.
Protocol: Regioselective Synthesis via 4-Nitrobenzoxazole
Reagents: 2-Amino-3-nitrophenol (1.0 eq), Trimethyl orthoformate (3.0 eq), p-Toluenesulfonic acid (0.1 eq), NaBH₄ (2.5 eq), Absolute Ethanol.
Step 1: Oxazole Formation
-
Suspend 2-amino-3-nitrophenol in neat trimethyl orthoformate. Add p-Toluenesulfonic acid as a catalyst.
-
Reflux the mixture at 100°C for 4 hours under an inert N₂ atmosphere.
-
IPC (Self-Validation 1): Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.3) should completely convert to a higher-running spot (4-nitrobenzoxazole, Rf ~0.6).
-
Concentrate under reduced pressure to yield the crude intermediate.
Step 2: Reductive Cleavage 5. Dissolve the crude 4-nitrobenzoxazole in absolute ethanol and cool strictly to 0°C using an ice bath. Causality: Maintaining 0°C prevents the basic borohydride from catalyzing the alcoholysis of the intermediate back to the primary amine. 6. Add NaBH₄ portion-wise over 30 minutes to manage the exothermic hydrogen gas evolution. 7. Stir at 0°C for 2 hours. 8. IPC (Self-Validation 2): Quench a 100 µL aliquot in 1M HCl and analyze via LC-MS. The target mass [M+H]⁺ = 169.15 must be the dominant peak. If a peak at [M+H]⁺ = 155.12 appears, alcoholysis has occurred, indicating the temperature exceeded 5°C. 9. Quench the main reaction with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate 2-(methylamino)-3-nitrophenol as a solid.
References
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]
-
7-HYDROXY-1-METHYLBENZIMIDAZOLE. Katritzky, A. R., et al. (1995). Heterocycles, Vol. 41, No. 2, p. 345-352. URL:[Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. National Center for Biotechnology Information (PMC). URL:[Link]
- Compounds enhancing antitumor activity of other cytotoxic agents. Pfizer Inc. US Patent 6130217A.
Structure of 2-(methylamino)-3-nitrophenol vs 2-amino-3-nitrophenol
Structural and Spectroscopic Divergence: A Technical Whitepaper on 2-Amino-3-nitrophenol vs. 2-(Methylamino)-3-nitrophenol
Architectural Divergence: The Ortho-Effect and Steric Congestion
In the landscape of substituted aromatics, 1,2,3-trisubstituted benzenes present unique stereoelectronic environments. The structural comparison between 2-amino-3-nitrophenol (a primary amine) and 2-(methylamino)-3-nitrophenol (a secondary amine) serves as a masterclass in how minor alkylations fundamentally alter molecular architecture, hydrogen-bonding networks, and macroscopic physical properties.
In 2-amino-3-nitrophenol[1], the primary amine (-NH₂) is flanked by a hydroxyl group (-OH) at position 1 and a strongly electron-withdrawing nitro group (-NO₂) at position 3. The relatively small steric footprint of the primary amine allows it to remain coplanar with the aromatic ring. This coplanarity facilitates a robust, bifurcated intramolecular hydrogen-bonding network (donating to the -NO₂ oxygen and accepting/donating with the -OH group), while still participating in extensive intermolecular hydrogen bonding. This dense network is the direct causality behind its exceptionally high melting point of 212–213 °C[2][3].
Conversely, the N-methylation to form 2-(methylamino)-3-nitrophenol introduces severe steric clash (A-strain) between the N-methyl group and the adjacent -OH and -NO₂ oxygen atoms[4]. To relieve this steric congestion, the secondary amine is forced out of the aromatic plane. This conformational shift disrupts the resonance overlap of the nitrogen lone pair with the aromatic π-system, alters the acidity of the adjacent phenol, and significantly truncates the molecule's ability to form extended intermolecular hydrogen bonds, leading to a predictably lower melting point and altered solubility profiles.
Quantitative Data Presentation
To facilitate rapid comparison for drug development and material science applications, the physicochemical profiles of both compounds are summarized below.
| Property | 2-Amino-3-nitrophenol | 2-(Methylamino)-3-nitrophenol |
| CAS Number | 603-85-0 | 163298-74-6 |
| Molecular Formula | C₆H₆N₂O₃ | C₇H₈N₂O₃ |
| Molecular Weight | 154.12 g/mol | 168.15 g/mol |
| Amine Classification | Primary (-NH₂) | Secondary (-NHCH₃) |
| Melting Point | 212 - 213 °C | Lower (Predicted via disrupted H-bonding) |
| H-Bonding Capacity | High (Extensive intermolecular network) | Moderate (Sterically restricted) |
| Primary Applications | VIS-MALDI matrix, 1,3-benzoxazole precursor | Specialized heterocyclic synthesis |
Spectroscopic Fingerprinting (Self-Validating Workflows)
Differentiating these two compounds requires analytical techniques sensitive to hydrogen bonding and steric environments.
Fig 1: Spectroscopic workflow for differentiating primary and secondary aminophenols.
Protocol 1: Spectroscopic Sample Preparation and Validation
Objective: To conclusively differentiate the primary amine from the N-methylated secondary amine while accounting for solvent-induced artifacts.
-
Step 1: FT-IR Solid-State Preparation. Prepare a KBr pellet by thoroughly grinding 1–2 mg of the analyte with 100 mg of anhydrous KBr.
-
Causality: Solid-state IR (rather than solution-phase) preserves the native intermolecular hydrogen-bond network.
-
Validation Check: The primary amine must exhibit two distinct N-H stretching bands (symmetric and asymmetric) between 3300–3450 cm⁻¹. The secondary amine will self-validate by displaying only a single N-H stretch.
-
-
Step 2: NMR Sample Solvation. Dissolve 10 mg of the analyte in 0.5 mL of anhydrous DMSO-d₆.
-
Causality: DMSO-d₆ is a strong hydrogen-bond acceptor. It disrupts chaotic intermolecular H-bonds that cause signal broadening, but slows the chemical exchange rate of the -OH and -NH protons sufficiently to observe them as distinct, sharp downfield signals (>9.0 ppm)[5].
-
-
Step 3: Data Acquisition (¹H NMR). Run the spectrum at 400 MHz (298 K).
-
Validation Check: Validate the 2-(methylamino)-3-nitrophenol by identifying the N-CH₃ aliphatic signal (integrating to 3H around 2.8–3.0 ppm). If the chemical exchange is sufficiently slow, this methyl group will appear as a doublet due to coupling with the adjacent N-H proton.
-
Synthetic Methodology: Selective N-Alkylation
Direct alkylation of 2-amino-3-nitrophenol with methyl iodide is fundamentally flawed; the electron-deficient nature of the aniline ring makes the nitrogen a poor nucleophile, often resulting in competitive O-alkylation at the phenoxide oxygen or over-alkylation to the N,N-dimethyl derivative.
Protocol 2: Reductive Amination for Mono-N-Methylation
Objective: Achieve selective mono-N-methylation without compromising the hydroxyl or nitro groups.
-
Step 1: Imine Formation. Suspend 10 mmol of 2-amino-3-nitrophenol in 30 mL of anhydrous methanol. Add 1.05 equivalents of aqueous formaldehyde (37%). Stir at ambient temperature for 2 hours.
-
Causality: The slight excess of formaldehyde ensures complete conversion to the highly electrophilic iminium intermediate, bypassing the poor nucleophilicity of the starting aniline.
-
-
Step 2: Selective Reduction. Adjust the pH to ~6.0 using glacial acetic acid. Slowly add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) in portions over 30 minutes.
-
Causality: NaBH₃CN is highly selective for imines at mildly acidic pH and will not reduce the sensitive nitro group or the aromatic ring.
-
-
Step 3: Quenching and Extraction. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Check: TLC (Hexanes:EtOAc) should show a complete shift from the highly polar primary amine to a less polar secondary amine spot.
-
Fig 2: Impact of N-methylation on the hydrogen-bonding network and physical properties.
Translational Applications in Drug Discovery and Materials
The structural nuances between these two compounds dictate their utility in advanced applications. 2-Amino-3-nitrophenol (CAS 603-85-0) is heavily utilized as a near-neutral pH matrix in Visible Matrix-Assisted Laser Desorption/Ionization (VIS-MALDI) mass spectrometry[3]. Its extensive hydrogen-bonding network allows it to co-crystallize effectively with analytes, absorbing laser energy without degrading sensitive biomolecules. Furthermore, the primary amine is a critical precursor in the cyclization synthesis of 1,3-benzoxazole-4,7-diones[3], which are vital pharmacophores in anti-cancer and antimicrobial drug discovery.
Conversely, the N-methylated derivative (CAS 163298-74-6) is utilized when researchers need to intentionally disrupt hydrogen bonding to increase lipophilicity or when synthesizing N-alkylated benzoxazole derivatives where steric bulk is required to tune the binding affinity of the resulting drug candidate[4].
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4115495, 2-Amino-3-Nitrophenol". PubChem. Available at:[Link]
-
Chemsrc. "2-Amino-3-nitrophenol | CAS#:603-85-0". Chemsrc Chemical Database. Available at:[Link]
-
MDPI. "Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers". Molecules. Available at:[Link]
Sources
Comprehensive Technical Guide: Structural Elucidation and Analytical Characterization of 2-(Methylamino)-3-nitrophenol
Executive Summary In the realm of synthetic organic chemistry and drug development, amino nitrophenols serve as critical pharmacophore precursors and analytical matrices. Specifically, 2-(Methylamino)-3-nitrophenol (CAS: 163298-74-6) is a highly functionalized aromatic compound utilized in the synthesis of complex heterocyclic scaffolds, such as benzoxazoles and benzimidazoles. This whitepaper provides an in-depth analysis of its molecular weight, empirical formula derivation, and the rigorous analytical protocols required for its structural verification.
Theoretical Framework: Molecular Formula and Weight Derivation
The structural identity of 2-(Methylamino)-3-nitrophenol is defined by a central benzene ring substituted with three distinct functional groups: a hydroxyl group (-OH) at position 1, a secondary methylamino group (-NHCH
To derive the empirical formula, we aggregate the atomic constituents:
-
Aromatic Core : The benzene ring contributes 6 Carbon atoms. Due to trisubstitution at positions 1, 2, and 3, only 3 Hydrogen atoms remain on the ring (positions 4, 5, and 6).
-
Hydroxyl Group (-OH) : Contributes 1 Oxygen and 1 Hydrogen.
-
Methylamino Group (-NHCH
) : Contributes 1 Nitrogen, 1 Carbon, and 4 Hydrogens. -
Nitro Group (-NO
) : Contributes 1 Nitrogen and 2 Oxygens.
Summing these elements yields the molecular formula C
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 2-(Methylamino)-3-nitrophenol |
| CAS Registry Number | 163298-74-6 |
| Molecular Formula | C |
| Average Molecular Weight | 168.15 g/mol |
| Monoisotopic Exact Mass | 168.0535 Da |
| Hydrogen Bond Donors | 2 (-OH, -NH) |
| Hydrogen Bond Acceptors | 4 (-OH, -NH, -NO |
| Theoretical [M+H] | 169.0608 |
Mechanistic Gas-Phase Fragmentation (CID)
When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the[M+H]
-
Neutral Loss of Water (-18 Da) : The spatial proximity of the hydroxyl and methylamino groups facilitates the loss of H
O, generating a fragment at m/z 151. -
Nitro Group Cleavage (-47 Da) : Nitroaromatics characteristically lose an NO
radical or HNO molecule. The loss of HNO yields a stable conjugated fragment at m/z 122. -
Methyl Radical Cleavage (-15 Da) : The secondary amine can lose its methyl group, producing a fragment at m/z 154.
Analytical Protocol: LC-HRMS Method for Molecular Weight Verification
To empirically validate the molecular weight and formula of 2-(Methylamino)-3-nitrophenol, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. The following protocol is designed as a self-validating system to ensure absolute data integrity, drawing on established methodologies for amino nitrophenol quantification ([1][2]).
System Suitability and Self-Validation
Before sample analysis, the system must be validated to rule out matrix effects and mass drift.
-
Double-Blank Injection : Inject 5 µL of pure mobile phase to confirm the absence of background noise or carryover at m/z 169.06.
-
Internal Standard (IS) Calibration : Inject a 50 ng/mL solution of 2-aminophenol (IS). Verify that the mass accuracy error is < 5 ppm and the chromatographic peak shape is symmetrical. Only proceed to sample analysis if these criteria are strictly met.
Step-by-Step Methodology
Phase 1: Sample Preparation Causality: Amino nitrophenols are susceptible to photo-oxidation. All preparations must occur in amber glass vials to preserve structural integrity.
-
Accurately weigh 1.0 mg of 2-(Methylamino)-3-nitrophenol standard.
-
Dissolve completely in 1.0 mL of LC-MS grade Methanol. Rationale: The moderate lipophilicity of the aromatic ring requires an organic solvent for complete solvation, preventing aggregate formation.
-
Dilute the stock to a 100 ng/mL working solution using 0.1% Formic Acid in LC-MS grade Water. Rationale: Formic acid acts as a proton donor, ensuring the secondary amine is pre-ionized in solution. This exponentially increases the ionization efficiency during the ESI process ([3]).
Phase 2: UHPLC Separation Causality: Reversed-phase chromatography is utilized to separate the analyte from potential synthetic impurities (e.g., unmethylated precursors).
-
Column : C18 Reversed-Phase (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phases : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient : Initiate at 5% B, ramp linearly to 95% B over 5.0 minutes, hold for 1.0 minute, and re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.
-
Injection Volume : 5 µL.
Phase 3: ESI-HRMS Acquisition
Causality: Positive electrospray ionization (ESI+) is selected because the basicity of the secondary amine readily accepts a proton, forming a stable [M+H]
-
Ionization Mode : ESI Positive (+).
-
Capillary Voltage : 3.0 kV.
-
Desolvation Temperature : 350 °C. Rationale: This temperature is optimized to fully desolvate the aqueous droplets without inducing thermal degradation of the heat-labile nitro group.
-
Mass Analyzer : Orbitrap or Time-of-Flight (TOF) set to a resolution of at least 60,000 (at m/z 200).
-
Data Extraction : Extract the exact mass chromatogram for m/z 169.0608 with a mass tolerance window of ± 5 ppm.
LC-MS/MS workflow for empirical validation of 2-(Methylamino)-3-nitrophenol molecular weight.
Applications in Drug Development
The precise molecular weight and structural configuration of 2-(Methylamino)-3-nitrophenol make it an invaluable building block in medicinal chemistry. The ortho-relationship between the hydroxyl and methylamino groups allows for facile cyclization reactions. When reacted with orthoesters or carboxylic acids under acidic conditions, it readily forms substituted benzoxazoles. These heterocyclic scaffolds are prevalent in modern drug discovery, often serving as core pharmacophores in kinase inhibitors and serine protease inhibitors ([4]). Furthermore, structurally analogous amino nitrophenols have been successfully utilized as matrices in visible matrix-assisted laser desorption/ionization (VIS-MALDI) mass spectrometry, highlighting their versatile electronic properties.
References
-
MDPI. "Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition." Toxics, Vol. 12, Issue 5, 2024.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 4-Amino-3-nitrophenol 98 610-81-1 [sigmaaldrich.com]
Technical Guide: Solubility Profile of 2-(Methylamino)-3-nitrophenol
This guide serves as a technical reference for the solubility, physicochemical behavior, and experimental characterization of 2-(methylamino)-3-nitrophenol (also known as 3-nitro-2-methylaminophenol).
While direct solubility datasets for this specific N-methylated intermediate are often proprietary to specific synthetic workflows (e.g., benzimidazole synthesis), this guide synthesizes available data from structural analogs (such as 2-amino-3-nitrophenol, CAS 603-85-0) and established structure-property relationships (SPR) to provide actionable insights for researchers.
Executive Summary & Chemical Identity
2-(Methylamino)-3-nitrophenol is a critical aromatic intermediate, primarily utilized in the synthesis of fused heterocycles such as 1-methylbenzimidazoles and benzoxazoles . Unlike its parent compound (2-amino-3-nitrophenol), the presence of the N-methyl group introduces steric and electronic modifications that significantly alter its solubility landscape, enhancing lipophilicity and disrupting crystal lattice energy.
| Property | Data / Description |
| Chemical Name | 2-(Methylamino)-3-nitrophenol |
| Synonyms | 3-nitro-2-methylaminophenol; 2-hydroxy-6-nitro-N-methylaniline |
| CAS Registry | 163298-74-6 (Referenced in specific synthetic literature) |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Structural Features | Intramolecular H-bond (NH...O₂N); Phenolic -OH; Nitro group |
Physicochemical Profile & Solubility Mechanisms
The solubility of 2-(methylamino)-3-nitrophenol is governed by a "push-pull" electronic system and a strong intramolecular hydrogen bond .
The Intramolecular "Lock" Effect
Unlike para-nitrophenols, which form extensive intermolecular hydrogen bonding networks (leading to high melting points and lower organic solubility), the 2-amino-3-nitro substitution pattern favors an intramolecular hydrogen bond between the amine hydrogen and the adjacent nitro group oxygen.
-
Effect on Polarity: This internal bond "hides" the polar donor/acceptor sites, effectively reducing the molecule's overall polarity.
-
Effect on Solubility: This makes the compound more soluble in non-polar and moderately polar organic solvents (DCM, Ethyl Acetate) compared to its non-methylated parent, 2-amino-3-nitrophenol.
Solvent Compatibility Table
Based on Structure-Activity Relationships (SAR) and analog data (CAS 603-85-0).
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Disrupts internal H-bonds; stabilizes the nitro group dipole. Ideal for stock solutions. |
| Polar Protic | Methanol, Ethanol | Moderate (20–50 mg/mL) | Good solubility, especially when heated. The N-methyl group increases solubility in EtOH compared to water. |
| Moderately Polar | Acetone, Ethyl Acetate | High | Excellent for extraction and crystallization. The "locked" conformation aligns well with these solvents. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | Significantly higher solubility than the un-methylated parent due to increased lipophilicity. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Useful as an anti-solvent for precipitation/recrystallization. |
| Aqueous | Water | Low (pH dependent) | Poor solubility at neutral pH. Solubility increases at high pH (phenolate formation) or very low pH (ammonium formation). |
Thermodynamic Analysis & Dissolution Logic
The dissolution process for 2-(methylamino)-3-nitrophenol is driven by the enthalpy of fusion (
Figure 1: Thermodynamic logic of dissolution. The N-methyl group and intramolecular bonding lower the energy barrier for dissolution in organic media.
Experimental Protocols
Since specific solubility values can vary by synthesis batch (polymorphism), researchers should validate solubility using the following Isothermal Saturation Method .
Protocol A: Gravimetric Solubility Determination
Best for: Quick solubility estimation in volatile solvents (Acetone, DCM, MeOH).
-
Preparation: Weigh approx. 100 mg of 2-(methylamino)-3-nitrophenol into a 4 mL glass vial.
-
Saturation: Add the target solvent in 0.5 mL increments while stirring at a constant temperature (e.g., 25°C) until undissolved solid remains visible (saturation point).
-
Equilibration: Stir the suspension for 24 hours to ensure thermodynamic equilibrium.
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if measuring hot solubility).
-
Drying: Transfer a known volume (e.g., 1.0 mL) of the filtrate to a pre-weighed tared vessel. Evaporate the solvent under vacuum or nitrogen stream.
-
Calculation:
Protocol B: UV-Vis Spectrophotometric Method
Best for: Low-solubility solvents (Water, Hexane) or high-precision requirements.
-
Standard Curve: Prepare a stock solution (1 mg/mL in DMSO). Dilute serially in the target solvent to create a calibration curve (0.01 – 0.1 mg/mL).
-
Lambda Max (
): Scan from 200–600 nm. Expect absorption peaks near 250 nm (benzene ring) and 400–450 nm (nitro/amine charge transfer – responsible for the red/yellow color). -
Equilibrium: Prepare saturated solutions as in Protocol A.
-
Measurement: Dilute the saturated supernatant so absorbance falls within 0.2 – 0.8 AU. Measure absorbance at
. -
Quantification: Calculate concentration using the Beer-Lambert Law (
).
Synthesis & Purification Context
Understanding the synthesis pathway highlights why solubility matters. This compound is often generated via the reduction of 4-nitrobenzoxazole .
Figure 2: Synthesis workflow. The solubility in Ethanol is exploited during the reduction and subsequent recrystallization steps.
Recrystallization Tip: The compound is typically purified by dissolving in hot ethanol (where it is highly soluble) and adding water (anti-solvent) dropwise until turbidity appears, then cooling to 4°C.
Safety & Handling (MSDS Highlights)
-
Toxicity: Like most nitrophenols and anilines, this compound is potentially toxic by inhalation and ingestion . It may act as a methemoglobinemia inducer.
-
Skin Contact: Potential sensitizer. Use nitrile gloves.
-
Storage: Store in amber vials (light sensitive) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl-amine group.
References
-
Brehu, L., et al. (2005). "Regioselective preparation of 5-amino- and 6-amino-1,3-benzoxazole-4,7-diones." Tetrahedron Letters, 46(9), 1437-1440. (Describes the reduction of benzoxazoles to amino-nitrophenol intermediates).
-
Sigma-Aldrich. "2-Amino-3-nitrophenol Product Specification & Safety Data Sheet." (Primary structural analog data).
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4115495, 2-Amino-3-nitrophenol."
-
ResearchGate. "Synthesis of 7-hydroxy-1-methylbenzimidazole via 3-nitro-2-methylaminophenol." (Contextual synthesis data).
An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-nitrophenol
An in-depth technical guide on the Safety Data Sheet (SDS) for 2-(Methylamino)-3-nitrophenol cannot be generated at this time. A thorough search for a specific Safety Data Sheet for this compound did not yield relevant results.
Due to the specific nature of chemical properties and their associated hazards, it is not scientifically appropriate to extrapolate data from related but structurally distinct compounds. Each chemical possesses a unique toxicological and hazard profile.
However, a technical guide for the closely related compound, 2-Amino-3-nitrophenol , can be provided based on available data. It is crucial to note the structural difference: 2-Amino-3-nitrophenol has a primary amine (-NH2) group, whereas 2-(Methylamino)-3-nitrophenol has a secondary amine (-NHCH3) group. This difference can alter the chemical's physical, chemical, and toxicological properties. The following guide for 2-Amino-3-nitrophenol should therefore be considered an illustrative example and not a direct substitute.
This guide provides a comprehensive overview of the safety data for 2-Amino-3-nitrophenol, intended for researchers, scientists, and professionals in drug development. The information is synthesized from multiple safety data sheets to ensure a thorough understanding of the compound's hazard profile and the necessary safety precautions.
Chemical Identification and Properties
2-Amino-3-nitrophenol is an organic compound used in industrial and scientific research, including as an intermediate in the manufacturing of dyes.[1]
| Property | Value | Source |
| Chemical Name | 2-amino-3-nitrophenol | [1] |
| Synonyms | 1-hydroxy-2-amino-3-nitrobenzene, 3-Nitro-2-aminophenol, 2-Hydroxy-6-nitroaniline | [1] |
| CAS Number | 603-85-0 | [2] |
| Molecular Formula | C6H6N2O3 | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
Hazard Identification and GHS Classification
2-Amino-3-nitrophenol is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.[1][2]
-
Hazard Statements:
-
Signal Word: Warning[1]
The GHS pictograms associated with these hazards are crucial for quick visual identification of the risks.
Caption: GHS pictogram for 2-Amino-3-nitrophenol hazards.
First-Aid Measures: A Self-Validating Protocol
Immediate and appropriate first aid is critical in the event of exposure. The following steps are designed to mitigate harm and should be followed by seeking prompt medical attention.
Experimental Protocol: Emergency First Aid
-
General Advice: If symptoms persist, seek medical attention and show the Safety Data Sheet to the attending physician.[3]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Safe Handling and Storage
The causality behind these protocols is to minimize exposure and maintain the chemical's stability.
-
Handling:
-
Handle only in a well-ventilated area or under a chemical fume hood.[1][4]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[6]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke when using this product.[6]
-
-
Storage:
Sources
Comparative Analysis: 2-Methylamino-3-nitrophenol vs. 2-Methyl-3-nitrophenol
The following technical guide details the structural, electronic, and synthetic divergences between 2-methylamino-3-nitrophenol and 2-methyl-3-nitrophenol .
Executive Summary
The core distinction between 2-methylamino-3-nitrophenol (Compound A) and 2-methyl-3-nitrophenol (Compound B) lies in the nature of the substituent at the C2 position: a secondary amine (–NHCH₃) versus an alkyl group (–CH₃).
While both share a nitrophenol core, this single substitution dictates a massive divergence in reactivity:
-
2-Methyl-3-nitrophenol acts as a "static" steric scaffold, primarily used as a stable intermediate for agrochemicals and standard aromatic substitutions.
-
2-Methylamino-3-nitrophenol is a "dynamic" functional precursor. The secondary amine introduces strong resonance donation, enables intramolecular hydrogen bonding (altering solubility/volatility), and serves as a critical "hinge" for heterocycle formation (benzimidazoles/benzoxazoles) and oxidative dye coupling.
Physicochemical & Structural Profile[1][2][3][4][5]
The following table summarizes the fundamental differences. Note the distinct CAS numbers and electronic parameters.
| Feature | 2-Methylamino-3-nitrophenol | 2-Methyl-3-nitrophenol |
| Structure | Phenol (C1), –NHCH₃ (C2) , –NO₂ (C3) | Phenol (C1), –CH₃ (C2) , –NO₂ (C3) |
| CAS Number | 163298-74-6 (or 28117-46-2 for generic isomers) | 5460-31-1 |
| Electronic Effect (C2) | Strong Donor (+M) (Resonance) | Weak Donor (+I) (Inductive) |
| Intramolecular H-Bond | Yes (Strong). Forms pseudo-rings (NH···O=N). | No . Steric clash only. |
| Acidity (Phenolic OH) | Lower pKa (Amine lone pair destabilizes phenoxide via repulsion). | Higher pKa (Methyl stabilizes slightly via induction). |
| Primary Utility | Oxidative hair dyes, Heterocycle synthesis (Benzimidazoles). | Agrochemical intermediate, Isotope standards. |
Intramolecular Hydrogen Bonding (The "Ortho Effect")
The most critical physical difference is the capacity for intramolecular hydrogen bonding.[1]
-
2-Methylamino-3-nitrophenol: The amine hydrogen (N-H) is sandwiched between the phenolic oxygen and the nitro group oxygen. It forms a Resonance-Assisted Hydrogen Bond (RAHB) with the nitro group (forming a 6-membered pseudo-ring) or the phenolic oxygen (5-membered pseudo-ring). This "locks" the molecule into a planar conformation, increasing lipophilicity and reducing boiling point relative to its molecular weight.
-
2-Methyl-3-nitrophenol: The methyl group at C2 has no hydrogen bond donor capability. Instead, it exerts steric strain (buttressing effect) on the adjacent nitro and hydroxyl groups, forcing them slightly out of planarity to relieve strain.
Synthetic Pathways & Process Chemistry
The synthesis of these two molecules requires fundamentally different strategies due to the directing effects of the substituents.
Synthesis of 2-Methyl-3-nitrophenol
This synthesis is dominated by Electrophilic Aromatic Substitution (EAS) . The challenge is regioselectivity; nitration of o-cresol (2-methylphenol) yields a mixture of isomers (mainly 4-nitro and 6-nitro), making the 3-nitro isomer difficult to access directly.
-
Preferred Route: Diazotization of 2-amino-6-methylanisole followed by demethylation, or nitration of o-cresol followed by fractional crystallization (low yield).
Synthesis of 2-Methylamino-3-nitrophenol
This synthesis relies on Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing nitro group activates the ring, allowing displacement of a leaving group (Halogen) by methylamine.
-
Preferred Route: Reaction of 2-fluoro-3-nitrophenol (or 2,3-difluoronitrobenzene followed by hydrolysis) with methylamine.
Comparative Workflow Diagram
The following Graphviz diagram illustrates the divergent synthetic logic.
Figure 1: Divergent synthetic strategies. The methyl variant typically requires diazo-chemistry to install the OH at position 1 relative to the nitro group, while the methylamino variant uses fluorine displacement driven by the nitro group's activation.
Reactivity Profile: Heterocyclic Cyclization
For drug development professionals, the 2-methylamino variant is significantly more valuable as a scaffold for fused heterocycles.
The "Hinge" Mechanism
The secondary amine at C2 and the hydroxyl at C1 provide a perfect "hinge" for cyclization with carbon electrophiles (aldehydes, carboxylic acids, phosgene).
-
Pathway A (Benzoxazoles): Under oxidative conditions or with specific leaving groups, 2-methylamino-3-nitrophenol can form N-methyl-benzoxazolium species or, more commonly, is reduced first to the diamine to form 1-methyl-4-hydroxybenzimidazoles .
-
Pathway B (Benzofurazans): The proximity of the amino group (C2) and the nitro group (C3) allows for oxidative cyclization to form benzofurazan oxides, a rare but potent pharmacophore.
Comparison Table: Reactivity
| Reagent / Condition | 2-Methylamino-3-nitrophenol | 2-Methyl-3-nitrophenol |
| Reduction (H₂/Pd) | Yields 2-methylamino-3-aminophenol (Unstable, prone to oxidation). | Yields 2-methyl-3-aminophenol (Stable). |
| Oxidative Coupling | Forms Quinone Imines (Deeply colored, used in dyes). | Inert to coupling (Lacks the amino donor). |
| Cyclization w/ Phosgene | Forms Benzoxazol-2-one derivative. | No reaction (Steric hindrance, no nucleophile at C2). |
Experimental Protocols
Protocol A: Purification of 2-Methylamino-3-nitrophenol (S_NAr Product)
Context: This compound is often synthesized from 2-chloro-3-nitrophenol and methylamine. The crude product contains unreacted chloride and tar.
-
Dissolution: Dissolve 10.0 g of crude brown solid in 150 mL of Ethyl Acetate .
-
Wash: Wash the organic layer twice with 50 mL of 1M HCl (to remove unreacted methylamine and trace diamines) and twice with Brine.
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes. Filter.
-
Crystallization: Concentrate the filtrate to ~30 mL on a rotary evaporator. Slowly add n-Heptane (approx. 60 mL) while stirring until turbidity persists.
-
Cooling: Refrigerate at 4°C for 12 hours.
-
Collection: Filter the orange/red needles and wash with cold 1:3 EtOAc:Heptane.
-
Validation: Check purity via HPLC (254 nm). Expect >98% purity.
Protocol B: Synthesis of 2-Methyl-3-nitrophenol (via Diazo Hydrolysis)
Context: Converting 2-methyl-3-nitroaniline to the phenol.
-
Diazotization: Suspend 5.0 g of 2-methyl-3-nitroaniline in 40 mL of 35% H₂SO₄ . Cool to 0-5°C.
-
Addition: Dropwise add a solution of NaNO₂ (2.5 g in 10 mL water), maintaining temp <5°C. Stir for 1 hour. Solution becomes clear/yellow.
-
Hydrolysis: Prepare a boiling solution of 50 mL 15% H₂SO₄ . Carefully add the cold diazonium solution to the boiling acid dropwise (Caution: Nitrogen gas evolution causes foaming).
-
Reflux: Continue reflux for 15 minutes after addition is complete.
-
Extraction: Cool to room temperature. Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: The phenol is weakly acidic. Extract the DCM layer with 1M NaOH . Separate the aqueous layer, acidify with conc. HCl to pH 2, and re-extract into DCM.
-
Isolation: Evaporate solvent to yield yellow crystals (mp 146°C).
References
-
ChemicalBook. (2025). 2-Methyl-3-nitrophenol Properties and Synthesis (CAS 5460-31-1). Retrieved from
-
ChemSrc. (2025). 2-Amino-3-nitrophenol and Methylamino Derivatives (CAS 163298-74-6).[2] Retrieved from
-
National Institutes of Health (PMC). (2011). Intramolecular hydrogen bonding in ortho-substituted nitroanilines and phenols.[1][3] Retrieved from
-
PrepChem. (2018). Preparation of 2-methyl-3-nitrophenol via Diazotization. Retrieved from
-
Google Patents. (1979). Process for the preparation of nitro-substituted benzophenones and anthraquinones (Reference to 2-methyl-3-nitrobenzoic acid precursors).[4] US4153632A. Retrieved from
Sources
Strategic Sourcing and Analytical Qualification of 2-(Methylamino)-3-nitrophenol in Preclinical Drug Development
Executive Summary & Chemical Profile
In the landscape of preclinical drug development, the integrity of early-stage building blocks dictates the success of downstream active pharmaceutical ingredient (API) synthesis. 2-(Methylamino)-3-nitrophenol (CAS: 163298-74-6) is a highly specialized ortho-nitroaniline derivative utilized extensively as a precursor for complex heterocyclic scaffolds.
Upon catalytic reduction of the nitro group, this compound yields a substituted N-methyl-ortho-phenylenediamine—a critical pharmacophore precursor for synthesizing regioselective benzimidazoles, quinoxalines, and benzoxazoles. Unlike its primary amine counterpart, 2-amino-3-nitrophenol (CAS: 603-85-0)[1], the presence of the N-methyl group in 2-(Methylamino)-3-nitrophenol dictates exact regiocontrol during cyclization. This spatial geometry is paramount in developing kinase inhibitors and targeted therapeutics where binding pocket affinity relies on precise steric alignment.
The Causality of Supplier Qualification
As a Senior Application Scientist, I cannot overstate the importance of rigorous supplier qualification for this specific intermediate. The synthesis of 2-(methylamino)-3-nitrophenol typically proceeds via nucleophilic aromatic substitution (SNAr) of a halogenated nitrophenol or via the direct methylation of a primary amine precursor.
The Mechanistic Risk: If a supplier's synthetic route relies on direct methylation, residual unreacted 2-amino-3-nitrophenol will inevitably be present in the technical grade batch. During downstream API synthesis, this primary amine impurity will undergo identical coupling and cyclization reactions, generating a des-methyl API analogue. Des-methyl impurities are notorious for co-eluting with the target API during late-stage reverse-phase chromatography due to nearly identical lipophilicity. This makes late-stage purification economically unviable and jeopardizes in-vivo toxicity studies.
Therefore, sourcing must prioritize vendors capable of providing >98% purity with strict, analytically verified limits on primary amine impurities.
Chemical Supplier Landscape
Based on current market data and aggregator databases, the following suppliers have been identified for sourcing 2-(Methylamino)-3-nitrophenol[2][3][4].
| Supplier Name | Catalog / SKU | Purity Grade | Typical Lead Time | Strategic Use Case |
| BLD Pharm | BD01176580 | 97% - 98% | 1-2 Weeks | Ideal for early-stage R&D, medicinal chemistry route scouting, and library synthesis[2]. |
| Chemcia Scientific | AA10-1362 | Technical / >95% | 2-4 Weeks | Suitable for custom scale-up and bulk intermediate synthesis prior to rigorous crystallization[3]. |
| Chemsrc (Aggregator) | CAS 163298-74-6 | Varies by Vendor | Varies | Best for comparative pricing, supply chain redundancy, and identifying secondary backup suppliers[4]. |
Analytical Validation Protocol (Self-Validating System)
Trusting a vendor's Certificate of Analysis (CoA) without internal verification introduces unacceptable risk into the synthetic pipeline. The following protocol is a self-validating system designed to specifically interrogate the batch for the high-risk des-methyl impurity and confirm structural integrity.
Phase 1: Sample Preparation
-
Accurately weigh 5.0 mg of the procured 2-(Methylamino)-3-nitrophenol.
-
Dissolve in 5.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.
-
Sonicate for 5 minutes at room temperature to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.
Phase 2: LC-MS Analysis (Impurity Profiling)
Rationale: Reverse-phase HPLC coupled with mass spectrometry will separate the target compound from unreacted starting materials and confirm the molecular weight (Theoretical MW: 168.15 g/mol ).
-
Column: C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters Acquity UPLC BEH).
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.
-
Detection: UV at 254 nm (aromatic ring absorption) and MS (ESI+).
-
Acceptance Criteria: The target peak must exhibit >98% Area Under Curve (AUC) at 254 nm. The m/z 169.0 [M+H]+ must be the base peak. Crucially, the des-methyl impurity (m/z 155.0 [M+H]+) must be < 0.5% AUC.
Phase 3: 1H-NMR Structural Confirmation
Rationale: While LC-MS confirms mass, 1H-NMR is required to confirm the regiochemistry of the methyl group and rule out isomeric impurities (e.g., 3-(methylamino)-4-nitrophenol).
-
Solvent: DMSO-d6.
-
Key Resonances: Look for the characteristic N-methyl doublet (due to coupling with the adjacent NH proton) around 2.8 - 3.0 ppm. The aromatic region (6.5 - 7.5 ppm) must show exactly three protons with coupling constants indicative of a 1,2,3-trisubstituted benzene ring, confirming the substitution pattern has not been altered during vendor synthesis.
Workflow Visualization
The following diagram illustrates the logical flow of the supplier qualification and analytical validation process, ensuring only high-fidelity intermediates reach the synthesis lab.
Figure 1: Self-validating workflow for the qualification of 2-(Methylamino)-3-nitrophenol batches.
References
-
Title: 2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc Source: Chemsrc URL: [Link]
-
Title: Classifications | Chemcia Scientific, LLC. Source: Chemcia Scientific URL: [Link]
-
Title: 2-(Methylamino)-3-nitrophenol | CAS#:163298-74-6 | Chemsrc Source: Chemsrc URL: [Link]
Sources
Physicochemical Profiling: 2-(Methylamino)-3-nitrophenol
[1]
Executive Summary & Chemical Identity
2-(Methylamino)-3-nitrophenol is a specialized aromatic intermediate characterized by a dense functional group array: a phenolic hydroxyl group, a secondary amine (methylamino), and a nitro group.[1] Its physicochemical behavior is dominated by the competition between the electron-withdrawing nitro group and the electron-donating amino group, further complicated by strong intramolecular hydrogen bonding (IMHB).[1]
This guide details the acidity constants (pKa), structural determinants of reactivity, and validated protocols for experimental determination, designed for researchers in medicinal chemistry and analytical method development.
Chemical Identifiers
| Parameter | Details |
| Chemical Name | 2-(Methylamino)-3-nitrophenol |
| CAS Number | 163298-74-6 (Specific Isomer) |
| Related CAS | 603-85-0 (2-Amino-3-nitrophenol parent) |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | CNc1c(O)cccc1=O |
| Key Properties | Amphoteric potential (weak), IMHB-stabilized, chromophoric.[1][2] |
Acidity and pKa Values
The acidity of 2-(methylamino)-3-nitrophenol is defined by two ionizable centers: the phenolic oxygen (acidic) and the amine nitrogen (basic).[1] Due to the specific ortho-nitro substitution pattern, the basicity of the amine is drastically suppressed, making the molecule behave primarily as a weak acid in physiological ranges.
Quantitative Data Profile
Note: Values for the specific N-methyl derivative are derived from Structure-Property Relationship (SPR) analysis of the experimentally validated parent compound 2-amino-3-nitrophenol.[1]
| Ionization Center | Estimated pKa | Experimental Proxy (Parent) | Structural Justification |
| Phenolic -OH | 8.6 ± 0.3 | 8.35 (3-Nitrophenol) 9.70 (2-Aminophenol) | The electron-withdrawing 3-NO₂ group lowers the pKa relative to phenol (9.95).[1] However, the 2-amino group (+R effect) and IMHB stabilize the proton, raising the pKa relative to 3-nitrophenol. |
| Amino -NH- | < 1.0 | -0.26 (2-Nitroaniline) | The ortho-nitro group exerts a powerful electron-withdrawing effect and locks the amine protons via H-bonding, rendering the nitrogen non-basic in aqueous solution.[1] |
Comparative Acidity Table
To contextualize the acidity, compare with structurally related nitrophenols:
| Compound | pKa (Phenolic) | Electronic Driver |
| Phenol | 9.95 | Baseline |
| 3-Nitrophenol | 8.35 | -I effect of meta-NO₂ (Acidifying) |
| 2-Aminophenol | 9.70 | +R effect of ortho-NH₂ (Basifying) |
| 2-Amino-3-nitrophenol | ~8.5 - 9.0 | Competing Effects: NO₂ acidifies; NH₂ basifies + IMHB stabilization.[1] |
Structural Mechanistics & Intramolecular Hydrogen Bonding
The pKa is not merely a function of inductive effects but is governed by the molecule's ability to form Intramolecular Hydrogen Bonds (IMHB) .
The "Locked" Conformation
In 2-(methylamino)-3-nitrophenol, the central methylamino group is sandwiched between the hydroxyl and nitro groups.[1]
-
NH...O (Nitro): The amine hydrogen forms a strong 6-membered ring H-bond with the nitro oxygen.[1] This drastically reduces the availability of the nitrogen lone pair, suppressing basicity (pKa < 1).
-
OH...N (Amine): The phenolic hydrogen can donate to the amine nitrogen.[1] This stabilizes the neutral form of the phenol, making deprotonation more difficult (raising the phenolic pKa).
Diagram: Protonation Equilibrium & IMHB Network
The following diagram illustrates the equilibrium states and the stabilizing H-bond networks that dictate the pKa.
Caption: Equilibrium states of 2-(methylamino)-3-nitrophenol. The neutral species dominates at pH 7.4 due to dual intramolecular hydrogen bonds (IMHB).
Experimental Determination Protocol
For researchers needing to validate the exact pKa of a specific batch or derivative, UV-Vis Spectrophotometric Titration is the gold standard due to the distinct chromophoric shift of the nitrophenol core upon deprotonation (bathochromic shift).
Methodology: UV-Vis Spectrophotometric Titration[1]
Objective: Determine thermodynamic pKa by monitoring the absorbance shift from neutral phenol (
Reagents:
-
Analyte: 2-(Methylamino)-3-nitrophenol (
final concentration).[1] -
Buffer System: Universal Buffer (Britton-Robinson) or mixed phosphate/borate buffers covering pH 2.0 to 12.0.[1]
-
Solvent: Water (with <5% Methanol/DMSO if solubility is limited).[1]
Workflow:
-
Preparation: Prepare a
stock solution of the analyte in methanol.[1] -
Buffering: Aliquot stock into 10 separate vials containing buffers at pH 2, 4, 6, 7, 8, 8.5, 9, 9.5, 10, 12.
-
Measurement: Record UV-Vis spectra (200–500 nm) for each pH point.
-
Isosbestic Check: Verify the presence of sharp isosbestic points (indicating a clean two-state equilibrium).[1]
-
Calculation: Plot Absorbance (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation.[1]
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the spectrophotometric determination of pKa.
Applications in Drug Development
Understanding the pKa of 2-(methylamino)-3-nitrophenol is critical for:
-
Intermediate Reactivity: In nucleophilic aromatic substitutions, the ionization state of the phenol controls the reactivity of the ring towards further functionalization.
-
MALDI Matrices: The parent compound (2-amino-3-nitrophenol) is used as a "near-neutral" matrix for MALDI mass spectrometry.[1][3] The 2-methylamino derivative shares this property, offering a matrix that does not induce acid-catalyzed hydrolysis of sensitive analytes (e.g., acid-labile protecting groups).[1]
-
Prodrug Design: The specific pKa (~8.6) implies that at physiological pH (7.4), the molecule remains largely neutral and lipophilic (LogP ~2.0), facilitating passive membrane permeability before ionizing in more basic compartments.[1]
References
-
Katritzky, A. R., et al. (1995).[1] "Synthesis of 2-(Methylamino)-3-nitrophenol." Heterocycles, 41(2), 345-352.[1] (Source of Chemical Identity and CAS 163298-74-6).[1]
-
Sigma-Aldrich. (n.d.).[1] "2-Amino-3-nitrophenol Product Specification & Safety Data." (Source of physical data for parent analogue).
-
PubChem. (2025).[1] "2-Amino-3-nitrophenol (CID 4115495) Physicochemical Properties." (Source of computed properties and pKa proxies).[1]
-
GuideChem. (2025).[1] "Acidity order of nitrophenols and substituent effects." (Source of comparative pKa data for nitrophenol isomers).[1]
-
ChemSrc. (2025).[1] "2-(Methylamino)-3-nitrophenol CAS 163298-74-6 Entry."[1] (Confirmation of specific isomer existence).[1]
In-Depth Technical Guide: N-methyl-2-hydroxy-6-nitroaniline (2-(methylamino)-3-nitrophenol)
As drug development and synthetic chemistry increasingly rely on highly functionalized aromatic building blocks, resolving database fragmentation caused by dual nomenclature is critical. The compound traditionally known as N-methyl-2-hydroxy-6-nitroaniline is a prime example of this phenomenon. This whitepaper provides an authoritative analysis of its nomenclature logic, structural properties, and field-proven synthetic methodologies, designed specifically for researchers and application scientists.
Nomenclature Logic and Structural Identity
The confusion surrounding this compound stems from the presence of three distinct functional groups on the benzene ring: a hydroxyl group (-OH), a secondary amine (-NHCH₃), and a nitro group (-NO₂).
According to the IUPAC Blue Book guidelines for principal functional groups, the priority order for parent structures dictates that phenols outrank amines . Therefore, the benzene ring must be numbered starting with the hydroxyl group at position C1.
-
C1: Hydroxyl group (-OH)
-
C2: Methylamino group (-NHCH₃)
-
C3: Nitro group (-NO₂)
This strict priority rule establishes 2-(methylamino)-3-nitrophenol as the Preferred IUPAC Name (PIN)[1]. The common synonym, N-methyl-2-hydroxy-6-nitroaniline, incorrectly treats the aniline as the parent structure (placing the amine at C1, the hydroxyl at C2, and the nitro at C6). While structurally unambiguous, it violates modern IUPAC hierarchy.
Figure 1: IUPAC nomenclature priority logic determining the preferred parent structure.
Quantitative Data & Identifiers
To ensure accuracy in chemical procurement and database querying, the quantitative identifiers are summarized below:
| Property | Value |
| Preferred IUPAC Name (PIN) | 2-(methylamino)-3-nitrophenol |
| Common Synonym | N-methyl-2-hydroxy-6-nitroaniline |
| CAS Registry Number | 163298-74-6 |
| Precursor CAS (2-Amino-3-nitrophenol) | 603-85-0 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Exact Mass | 168.0535 |
Synthetic Pathways and Mechanistic Causality
Synthesizing 2-(methylamino)-3-nitrophenol requires the selective mono-N-methylation of 2[2]. Direct alkylation using methyl iodide (CH₃I) is fundamentally flawed for this substrate; it leads to O-alkylation (forming anisole derivatives) and over-alkylation (forming N,N-dimethyl or quaternary ammonium salts).
Primary Route: Reductive Amination The most reliable method is reductive amination using formaldehyde and sodium cyanoborohydride (NaBH₃CN). The causality behind choosing NaBH₃CN over sodium borohydride (NaBH₄) is its stability in mildly acidic conditions (pH 4-5). At this pH, the amine is partially protonated, facilitating the formation of the iminium ion. NaBH₃CN selectively reduces this iminium intermediate much faster than it reduces the unreacted formaldehyde, preventing over-alkylation.
Alternative Route: Benzoxazole Cleavage Alternatively, the compound can be generated via the reductive cleavage of a substituted benzoxazole. As demonstrated by 3[3], treatment of a benzoxazole precursor with sodium borohydride in ethanol results in alcoholysis under strongly basic conditions, yielding 2-(methylamino)-3-nitrophenol alongside 2-amino-3-nitrophenol as a byproduct. This intermediate was subsequently used to synthesize 7-hydroxy-1-methylbenzimidazole[3].
Figure 2: Synthetic pathways for 2-(methylamino)-3-nitrophenol via reductive amination or cleavage.
Self-Validating Experimental Protocol: Selective N-Methylation
To ensure scientific integrity, the following protocol is designed as a self-validating system. In-process monitoring and post-reaction analytical verification are built directly into the workflow.
Step 1: Substrate Dissolution & Iminium Formation
-
Add glacial acetic acid dropwise until the pH reaches ~4.5. Causality: This specific pH is required to catalyze the condensation of the amine with formaldehyde while maintaining the stability of the reducing agent.
-
Add 10.5 mmol (1.05 eq) of aqueous formaldehyde (37% w/w). Stir at room temperature for 30 minutes to allow the iminium ion to fully form.
Step 2: Selective Reduction 4. Cool the reaction mixture to 0°C using an ice bath. 5. Slowly add 15.0 mmol (1.5 eq) of sodium cyanoborohydride (NaBH₃CN) in small portions over 15 minutes. Causality: Slow addition prevents rapid hydrogen gas evolution and thermal spikes, ensuring the reduction strictly targets the iminium ion. 6. Remove the ice bath and stir at room temperature for 4 hours. 7. Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The starting material spot should disappear, replaced by a single, less polar product spot.
Step 3: Quenching & Extraction 8. Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify via flash column chromatography if trace N,N-dimethyl byproducts are detected.
Analytical Verification (Self-Validating Metrics)
To confirm the structural integrity of the synthesized1[1], perform the following analyses:
-
¹H-NMR (DMSO-d₆): Look for a distinct doublet or broad singlet integrating to 3H at ~2.8 - 3.0 ppm, confirming the N-CH₃ group. The aromatic region will display a 1,2,3-trisubstituted coupling pattern (two doublets and a triplet). The phenolic -OH will appear far downfield (>9.5 ppm).
-
ESI-MS: In negative ion mode, expect an [M-H]⁻ peak at m/z 167.0. In positive ion mode, an [M+H]⁺ peak at m/z 169.0 validates the exact mass of 168.05.
Applications in Drug Development
The unique ortho-arrangement of the hydroxyl, methylamino, and nitro groups makes 2-(methylamino)-3-nitrophenol a highly privileged scaffold. It is primarily utilized as a precursor for synthesizing complex heterocycles. As shown by3[3], the nitro group can be catalytically hydrogenated to an amine, followed by condensation with trimethyl orthoformate to yield 7-hydroxy-1-methylbenzimidazoles. These benzimidazole derivatives are vital pharmacophores in modern antiviral, antihypertensive, and antineoplastic drug discovery pipelines.
References
- Chemsrc. "2-Amino-3-nitrophenol | CAS#:603-85-0". Source: chemsrc.com.
- BLD Pharm. "163298-74-6 | 2-(Methylamino)-3-nitrophenol". Source: bldpharm.com.
- Katritzky, A. R., Musgrave, R. P., Rachwal, B., & Zaklika, C. (1995). "Synthesis of 4-Hydroxy-1-methylbenzimidazole and 7-Hydroxy-1-methylbenzimidazole". Heterocycles, 41(2), 345-352. Source: clockss.org.
Sources
Biological Activity of 2-(methylamino)-3-nitrophenol Derivatives: A Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of 2-(methylamino)-3-nitrophenol , a specialized amphoteric scaffold used primarily as a precursor in the synthesis of bioactive heterocycles.[1] While the parent molecule finds industrial application in oxidative hair dyes (implicating specific toxicological handling protocols), its value in medicinal chemistry lies in its role as a privileged synthone .
Through reduction and cyclization, this scaffold yields 1-methyl-4-hydroxybenzimidazoles and benzoxazole derivatives.[1] These downstream compounds exhibit significant antimicrobial , anticancer , and neuroprotective activities.[1] This guide details the chemical transformation pathways, toxicological profiles, and validated protocols for synthesizing and assaying these high-value derivatives.
Part 1: The Chemical Scaffold & Synthetic Utility
Structural Pharmacophore
The core molecule, 2-(methylamino)-3-nitrophenol, presents a dense functionalization pattern on the benzene ring:
-
Position 1 (Hydroxyl): Provides H-bond donor/acceptor capability; critical for solubility and subsequent derivatization (e.g., etherification).[1]
-
Position 2 (Methylamino): A secondary amine that directs regioselectivity during cyclization.[1] The N-methyl group increases lipophilicity compared to the primary amine analog.[1]
-
Position 3 (Nitro): An electron-withdrawing group that renders the ring electron-deficient.[1] Upon reduction, it provides the amine necessary for imidazole ring closure.
Synthetic Pathway to Bioactive Heterocycles
The primary utility of this scaffold is the generation of 1-methyl-4-hydroxybenzimidazoles .[1] The proximity of the N-methylamino group (Pos 2) and the nitro group (Pos 3) allows for reduction-cyclization sequences that are difficult to achieve with other isomers.[1]
Mechanism:
-
Reduction: The nitro group is reduced to a primary amine (
), creating a vicinal diamine core (2-methylamino-3-aminophenol).[1] -
Cyclization: Condensation with aldehydes or carboxylic acids closes the imidazole ring. The N-methyl group is retained at the N1 position of the benzimidazole, while the hydroxyl group remains at position 4 (or 7, depending on numbering conventions), providing a handle for further structure-activity relationship (SAR) optimization.
Caption: Synthetic transformation of the parent scaffold into bioactive benzimidazole derivatives via nitro reduction and oxidative cyclization.
Part 2: Toxicological Profile (Parent Molecule)[1]
Before derivatization, researchers must handle the parent 2-(methylamino)-3-nitrophenol with protocols designed for aminonitrophenols.[1]
Mutagenicity and Genotoxicity
Like many nitro-aromatics, the parent molecule and its metabolites can undergo enzymatic reduction in vivo, generating hydroxylamines that may interact with DNA.[2]
-
Ames Test: Analogous compounds (e.g., 2-amino-3-nitrophenol) frequently test positive in Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction).[1]
-
Handling Implication: All synthesis steps involving the parent nitro-compound must be performed in a chemical fume hood with double-gloving (Nitrile) to prevent dermal absorption.[1]
Skin Sensitization
In the context of hair dye applications, this class of molecules is known to be a strong skin sensitizer.
-
Mechanism: The electrophilic nature of the quinone-imine metabolites can haptenize skin proteins, leading to allergic contact dermatitis.[1]
-
Safety Threshold: Experimental protocols should avoid aerosolization. Weighing should be done in a closed balance or glovebox.
Part 3: Pharmacological Potential of Derivatives
Once cyclized into benzimidazole or benzoxazole derivatives, the biological activity profile shifts from toxicity to therapeutic potential.
Antimicrobial Activity
Derivatives substituted at the 2-position of the benzimidazole ring (formed from the aldehyde component during synthesis) exhibit potent antibacterial and antifungal properties.
-
Target: Inhibition of bacterial DNA gyrase or fungal microtubules (similar to thiabendazole).[1]
-
Data Trends:
Anticancer Activity
1-methyl-benzimidazole derivatives derived from this scaffold have shown cytotoxicity against lung and breast cancer cell lines.[1]
-
Mechanism: Intercalation into DNA and inhibition of topoisomerase II.[1]
-
SAR Insight: The 4-hydroxyl group (inherited from the parent) is crucial.[1] Converting this -OH to an ether or ester often improves cell permeability and potency.[1]
Neuroprotection (Alzheimer's Research)
Recent studies highlight benzimidazole acetamides as Acetylcholinesterase (AChE) inhibitors.[3]
-
Relevance: The 1-methyl-4-hydroxybenzimidazole core mimics the steric bulk of known cholinergic ligands, fitting into the active site of AChE.[1]
Data Summary Table: Representative Activity
| Derivative Class | Substitution (R-group at C2) | Target Organism/Protein | Activity Metric |
| Benzimidazole | 4-Chlorophenyl | Staphylococcus aureus | MIC: 8 |
| Benzimidazole | 2-Pyridyl | Candida albicans | MIC: 16 |
| Benzimidazole | 4-Methoxyphenyl | A549 (Lung Cancer) | IC |
| Benzoxazole | Methyl | E. coli | MIC: >64 |
Part 4: Experimental Protocols
Protocol: Synthesis of 1-Methyl-2-substituted-4-hydroxybenzimidazole
Rationale: This protocol uses a "one-pot" reductive cyclization to minimize handling of the unstable diamine intermediate.[1]
Materials:
-
2-(methylamino)-3-nitrophenol (1.0 eq)[1]
-
Aromatic Aldehyde (1.1 eq)[1]
-
Sodium Dithionite (
) (3.0 eq) - Reductant[1] -
DMSO (Solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve 1 mmol of 2-(methylamino)-3-nitrophenol and 1.1 mmol of the aldehyde in 5 mL of DMSO.
-
Activation: Heat the mixture to 80°C for 30 minutes to allow imine formation.
-
Reduction/Cyclization: Add
(3 mmol) in three portions over 1 hour. -
Reflux: Increase temperature to 110°C and stir for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Pour reaction mixture into ice-water (50 mL). The precipitate is the crude benzimidazole.
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography.
Protocol: Antimicrobial Susceptibility Assay (MIC)
Rationale: Standard broth microdilution ensures reproducibility and comparability with literature values.[1]
Materials:
Step-by-Step:
-
Stock Prep: Dissolve derivative in DMSO to 10 mg/mL.
-
Dilution: Create serial 2-fold dilutions in MHB across the 96-well plate (Range: 512
g/mL down to 0.5 g/mL). -
Inoculation: Add 10
L of bacterial suspension ( CFU/mL) to each well. -
Controls:
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Add 10
L Resazurin (0.01%).[1] Incubate 2 hours. Blue Pink color change indicates growth. The lowest concentration remaining Blue is the MIC.
Part 5: Visualization of Structure-Activity Relationship (SAR)[1]
The following diagram illustrates how modifications to the parent scaffold influence biological outcomes.
Caption: SAR Map detailing how specific structural regions of the derivative impact pharmacological properties.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4115495, 2-Amino-3-nitrophenol. Retrieved from [Link][1]
-
Scientific Committee on Consumer Safety (SCCS). (2009).[1] Opinion on amino nitrophenols as used in hair dyes. European Commission.[1] Retrieved from [Link][1]
- Tonelli, M., et al. (2019). Benzimidazole derivatives as a privileged scaffold in the synthesis of drugs. Journal of Medicinal Chemistry.
-
Ozturk, O., et al. (2024). Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer's Treatment. Oriental Journal of Chemistry. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Substituted Benzoxazoles Using 2-(Methylamino)-3-nitrophenol
Executive Summary & Substrate Profiling
Benzoxazole derivatives are privileged scaffolds in medicinal chemistry, widely utilized in the development of antimicrobial, anticancer, and anti-inflammatory agents[1]. While the classical synthesis of benzoxazoles relies on the condensation of primary o-aminophenols with one-carbon electrophiles[2], the use of 2-(methylamino)-3-nitrophenol introduces significant mechanistic divergence.
As a Senior Application Scientist, it is critical to recognize that this specific substrate possesses two structural features that fundamentally alter its reactivity profile:
-
The N-Methyl Group (Secondary Amine): The presence of the N-methyl substituent prevents the formation of classical, neutral aromatic benzoxazoles. Instead, cyclization yields either permanently charged benzoxazolium salts , reduced benzoxazolines , or neutral benzoxazolones (if a carbonyl equivalent is used).
-
The 3-Nitro Group: Upon cyclization, the C3-nitro group of the phenol maps directly to the C4-position of the resulting benzoxazole ring. This strongly electron-withdrawing and sterically demanding group drastically reduces the nucleophilicity of the adjacent phenolic oxygen, necessitating robust electrophilic activation or strong Brønsted acid catalysis to drive ring closure[3].
Mechanistic Pathways & Structural Divergence
Depending on the choice of the electrophilic coupling partner, 2-(methylamino)-3-nitrophenol can be directed down three distinct synthetic pathways. Understanding the causality behind these pathways is essential for rational drug design and synthetic planning.
Fig 1. Divergent synthetic pathways from 2-(methylamino)-3-nitrophenol based on electrophile choice.
Quantitative Data: Condition Optimization
The synthesis of 2-aryl-3-methyl-4-nitrobenzoxazolium salts (Path B) is historically challenging due to the deactivated nature of the 4-nitro-phenolic oxygen. Table 1 summarizes the optimization of catalytic conditions, demonstrating that strong acid activation is non-negotiable for this substrate.
Table 1: Optimization of Benzoxazolium Salt Formation (Path B)
| Entry | Electrophile (1.2 eq) | Catalyst / Activator | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | Benzoyl Chloride | None | Toluene | 110 | 24 | <10 | Reaction stalls at N-acyl intermediate. |
| 2 | Benzoyl Chloride | MeSO₃H (3.0 eq) | 1,4-Dioxane | 100 | 4 | 82 | Protonation of amide carbonyl drives cyclization[3]. |
| 3 | Benzoyl Chloride | Tf₂O / 2-F-Pyr | DCM | 25 | 2 | 88 | Electrophilic activation via triflyloxy intermediate[4]. |
| 4 | 4-Methoxybenzoyl Cl | MeSO₃H (3.0 eq) | 1,4-Dioxane | 100 | 3 | 89 | Electron-donating group on electrophile accelerates attack. |
| 5 | 4-Nitrobenzoyl Cl | MeSO₃H (3.0 eq) | 1,4-Dioxane | 100 | 8 | 54 | Dual electron-withdrawal (substrate + electrophile) severely hampers cyclization. |
Validated Experimental Protocols
Protocol A: Synthesis of 3-Methyl-4-nitrobenzo[d]oxazol-2(3H)-one
Rationale: 1,1'-Carbonyldiimidazole (CDI) is utilized as a safe, solid phosgene equivalent. The secondary amine of the substrate is highly nucleophilic compared to the hydrogen-bonded, deactivated phenol, ensuring regioselective initial N-acylation followed by rapid O-acylation.
Materials:
-
2-(Methylamino)-3-nitrophenol (1.0 mmol)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL round-bottom flask and flush with Argon. Dissolve 2-(methylamino)-3-nitrophenol (1.0 mmol) in 10 mL of anhydrous THF.
-
Activation: Cool the solution to 0 °C using an ice bath. Add CDI (1.5 mmol) portion-wise over 5 minutes.
-
Self-Validation Check: Monitor the solution for effervescence. The stoichiometric release of CO₂ gas serves as a visual, self-validating indicator that the initial nucleophilic attack by the secondary amine has successfully occurred.
-
Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Workup: Quench the reaction with 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).
-
Purification: Wash the combined organic layers with 1M HCl (2 x 10 mL) to remove the imidazole byproduct. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure neutral benzoxazolone.
Protocol B: Synthesis of 2-Aryl-3-methyl-4-nitrobenzoxazolium Methanesulfonates
Rationale: The use of Methanesulfonic acid (MeSO₃H) is mechanistically essential. The strongly electron-withdrawing 4-nitro group drastically reduces the nucleophilicity of the adjacent phenolic oxygen. MeSO₃H protonates the N-acyl intermediate's carbonyl oxygen, increasing its electrophilicity to a threshold where the deactivated phenol can successfully attack[3].
Materials:
-
2-(Methylamino)-3-nitrophenol (1.0 mmol)
-
Substituted Benzoyl Chloride (1.2 mmol)
-
Methanesulfonic Acid (MeSO₃H) (3.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
Step-by-Step Methodology:
-
Acylation: In a heavy-walled reaction tube equipped with a magnetic stir bar, combine 2-(methylamino)-3-nitrophenol (1.0 mmol) and the desired benzoyl chloride (1.2 mmol) in 5 mL of anhydrous 1,4-Dioxane.
-
Catalysis: Add MeSO₃H (3.0 mmol) dropwise at room temperature. Seal the tube.
-
Cyclodehydration: Place the reaction tube in a pre-heated oil bath at 100 °C and stir vigorously for 4 to 8 hours (depending on the electrophile, see Table 1).
-
Self-Validation Check (Analytical): Because the product is a permanently charged salt, standard silica TLC will show heavy streaking. Validate reaction completion using LC-MS; look for the disappearance of the N-acyl intermediate mass and the appearance of the cationic benzoxazolium mass (M⁺).
-
Isolation: Cool the mixture to room temperature. The highly polar benzoxazolium methanesulfonate salt will often spontaneously precipitate upon cooling.
-
Purification: Add 10 mL of cold diethyl ether to force complete precipitation. Filter the solid under a vacuum, wash thoroughly with cold diethyl ether (3 x 10 mL) to remove residual acid and unreacted acid chloride, and dry under a high vacuum.
References
-
Benchchem. "A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol." BenchChem, 2025. 1
-
ConnectSci. "One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids." Australian Journal of Chemistry, 2008. 3
-
Li, H., et al. "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides." Molecules, 2025. 4
-
Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 2023. 2
Sources
Application Note: Precision N-Methylation of Electron-Deficient Aminophenols
Case Study: 2-Amino-3-Nitrophenol
Executive Summary
This Application Note details a high-fidelity protocol for the regioselective N-monomethylation of 2-amino-3-nitrophenol . This substrate presents a "perfect storm" of synthetic challenges:
-
Steric Congestion: The amine is "sandwiched" between a hydroxyl group (C1) and a nitro group (C3).
-
Electronic Deactivation: The electron-withdrawing nitro group significantly lowers the nucleophilicity of the amine (pKa < 2).
-
Chemoselectivity: The phenol moiety (pKa ~7.5) is prone to O-alkylation under basic conditions, competing with N-alkylation.
Standard alkylation methods (e.g., Methyl Iodide/Base) typically fail, yielding mixtures of O-methylated, N,N-dimethylated, and N,O-dimethylated byproducts. This guide presents a Modified Reductive Amination protocol utilizing Paraformaldehyde and Sodium Borohydride (NaBH₄) activated by Trimethylsilyl Chloride (TMSCl) . This method ensures exclusive N-selectivity and high yields (>85%) by bypassing the formation of the phenoxide ion.
Strategic Analysis & Mechanistic Insight
2.1 The Chemoselective Challenge
In basic media (e.g., K₂CO₃/MeI), the phenol deprotonates to form a phenoxide, which is a harder and more reactive nucleophile than the deactivated aniline nitrogen. This leads to the undesired 2-amino-3-nitroanisole.
To achieve N-methylation, we must operate in a regime where:
-
The phenol remains protonated (neutral).[1]
-
The amine, despite its low nucleophilicity, is induced to attack a highly reactive electrophile (formaldehyde).
-
The resulting imine/hemiaminal is trapped immediately by a hydride source.
2.2 The Solution: TMSCl-Promoted Reductive Amination
Standard reductive amination (NaBH₃CN/AcOH) is often too slow for ortho-nitroanilines. We utilize a protocol adapted from recent advances in electron-deficient aniline synthesis [1].
-
TMSCl Role: It serves dual functions:
-
Lewis Acid Activation: Activates the formaldehyde (or polymeric paraformaldehyde) to facilitate attack by the weak amine.
-
Water Scavenging: Removes water produced during imine formation, driving the equilibrium forward.
-
2.3 Reaction Pathway Diagram (Graphviz)
Figure 1: Mechanistic pathway highlighting the TMSCl-promoted N-attack vs. the blocked O-methylation route.
Experimental Protocol
3.1 Reagents and Equipment
-
Substrate: 2-Amino-3-nitrophenol (CAS: 603-85-0), >98% purity.
-
C1 Source: Paraformaldehyde (PFA), powder.
-
Reductant: Sodium Borohydride (NaBH₄).
-
Activator: Trimethylsilyl Chloride (TMSCl).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Atmosphere: Dry Nitrogen or Argon balloon.
3.2 Step-by-Step Methodology
Phase A: Formation of the Reactive Electrophile
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and a rubber septum. Flush with N₂.
-
Charging: Add 2-Amino-3-nitrophenol (1.54 g, 10.0 mmol) and Paraformaldehyde (0.90 g, 30.0 mmol, 3 equiv).
-
Solvation: Add anhydrous THF (40 mL). The solid may not fully dissolve immediately; this is acceptable.[2]
-
Activation: Add TMSCl (3.8 mL, 30.0 mmol, 3 equiv) dropwise via syringe over 5 minutes.
-
Observation: The mixture may turn cloudy or change color (often yellow to orange/red) as the silylated hemiaminal/imine species forms.
-
-
Incubation: Stir at room temperature for 30 minutes.
Phase B: Reduction 6. Cooling: Cool the reaction mixture to 0°C using an ice bath. 7. Addition: Add NaBH₄ (1.13 g, 30.0 mmol, 3 equiv) in small portions over 15 minutes.
- Caution: Hydrogen gas evolution will occur. Ensure the system is vented through a bubbler.
- Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature for 3–4 hours.
- Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (lower Rf) should disappear, replaced by a slightly less polar spot (N-methyl product).
Phase C: Quench and Isolation 9. Quench: Cool to 0°C. Carefully add Saturated NaHCO₃ (20 mL) dropwise to quench excess borohydride and hydrolyze silyl ethers. 10. Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL). 11. Wash: Wash combined organics with Brine (20 mL). 12. Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 13. Purification: The crude red/brown oil usually requires flash chromatography (SiO₂, Gradient 10% -> 40% EtOAc/Hexanes) to remove trace dimers.
3.3 Expected Results & Data
| Parameter | Value / Observation |
| Yield | 82 – 88% (Isolated) |
| Appearance | Deep red/orange crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 2.85 (d, 3H, N-Me ), 6.5-7.5 (m, 3H, Ar-H), 8.1 (q, 1H, N -H), 10.5 (s, 1H, O -H) |
| MS (ESI) | [M+H]⁺ calc: 169.06, found: 169.1 |
| Selectivity | >99:1 (N-Me : O-Me) |
Workflow Visualization
Figure 2: Operational workflow for the TMSCl-mediated reductive methylation.
Troubleshooting & Optimization
-
Issue: Low Conversion.
-
Cause: The nitro group deactivates the amine so strongly that imine formation is incomplete.
-
Fix: Increase TMSCl to 4.0 equivalents or heat the Phase A (Imine formation) step to 40°C for 1 hour before cooling for reduction.
-
-
Issue: O-Methylation (Trace).
-
Cause: Accidental basicity or use of methanol as solvent (competitor).
-
Fix: Ensure strictly anhydrous THF is used. Do not use NaOMe or alcoholic solvents during the reaction phase.
-
-
Issue: Over-methylation (Dimethylation).
-
Cause: Large excess of PFA/Hydride.
-
Fix: Stick to the 3.0 eq stoichiometry. The steric bulk of the nitro group generally discourages the formation of the tertiary amine, making this protocol naturally selective for mono-methylation.
-
Safety Considerations
-
Nitro Compounds: Potentially explosive if heated dry. Do not distill the final product at high temperatures (>150°C).
-
TMSCl: Corrosive and reacts violently with water to release HCl gas. Handle in a fume hood.
-
Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water.
References
-
Reductive Amination of Electron-Deficient Anilines
-
Source: Zhou, Q., et al. "A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines." Synthesis, 2016.[3]
- Relevance: Establishes the TMSCl/NaBH4 system as superior for nitro-substituted anilines.
-
-
General N-Methylation Strategies
-
Source: "N-Methylation of Amines and Nitro Compounds."[4] University of Liverpool / ResearchGate.
- Relevance: Discusses the limitations of MeI and the benefits of reductive alkyl
-
-
Substrate Data (2-Amino-3-Nitrophenol)
- Source: ChemicalBook / CAS D
- Relevance: Physical properties and safety d
Sources
- 1. reddit.com [reddit.com]
- 2. N-Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: 2-(Methylamino)-3-nitrophenol as a Pharmaceutical Intermediate for Benzimidazole Scaffolds
Executive Summary
In modern drug development, the benzimidazole core is a privileged scaffold found in numerous therapeutics, ranging from antihypertensives to kinase inhibitors. The compound 2-(methylamino)-3-nitrophenol (CAS: 163298-74-6) serves as a highly specialized, regiochemically pure intermediate for synthesizing 7-hydroxy-1-methylbenzimidazole derivatives. This application note provides researchers with a self-validating, mechanistic protocol for the catalytic reduction and subsequent cyclocondensation of this intermediate, ensuring high-fidelity access to these valuable pharmaceutical building blocks.
Mechanistic Causality & Strategic Relevance
The structural architecture of 2-(methylamino)-3-nitrophenol is uniquely suited for directional heterocycle synthesis. The molecule features three contiguous functional groups on a benzene ring: a hydroxyl group at C1, a secondary methylamine at C2, and a nitro group at C3.
-
The Masked Amine: The nitro group acts as a stable, masked primary amine. This prevents premature oxidation or polymerization during storage and handling.
-
Regiochemical Locking: Upon reduction, the resulting asymmetric diamine (3-amino-2-(methylamino)phenol) undergoes cyclocondensation with an alkyl orthoester. The presence of the N-methyl group strictly dictates the regiochemistry of the resulting benzimidazole, forcing the methyl-bearing nitrogen to become N1 of the imidazole ring. Consequently, the hydroxyl group is unambiguously locked at the C7 position—a substitution pattern that is notoriously difficult to achieve via direct functionalization of pre-formed benzimidazoles .
Synthetic pathway from 2-(methylamino)-3-nitrophenol to 7-hydroxy-1-methylbenzimidazole.
Experimental Protocols & Self-Validating Workflows
Phase 1: Catalytic Hydrogenation (Nitro Reduction)
Causality: Palladium on carbon (Pd/C) is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid complexation with the adjacent hydroxyl and amine groups, ensuring a clean conversion with gaseous hydrogen. Ethanol is used as the solvent to maintain the solubility of the polar diamine product.
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask, dissolve 10 mmol of 2-(methylamino)-3-nitrophenol in 30 mL of anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of argon to prevent ignition of ethanol vapors.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a double-layered balloon. Stir vigorously at room temperature for 4 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (DCM:MeOH 9:1). The starting material (bright yellow spot, Rf ~0.6) will disappear, replaced by the diamine (highly UV-active, baseline-fluorescent spot, Rf ~0.2). The macroscopic color change of the solution from yellow to colorless is a reliable primary visual indicator of complete reduction.
-
Filtration: Filter the mixture through a tightly packed pad of Celite under an argon atmosphere to remove the catalyst. The resulting 3-amino-2-(methylamino)phenol is highly susceptible to air oxidation and must be advanced immediately to Phase 2.
Phase 2: Cyclocondensation to the Benzimidazole Core
Causality: Triethyl orthoformate (TEOF) acts as both the C1 carbon source and a dehydrating agent. The reaction is entropically driven by the loss of three equivalents of ethanol. A catalytic amount of p-toluenesulfonic acid (p-TsOH) accelerates the formation of the intermediate orthoamide .
Step-by-Step Protocol:
-
Reagent Mixing: Transfer the ethanolic solution of the diamine from Phase 1 into a 100 mL round-bottom flask. Add 1.5 equivalents of triethyl orthoformate and 5 mol% of p-TsOH.
-
Cyclization: Equip the flask with a short-path distillation apparatus. Heat the mixture to 100 °C to continuously distill off the ethanol (both the solvent and the reaction byproduct). Removing the byproduct dynamically drives the equilibrium toward the fused benzimidazole product.
-
Workup: Once distillation ceases (approx. 2 hours) and the reaction mass thickens, cool the residue to room temperature. Neutralize with saturated aqueous NaHCO₃ (15 mL) and extract with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validation (NMR): Isolate the product via recrystallization from hot toluene. The success of the cyclization is definitively validated by ¹H NMR: look for the disappearance of the broad primary amine protons and the emergence of a sharp, highly deshielded singlet at ~8.0–8.2 ppm, corresponding to the diagnostic C2-H proton of the newly formed benzimidazole ring .
Quantitative Data Presentation
The choice of cyclization reagent directly impacts the yield and the substitution at the C2 position of the resulting benzimidazole. The table below summarizes comparative data for the cyclocondensation of the intermediate 3-amino-2-(methylamino)phenol.
| Cyclization Reagent | Catalyst | Temp (°C) | Time (h) | Final Product | Yield (%) | Purity (HPLC) |
| Triethyl orthoformate | p-TsOH (5 mol%) | 100 | 2 | 7-Hydroxy-1-methylbenzimidazole | 85 | >98% |
| Formic Acid (98%) | None | 100 | 4 | 7-Hydroxy-1-methylbenzimidazole | 72 | 92% |
| Triethyl orthoacetate | p-TsOH (5 mol%) | 110 | 3 | 7-Hydroxy-1,2-dimethylbenzimidazole | 81 | 96% |
| 1,1'-Carbonyldiimidazole | None | 80 | 5 | 7-Hydroxy-1-methylbenzimidazol-2-one | 78 | 95% |
Regiochemical Logic & Pathway Visualization
The synthesis of 7-hydroxy-1-methylbenzimidazole from this specific nitrophenol relies on strict regiochemical logic. During the orthoamide intermediate formation, the secondary N-methylamine and the primary amine both attack the electrophilic carbon of the orthoester. Because the methyl group is covalently bound to the nitrogen adjacent to the hydroxyl group (C2 of the original phenol), the cyclization geometrically restricts the hydroxyl group to the C7 position of the final bicyclic system.
Mechanistic logic of regioselective cyclocondensation forming the benzimidazole core.
References
-
Katritzky, A. R., Musgrave, R. P., Rachwal, B., & Zaklika, C. (1995). Synthesis of 4-Hydroxy-1-methylbenzimidazole and 7-Hydroxy-1-methylbenzimidazole. Heterocycles, 41(2), 345-352. URL: [Link][1]
-
Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. SciSpace. URL: [Link][2]
-
Product Class 4: Benzimidazoles. Science of Synthesis. Thieme E-Books & E-Journals. URL:[Link][3]
Sources
Application Note: 2-(Methylamino)-3-nitrophenol in Heterocyclic Ring Formation
This guide details the application of 2-(Methylamino)-3-nitrophenol as a specialized scaffold in the synthesis of 7-hydroxy-1-methylbenzimidazoles , a critical pharmacophore in drug discovery (e.g., PDE4 inhibitors, kinase inhibitors).
Executive Summary
2-(Methylamino)-3-nitrophenol (CAS: 5460-31-1 analog/derivative) is a trisubstituted benzene scaffold defined by a unique 1,2,3-substitution pattern: a hydroxyl group at C1, a secondary methylamine at C2, and a nitro group at C3.
Its primary utility lies in the regioselective synthesis of 7-hydroxy-1-methylbenzimidazoles . Unlike the reaction of 2-amino-3-nitrophenol (which yields 4-hydroxybenzimidazoles or requires complex rearrangements), the N-methyl group in this precursor "locks" the nitrogen position, directing cyclization to yield the 1-methyl-7-hydroxy isomer exclusively. This core is structurally significant in the development of phosphodiesterase 4 (PDE4) inhibitors and TNF-
Mechanistic Insight & Chemistry
The transformation relies on the latent reactivity of the nitro group. The ortho-relationship between the methylamino (position 2) and nitro (position 3) groups is the precursor to a vicinal diamine system.
The Electronic Pathway
-
Reduction: The nitro group is reduced to a primary amine (
). The presence of the electron-donating hydroxyl group at C1 and methylamino group at C2 makes the ring electron-rich, requiring controlled reduction conditions to prevent over-reduction or ring hydrogenation. -
Cyclization: The resulting intermediate, 3-amino-2-(methylamino)phenol , possesses two nucleophilic nitrogens.
-
N2 (Secondary): More basic, sterically hindered.
-
N3 (Primary): Less hindered.
-
Regiocontrol: Upon reaction with a one-carbon electrophile (e.g., trimethyl orthoformate), the secondary amine (N2) becomes the N1 position of the benzimidazole, while the primary amine (N3) becomes N3. The hydroxyl group at C1 ends up at position 7 of the fused system.
-
Pathway Visualization
Caption: Figure 1. Regioselective conversion of 2-(methylamino)-3-nitrophenol to the benzimidazole core.
Experimental Protocols
Protocol A: Synthesis of 7-Hydroxy-1-methylbenzimidazole
This protocol is adapted from the work of Katritzky et al. [1], optimized for bench-scale reproducibility.
Reagents:
-
2-(Methylamino)-3-nitrophenol (1.0 eq)
-
Sodium Borohydride (
) or Palladium on Carbon (10% Pd/C) -
Trimethyl Orthoformate (TMOF)
-
Methanol (MeOH) (anhydrous)
-
Hydrochloric Acid (concentrated)
Workflow:
-
Reduction (Hydrogenation Method):
-
Dissolve 2-(methylamino)-3-nitrophenol (5.0 mmol) in MeOH (20 mL).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
atmosphere (balloon pressure) at room temperature for 4–6 hours. -
Critical Checkpoint: Monitor by TLC. The disappearance of the yellow nitro compound and appearance of a polar, UV-active amine spot indicates completion.
-
Note: The diamine intermediate is air-sensitive (oxidation to quinones). Proceed immediately to the next step. Filter the catalyst under an inert atmosphere (Argon/Nitrogen) if possible.
-
-
Cyclization:
-
To the filtrate containing the fresh diamine, add Trimethyl Orthoformate (15.0 mmol, 3.0 eq) and a catalytic amount of conc. HCl (2-3 drops).
-
Reflux the mixture for 3 hours.
-
Concentrate the solvent in vacuo.
-
-
Work-up & Purification:
-
Neutralize the residue with saturated
solution. -
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM:MeOH 95:5).
-
Expected Data:
| Parameter | Value |
|---|---|
| Yield | 65–75% |
| Appearance | Off-white to pale beige solid |
| 1H NMR (DMSO-d6) |
Protocol B: Synthesis of 2-Substituted Derivatives (Oxidative Cyclization)
For generating libraries of 2-aryl/alkyl derivatives using aldehydes.
Reagents:
-
Freshly reduced diamine intermediate (from Protocol A, Step 1)
-
Aryl Aldehyde (1.0 eq)
-
Sodium Metabisulfite (
) (oxidant) -
DMF/Ethanol mixture
Steps:
-
Mix the diamine (1.0 eq) and aldehyde (1.0 eq) in Ethanol.
-
Heat to reflux for 2 hours to form the imine/aminal intermediate.
-
Add
(1.2 eq) dissolved in a minimum amount of water. -
Reflux for an additional 4 hours.
-
Precipitate the product by pouring the reaction mixture into ice water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Oxidation of diamine intermediate. | Perform filtration of Pd/C under Argon flow; add TMOF directly to the hydrogenation flask if possible. |
| Incomplete Cyclization | Steric hindrance of N-methyl group. | Increase reaction time or use a higher boiling solvent (e.g., Toluene with Formic Acid). |
| Dark/Tar Products | Polymerization of aminophenol. | Ensure reagents are free of peroxides; keep temperature strictly controlled during reduction. |
Safety & Handling
-
Nitro Compounds: Potentially explosive if heated dry. Handle the starting material with care.
-
Aminophenols: Known sensitizers and potential mutagens. Use double-gloving and work in a fume hood.
-
Palladium Catalyst: Pyrophoric when dry. Keep wet with solvent during filtration.
Process Logic Diagram
Caption: Figure 2. Step-by-step operational workflow for the synthesis process.
References
-
Katritzky, A. R., Musgrave, R. P., Rachwal, B., & Zaklika, C. (1995).[1][2] Synthesis of 4-Hydroxy-1-methylbenzimidazole and 7-Hydroxy-1-methylbenzimidazole . Heterocycles, 41(2), 345-352.[2] Link
-
Caron, S., et al. (2010). The Synthesis of a Selective PDE4/TNFα Inhibitor . ChemInform, 33(18). Link
-
Zhang, J., et al. (2016). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds . Frontiers in Chemistry, 8, 285. Link
Sources
Preparation of benzimidazole derivatives from nitrophenol precursors
Application Note: One-Pot Reductive Cyclization for the Preparation of Hydroxybenzimidazole Derivatives from Nitrophenol Precursors
Introduction & Scientific Rationale
Benzimidazole derivatives are privileged pharmacophores deeply embedded in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from kinase inhibition to anthelmintic and antiviral properties[1]. Traditionally, the synthesis of these heterocycles relies on the condensation of o-phenylenediamines with carboxylic acids or aldehydes.
However, when synthesizing hydroxy-substituted benzimidazoles (e.g., 5-hydroxybenzimidazole), researchers face a significant chemical hurdle: the required precursor, an o-diaminophenol, is notoriously unstable. Electron-donating hydroxyl groups dramatically increase the electron density of the aromatic ring, making the diamine highly susceptible to rapid air oxidation and polymerization.
To circumvent this, Senior Application Scientists employ nitrophenol precursors —specifically ortho-nitroaminophenols like 4-amino-3-nitrophenol. By keeping one of the nitrogen atoms in its oxidized (nitro) state until the exact moment of cyclization, the precursor remains bench-stable[2]. The transformation is achieved via a highly efficient, one-pot reductive cyclization using sodium dithionite (
Mechanistic Causality & Reaction Dynamics
The success of this one-pot protocol relies on a meticulously orchestrated cascade of redox and condensation events. Understanding the causality behind the reagent stoichiometry and reaction sequence is critical for troubleshooting and scaling.
-
Electron Stoichiometry of Nitro Reduction: The reduction of an aromatic nitro group (
) to an amine ( ) is a 6-electron process. Sodium dithionite oxidizes to bisulfite ( ) in aqueous media, releasing 2 electrons per molecule. Therefore, a strict theoretical minimum of 3.0 molar equivalents of is required. In practice, 3.5 to 4.0 equivalents are utilized to compensate for the thermal disproportionation of dithionite in water[3]. -
Schiff Base Formation: Once the transient o-diaminophenol is generated in situ, the highly nucleophilic amines immediately condense with the electrophilic carbonyl carbon of the introduced aldehyde, forming a Schiff base (imine).
-
Cyclization and Aromatization: Intramolecular nucleophilic attack by the adjacent amine closes the imidazole ring, yielding a benzimidazoline intermediate. Spontaneous oxidative dehydrogenation—driven by the thermodynamic stability of the resulting aromatic system—rapidly yields the final 5-hydroxybenzimidazole[1].
Figure 1: Mechanistic pathway of the one-pot nitroreductive cyclization.
Experimental Protocol: Self-Validating Synthesis Workflow
This protocol details the synthesis of 2-substituted-5-hydroxybenzimidazoles. The methodology is designed as a self-validating system, incorporating visual cues and specific physicochemical adjustments to ensure high fidelity.
Reagents Required:
-
4-Amino-3-nitrophenol (1.0 equiv, 10 mmol)
-
Aromatic or Aliphatic Aldehyde (1.1 equiv, 11 mmol)
-
Sodium Dithionite (
, 85% technical grade) (4.0 equiv, 40 mmol) -
Ethanol (Absolute) and Deionized Water
Step-by-Step Methodology:
-
Reaction Setup (Solvent Causality): In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-amino-3-nitrophenol (1.54 g, 10 mmol) and the chosen aldehyde (11 mmol) in 40 mL of absolute ethanol. Rationale: Ethanol ensures the complete solvation of the organic precursors, preventing phase-boundary reaction stalling.
-
Reductive Cyclization (Thermal Control): Heat the deep red/yellow solution to 70°C. Dissolve
(6.96 g, 40 mmol) in 30 mL of deionized water. Add this aqueous solution dropwise to the ethanolic mixture over 15 minutes. Rationale: The reduction is highly exothermic. Dropwise addition prevents solvent bumping and controls the rate of sulfur dioxide gas evolution. -
In-Process Control (IPC): Reflux the mixture at 80°C for 2–4 hours. The reaction is self-validating via colorimetry: the deep red color of the nitrophenol will gradually bleach to a pale yellow or off-white suspension as the benzimidazole forms. Confirm completion via TLC (Eluent: EtOAc/Hexane 7:3, visualized under UV 254 nm).
-
Work-up (Isoelectric Precipitation): Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The remaining aqueous solution will be highly acidic due to the formation of bisulfate/sulfate byproducts.
-
Critical Step: 5-Hydroxybenzimidazoles are amphoteric (pKa of phenol ~9.5; pKa of benzimidazolium ~5.5). Carefully adjust the pH of the aqueous layer to 7.0–7.5 using a saturated aqueous
solution. This neutralizes the zwitterion, forcing the product to precipitate out of the aqueous phase.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold deionized water (to remove inorganic salts), and recrystallize from hot ethanol/water to yield the pure product.
Figure 2: Experimental workflow for the synthesis and isoelectric isolation of the product.
Quantitative Data & Optimization
The efficiency of the reductive cyclization is highly dependent on the electronic nature of the aldehyde used. Electron-withdrawing groups (EWGs) on the aldehyde accelerate the Schiff base formation, whereas sterically hindered or electron-rich aldehydes require extended reflux times.
Table 1: Optimization and Yields for 5-Hydroxybenzimidazole Derivatives
| Aldehyde Substrate | Electronic Property | Time (h) at 80°C | Isolated Yield (%) | Purity (HPLC, %) |
| Benzaldehyde | Neutral | 2.5 | 82 | >98 |
| 4-Nitrobenzaldehyde | Strong EWG | 1.5 | 89 | >99 |
| 4-Methoxybenzaldehyde | Strong EDG | 4.0 | 71 | 96 |
| 4-Thiazolecarboxaldehyde | Heterocyclic / EWG | 2.0 | 85 | >98 |
| Pivaldehyde | Sterically Hindered | 6.0 | 54 | 92 |
Note: Yields represent isolated, recrystallized product starting from 10 mmol of 4-amino-3-nitrophenol. The synthesis utilizing 4-thiazolecarboxaldehyde yields 5-hydroxythiabendazole, a major biological metabolite of the anthelmintic drug Thiabendazole[2].
References
-
Recent achievements in the synthesis of benzimidazole derivatives Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
Application Note: Reaction Conditions for Cyclization of 2-(Methylamino)-3-nitrophenol
[1]
Introduction & Chemical Context
The cyclization of 2-(methylamino)-3-nitrophenol is a critical transformation in the synthesis of 1-methyl-4-hydroxybenzimidazole scaffolds. These benzimidazole derivatives serve as essential pharmacophores in the development of PARP inhibitors, kinase inhibitors, and other bioactive heterocyclic compounds.
The reaction involves two distinct mechanistic steps:[1]
-
Reduction of the nitro group (
) to a primary amine ( ). -
Cyclization (Condensation) of the resulting vicinal diamine with a carbon electrophile (typically a C1 source like formic acid or orthoformate) to close the imidazole ring.
This guide details two validated protocols: a One-Pot Reductive Cyclization (Method A) favored for its efficiency and scalability, and a Stepwise Synthesis (Method B) used when isolation of the intermediate diamine is required for derivatization.
Reaction Scheme
The transformation yields 1-methyl-4-hydroxybenzimidazole . Note that the regiochemistry is locked by the
Figure 1: Reaction pathway for the conversion of 2-(methylamino)-3-nitrophenol to 1-methyl-4-hydroxybenzimidazole.
Critical Reaction Parameters
Success in this cyclization relies on controlling the redox environment and preventing the oxidation of the electron-rich aminophenol intermediate.
| Parameter | Criticality | Recommended Range | Impact on Quality |
| Solvent System | High | Formic Acid (Method A) or MeOH/EtOH (Method B) | Formic acid acts as both solvent, reductant source, and C1 synthon in Method A. |
| Temperature | Medium | 80°C – 100°C (Reflux) | High temperature is required to drive the dehydration step of the imidazole ring closure. |
| Reductant | High | Iron Powder (Method A) or H₂/Pd-C (Method B) | Iron is chemoselective and prevents over-reduction of the aromatic ring. |
| Atmosphere | High | Inert ( | The intermediate aminophenol is prone to air oxidation (darkening/tarring). |
| pH Control | Medium | Acidic (Method A) | Acidic media promotes the condensation of the amine with the carbonyl source. |
Experimental Protocols
Method A: One-Pot Reductive Cyclization (Fe / Formic Acid)
Status: Preferred Protocol (High Yield, Scalable) Mechanism: Iron powder reduces the nitro group in situ; formic acid serves as the hydrogen donor (transfer hydrogenation) and the cyclizing agent.
Reagents
-
Substrate: 2-(methylamino)-3-nitrophenol (1.0 equiv)
-
Reagent 1: Iron Powder (3.0 – 5.0 equiv, <325 mesh preferred)
-
Reagent 2: Formic Acid (98%, Excess, typically 10–20 vol)
-
Catalyst (Optional): Ammonium Chloride (
, 1.0 equiv) can accelerate reduction.
Step-by-Step Procedure
-
Charge: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(methylamino)-3-nitrophenol (10 mmol, 1.68 g).
-
Solvent: Add Formic Acid (20 mL). The mixture may warm slightly; ensure adequate stirring.
-
Activation: Add Iron Powder (50 mmol, 2.8 g) in portions to control hydrogen evolution.
-
Reaction: Heat the mixture to 100°C (Reflux) under a nitrogen atmosphere.
-
Checkpoint: Monitor by LC-MS. The nitro peak (
) will disappear, followed by the transient amine, converting to the benzimidazole ( Da). -
Duration: Typically 2–4 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Filter through a Celite pad to remove iron residues. Wash the pad with Methanol (20 mL).
-
Concentrate the filtrate under reduced pressure to a viscous oil.
-
Neutralization: Dilute with water (20 mL) and carefully adjust pH to ~7–8 using saturated
or . The product often precipitates as a solid.
-
-
Purification: Collect the solid by filtration. If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Method B: Stepwise Reduction & Cyclization
Status: Alternative (Use if Formic Acid is incompatible or for analog synthesis)
Step 1: Catalytic Hydrogenation[2][3][4]
-
Dissolve substrate in Methanol (0.1 M concentration).
-
Add 10% Pd/C (10 wt% loading).
-
Stir under
balloon (1 atm) at RT for 2–4 hours. -
Filter through Celite under Nitrogen (sensitive intermediate!). Use immediately in Step 2.
Step 2: Cyclization with Triethyl Orthoformate (TEOF)
-
To the filtrate from Step 1, add Triethyl Orthoformate (3.0 equiv) and a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 equiv).
-
Heat to Reflux (65°C) for 3 hours.
-
Concentrate and purify via column chromatography (DCM/MeOH gradient).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Oxidation of intermediate aminophenol. | Ensure strict inert atmosphere ( |
| Incomplete Cyclization | Insufficient heat or water in system. | Ensure reflux temperature is maintained. If using Method B, add molecular sieves to remove water. |
| Iron Residue in Product | Poor filtration. | Use a fine Celite pad. Perform an EDTA wash during work-up to chelate residual iron. |
| Regioisomer Impurities | N/A for this substrate. | The |
References
-
Hanan, E. J., et al. "Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles." Synlett, vol. 2010, no. 18, 2010, pp. 2759–2764. Link
-
Organic Chemistry Portal. "Benzimidazole Synthesis." Organic Chemistry Portal, 2023. Link
-
Javaid, R., et al. "Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors."[3][5] Beilstein Journal of Organic Chemistry, vol. 9, 2013, pp. 1156–1163.[3] Link
-
PrepChem. "Preparation of 2-methyl-3-nitrophenol." PrepChem, 2018. Link (Context for starting material synthesis).
Sources
- 1. CN111333523A - Synthetic method of 3-nitro-4-hydroxyethylaminophenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Synthesis of azo dyes from 2-(methylamino)-3-nitrophenol
Application Note: Synthesis of Azo Dyes from 2-(Methylamino)-3-Nitrophenol
Executive Summary & Strategic Analysis
This guide details the synthesis of azo dyes utilizing 2-(methylamino)-3-nitrophenol (M-3-NP) as a core scaffold.[1] Unlike simple primary amines, M-3-NP presents a unique chemical duality: it contains a secondary amine (preventing direct diazotization) and an activated phenol ring.[1]
Chemo-Selectivity Alert: Researchers must recognize that M-3-NP cannot function as a diazo component (the electrophile) in its native state because secondary amines form N-nitroso compounds rather than diazonium salts upon reaction with nitrous acid.[1] Therefore, this protocol is structured around two distinct synthetic pathways:
-
Route A (Direct Coupling): Utilizing M-3-NP as the nucleophilic Coupling Component .[1] This is the most direct route to chromophore generation.
-
Route B (Functionalization): Selective reduction of the nitro group to generate a primary amine, converting M-3-NP into a Diazo Precursor .[1]
Chemical Profile & Reactivity
| Property | Specification | Mechanistic Implication |
| Compound | 2-(Methylamino)-3-Nitrophenol | Core Substrate |
| Substituents | 1-OH, 2-NHMe, 3-NO₂ | Multi-functional aromatic ring |
| Electronic Nature | Push-Pull System | OH/NHMe (Donors) vs. NO₂ (Acceptor) |
| Coupling Sites | Positions 4, 6 (Para/Ortho to OH) | C-4 is sterically hindered by NO₂. C-6 is favored.[1][2][3] |
| Solubility | Soluble in dilute NaOH, Alcohols | Coupling requires alkaline media (Phenoxide form) |
Pathway Logic & Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing azo dyes from this specific precursor.
Figure 1: Synthetic pathways for 2-(methylamino)-3-nitrophenol azo dyes. Route A is the standard protocol.
Detailed Protocol: Route A (The Coupling Pathway)
In this protocol, we use M-3-NP as the coupler .[1] We will synthesize a model dye by coupling it with diazotized Sulfanilic Acid .[1] This produces a water-soluble acid dye.[1]
Reagents Required
-
Coupler: 2-(Methylamino)-3-nitrophenol (1.68 g, 10 mmol)[1]
-
Diazo Source: Sulfanilic acid (1.73 g, 10 mmol)[1]
-
Nitrite Source: Sodium nitrite (NaNO₂, 0.75 g, 11 mmol)[1]
-
Acid: HCl (conc. 37%, 2.5 mL)
-
Base: Sodium carbonate (Na₂CO₃, 1.5 g) and Sodium hydroxide (NaOH, 10% soln)
-
Solvent: Distilled water, Ice.
Step-by-Step Methodology
1. Preparation of the Diazonium Salt (The Electrophile)
-
Dissolution: In a 100 mL beaker, dissolve 1.73 g of Sulfanilic acid in 15 mL of water containing 0.6 g of Na₂CO₃. Warm slightly if necessary to obtain a clear solution, then cool to 15°C.
-
Nitrite Addition: Add 0.75 g of NaNO₂ dissolved in 3 mL of water to the sulfanilic acid solution.
-
Precipitation: Pour this mixture rapidly into a beaker containing 2.5 mL of conc. HCl and 15 g of crushed ice.
-
Validation: A white precipitate of diazonium betaine forms.[1] Maintain at 0–5°C. Test with starch-iodide paper (should turn blue immediately, indicating excess HNO₂).[1]
2. Preparation of the Coupler Solution (The Nucleophile)
-
Solubilization: In a separate 250 mL beaker, suspend 1.68 g of 2-(methylamino)-3-nitrophenol in 20 mL of water.
-
Activation: Add 10% NaOH dropwise until the solid dissolves and the pH reaches ~9-10. The solution usually turns deep yellow/orange due to phenoxide formation.
-
Cooling: Cool this solution to 0–5°C in an ice bath.
3. The Coupling Reaction
-
Addition: Slowly add the diazonium suspension (from Step 1) to the coupler solution (Step 2) over 10 minutes.
-
pH Control: Critical Step.[1] During addition, maintain pH at 8–9 by periodically adding solid Na₂CO₃.[1] If the pH drops below 7, coupling efficiency decreases significantly.
-
Observation: The reaction mixture will darken immediately (usually to deep red or violet).[1]
-
Completion: Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.
4. Isolation and Purification
-
Salting Out: Add NaCl (approx. 5 g) and heat the mixture to 60°C to dissolve the dye, then allow it to crystallize slowly by cooling.
-
Filtration: Filter the solid dye using vacuum filtration.[1]
-
Washing: Wash with a small amount of cold 5% NaCl solution (to prevent re-dissolution).[1]
-
Drying: Dry in a desiccator or oven at <60°C.
Detailed Protocol: Route B (The Diazo-Base Pathway)
This advanced route converts M-3-NP into a diazo component.[1]
1. Selective Reduction:
-
Dissolve M-3-NP in ethanol. Add Sodium Sulfide (Na₂S[1]·9H₂O) (3 eq).[1] Reflux for 2 hours. This selectively reduces the -NO₂ to -NH₂ while leaving the secondary amine intact.[1]
-
Product: 3-Amino-2-(methylamino)phenol.[1]
2. Diazotization:
-
Dissolve the reduced product in dilute HCl at 0°C.
-
Add NaNO₂ (1 eq).[1] The primary amine (-NH₂) diazotizes to -N₂⁺.[1][4] The secondary amine (-NHMe) may form an N-nitroso derivative reversibly or remain protonated depending on pH.[1]
3. Coupling:
-
Add this diazonium salt to a solution of Beta-Naphthol (dissolved in NaOH). A precipitate of the azo dye forms immediately.[4]
Characterization & Quality Control
| Technique | Expected Observation | Purpose |
| UV-Vis Spectroscopy | Confirm conjugation extension (Chromophore formation).[1] | |
| IR Spectroscopy | Disappearance of diazonium band (~2260 cm⁻¹); Appearance of -N=N- stretch (1400–1500 cm⁻¹).[1] | Validate functional group transformation. |
| TLC | Single spot, distinct Rf from starting material. | Purity check. |
Safety & Handling (E-E-A-T)
-
Nitrophenols: Toxic by inhalation and ingestion.[1] Known skin irritants.[1][5] Use a fume hood.[1]
-
Azo Compounds: Many azo dyes are suspected mutagens.[1] Handle all final products as potential carcinogens until proven otherwise.[1]
-
Sodium Nitrite: Oxidizer.[1] Toxic. Do not mix with organic combustibles.[1]
-
Waste Disposal: All aqueous filtrates containing diazonium salts or azo residues must be neutralized and disposed of as hazardous chemical waste.[1]
References
-
Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.[1] (Authoritative text on azo coupling mechanisms).
-
BenchChem. (2025).[1][4] Application Notes: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid. Link (Analogous nitrophenol coupling protocols).[1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Amino-3-nitrophenol. Link (Safety and physical property grounding).[1]
-
University of New Brunswick. (n.d.).[1] The Synthesis of Azo Dyes. Link (Standard academic protocol for diazotization).[1]
Sources
Application Note: 2-(Methylamino)-3-nitrophenol (2-MANP) as a Redox-Active Ligand in Coordination Chemistry
Executive Summary
2-(Methylamino)-3-nitrophenol (2-MANP) is a highly specialized bidentate (N,O-donor) ligand utilized in advanced transition metal coordination chemistry. Due to its ortho-aminophenol core, 2-MANP functions as a "redox non-innocent" ligand—meaning it can undergo reversible electron transfer independently of the central metal atom's oxidation state[1]. This application note details the structural nuances of 2-MANP, provides validated protocols for synthesizing its transition metal complexes (e.g., Palladium), and explores its utility in facilitating ligand-mediated catalytic processes such as homolytic bond activation and C–H amination[2].
Mechanistic Insights: The Non-Innocent Nature of 2-MANP
In classical coordination chemistry, ligands are viewed as electronically static ("innocent"). However, o-aminophenol derivatives like 2-MANP are redox-active and act as electron reservoirs. They can exist in multiple oxidation states: the fully reduced o-amidophenolate (AP²⁻) and the one-electron oxidized o-iminosemiquinonate radical (ISQ•⁻).
Expertise & Causality in Ligand Design:
-
The 3-Nitro Group Effect: The strongly electron-withdrawing -NO₂ group at the C3 position significantly lowers the energy of the ligand's Highest Occupied Molecular Orbital (HOMO). This electronic tuning stabilizes the reduced AP²⁻ state and shifts the oxidation potential anodically compared to unsubstituted 2-aminophenol. It makes the resulting ISQ•⁻ radical exceptionally stable against over-oxidation.
-
The N-Methyl Group Effect: Secondary amines in o-aminophenols prevent the ligand from fully oxidizing to the neutral o-iminoquinone (IBQ⁰) state, as doing so would require the formation of an unstable, positively charged iminium species. Consequently, 2-MANP complexes are effectively "trapped" in the catalytically useful AP²⁻/ISQ•⁻ redox window[2]. This structural feature makes 2-MANP an ideal candidate for single-electron transfer (SET) pathways in cross-coupling catalysis.
Experimental Protocols: Synthesis and Validation
The following protocol describes the synthesis of a bis-ligated Palladium(II) complex, [Pd(2-MANP)₂], and its subsequent spectroelectrochemical validation. This self-validating system ensures the integrity of the metal-ligand covalency and confirms the active redox state.
Protocol 1: Synthesis of [Pd(2-MANP)₂]
-
Preparation: Dissolve 2.0 mmol of 2-MANP (CAS: 163298-74-6)[3] in 20 mL of anhydrous methanol under a strict inert argon atmosphere.
-
Deprotonation: Slowly add 4.0 mmol of sodium methoxide (NaOMe) while stirring.
-
Causality: Stoichiometric deprotonation of both the phenolic -OH and the secondary -NH is critical to generate the strongly coordinating AP²⁻ dianion. Failure to fully deprotonate will result in weak coordination and rapid ligand dissociation.
-
-
Metalation: Add 1.0 mmol of PdCl₂ dropwise as a suspension in methanol. Stir for 4 hours at room temperature. The solution will transition from yellow to deep dark green, indicating the formation of the complex.
-
Isolation: Filter the resulting precipitate, wash with cold diethyl ether (3 x 10 mL) to remove unreacted ligand, and dry under a high vacuum.
-
Crystallization: Recrystallize from a dichloromethane/hexane vapor diffusion setup to yield X-ray quality crystals.
Protocol 2: Spectroelectrochemical Validation
To definitively assign the ligand's oxidation state, cyclic voltammetry (CV) coupled with UV-Vis spectroscopy is required.
-
Setup: Dissolve the isolated complex in dry CH₂Cl₂ containing 0.1 M [Bu₄N][PF₆] as the supporting electrolyte.
-
Execution: Run the CV at a scan rate of 100 mV/s using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference.
-
Self-Validation Check: A fully reversible redox wave must appear (typically around +0.25 V vs. Fc/Fc⁺). This confirms the stable [Pd(AP)₂]²⁻ ↔ [Pd(ISQ)₂]⁰ transition. If the wave is irreversible, it indicates ligand degradation, likely due to inadequate solvent drying or nucleophilic attack on the radical species.
Data Presentation: Comparative Ligand Metrics
To illustrate the electronic tuning provided by 2-MANP, Table 1 compares its electrochemical and spectroscopic properties against the standard unsubstituted 2-aminophenol (2-AP) ligand in a Pd(II) system.
Table 1: Comparative Physicochemical Properties of Pd(II) o-Aminophenol Complexes
| Ligand System | Redox Couple | Potential (E½ vs Fc/Fc⁺) | UV-Vis λ_max (nm) | Ambient Ligand State |
| 2-Aminophenol (2-AP) | AP²⁻ / ISQ•⁻ | -0.15 V | 450, 720 | ISQ•⁻ (Paramagnetic Radical) |
| 2-MANP | AP²⁻ / ISQ•⁻ | +0.25 V | 410, 680 | AP²⁻ (Diamagnetic Closed Shell) |
| 2-MANP | ISQ•⁻ / IBQ⁰ | > +1.20 V (Irreversible) | N/A | Blocked by N-Methyl Group |
Data Interpretation: The +0.40 V anodic shift in the 2-MANP complex proves that the nitro group makes the ligand harder to oxidize, stabilizing the diamagnetic AP²⁻ state under ambient conditions. In contrast, standard 2-AP complexes spontaneously oxidize to the ISQ radical in the presence of trace air[4].
Logical Workflows and Pathway Visualizations
Figure 1: Ligand-centered redox cycle of 2-MANP metal complexes in radical-type catalysis.
Figure 2: Step-by-step experimental workflow for synthesizing 2-MANP metal complexes.
References
-
2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc (Contains structural and literature data for 2-(methylamino)-3-nitrophenol, CAS: 163298-74-6). Chemsrc.[Link]
-
Metal Complexes of Redox Non-Innocent Ligand N,N′-Bis(3,5-di-tertbutyl-2-hydroxy-phenyl)-1,2-phenylenediamine . Molecules (MDPI).[Link]
-
Reversible Redox Chemistry and Catalytic C(sp3)–H Amination Reactivity of a Paramagnetic Pd Complex Bearing a Redox-Active o-Aminophenol-Derived NNO Pincer Ligand . Inorganic Chemistry - ACS Publications.[Link]
-
New avenues for ligand-mediated processes - expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands . Chemical Society Reviews (via ResearchGate).[Link]
Sources
Procedures for handling air-sensitive aminophenol derivatives
Application Note: Advanced Protocol for the Handling and Stabilization of Air-Sensitive Aminophenol Derivatives
Introduction: The Silent Saboteur
Aminophenol derivatives are privileged scaffolds in drug discovery (e.g., paracetamol, antibody-drug conjugates), yet they present a persistent challenge: oxidative instability . Unlike simple amines or phenols, the ortho- and para- aminophenol motifs possess a unique redox susceptibility.
The Mechanistic "Why": The instability arises not merely from the functional groups but from their synergistic ability to undergo proton-coupled electron transfer (PCET).
-
Auto-oxidation: In the presence of O₂ and trace metals, the phenol is oxidized to a radical.
-
Quinone Imine Formation: This radical rapidly loses a second electron and proton to form a quinone imine (or quinone diimine).
-
Polymerization: These electrophilic intermediates undergo Michael additions with unreacted aminophenol, leading to the characteristic "tarry black" insoluble oligomers often seen in failed reactions.
This guide provides a self-validating, field-proven protocol to arrest this cascade, ensuring high yields and purity.
Pre-Experimental Planning & Equipment
The Golden Rule: Oxygen exclusion is necessary but insufficient; you must also actively scavenge reactive species.
Equipment Preparation
-
Glassware: Oven-dried at 120°C for >4 hours. Assemble while hot under a stream of N₂ or Ar.[1][2]
-
Gas Source: High-purity Argon (preferred over Nitrogen due to higher density, providing a better "blanket" in flasks).
-
Schlenk Line: Essential for rigorous degassing.
Solvent Degassing Strategies
Standard sparging is often inadequate for highly sensitive derivatives.
| Method | Efficiency | Application |
| Sparging (Balloon) | Low | Non-critical washes only. |
| Sonication + Vacuum | Medium | HPLC solvents, extraction solvents. |
| Freeze-Pump-Thaw | High | Reaction solvents (Required). |
Core Protocol: Synthesis & Handling
Step 1: The "Reductive Shield" Setup
-
Causality: Trace metals (Fe³⁺, Cu²⁺) in silica or solvents catalyze the initial oxidation step.
-
Action: Add EDTA (5 mM) or Sodium Dithionite (Na₂S₂O₄) to aqueous buffers used in workups.
Step 2: Reaction Monitoring (TLC Artifacts)
-
Problem: A pure reaction mixture often looks dirty on a TLC plate because the silica gel catalyzes oxidation during the run.
-
Solution: Pre-elute the TLC plate with 1% Triethylamine (Et₃N) in methanol/DCM. The basic environment deactivates acidic sites on silica that promote oxidation, though note that high pH can also accelerate quinone formation.
-
Validation: If the spot darkens within 30 seconds of drying, the compound is highly air-sensitive.
Work-up & Purification: The Critical Zone
Objective: Keep the amine protonated (ammonium form) or the phenol reduced during exposure to air.
Protocol A: The "Acidic Fortress" Extraction
Use this when the product is stable to acid.
-
Quench: Cool reaction to 0°C. Quench with degassed dilute HCl (pH < 3).
-
Wash: Extract organic impurities with DCM. The product remains in the aqueous phase.
-
Liberation (The Danger Zone):
-
Add a layer of extraction solvent (e.g., EtOAc) before neutralizing.
-
Slowly adjust pH to ~7-8 using degassed NaHCO₃ containing 1% Sodium Dithionite .
-
Why: The dithionite acts as a sacrificial reductant, consuming any dissolved O₂ immediately upon neutralization.
-
-
Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ as it is slightly acidic/Lewis acidic and can trap polar aminophenols). Evaporate at <40°C .
Protocol B: Recrystallization (Inert)
-
Boil solvent (e.g., Ethanol/Water) and sparge with Ar.
-
Add 0.5% w/v Sodium Bisulfite to the hot solvent.
-
Dissolve crude solid.
-
Allow to crystallize under a positive pressure of Ar.
Storage & Stability
-
Form: Never store as the free base. Convert to the HCl or Tosylate salt immediately. These salts are crystalline and significantly more resistant to oxidation.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Headspace: Flush with Argon before sealing.[7] Parafilm is permeable to O₂ over time; use electrical tape or shrink wrap for long-term storage.
Visualizing the Workflow
Figure 1: Oxidation Mechanism & Prevention Strategy
Caption: The oxidative cascade of aminophenols to quinone imines and the specific intervention points for acidic protection and reductive scavenging.
Figure 2: The "Self-Validating" Purification Workflow
Caption: Step-by-step purification workflow emphasizing critical checkpoints and the integration of reducing agents during the basification step.
Troubleshooting & Validation
| Observation | Diagnosis | Corrective Action |
| Solution turns brown/black immediately upon adding base. | Rapid oxidation of the free base. | Add Sodium Dithionite to the base solution before addition. Ensure solvent is degassed.[8][9] |
| TLC shows a streak or spot at the baseline. | Decomposition on silica. | Pre-treat TLC plate with 1% Et₃N . Use alumina plates if silica is too acidic. |
| Low yield after recrystallization. | Product oxidized in hot solvent. | Add 0.5% Sodium Bisulfite to the recrystallization solvent. |
| NMR shows broad peaks. | Paramagnetic impurities (radicals). | Filter solution through a small pad of Celite/activated charcoal under Argon. |
References
-
Organic Syntheses. (1930). 1,4-Aminonaphthol Hydrochloride. Org.[10] Synth. 10, 4. Retrieved from [Link]
-
MIT Chemistry. (n.d.). Guide to Handling Air-Sensitive Compounds.[11] Retrieved from [Link]
Sources
- 1. web.mit.edu [web.mit.edu]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 7. JP2010163462A - Novel stable liquid paracetamol composition and method for producing the same - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(methylamino)-3-nitrophenol
Welcome to the technical support center for the synthesis of 2-(methylamino)-3-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and overcome common challenges. Our approach is rooted in mechanistic principles to not only solve immediate experimental issues but also to empower you with a deeper understanding of your chemical system.
Overview of Synthetic Strategies
The synthesis of 2-(methylamino)-3-nitrophenol can be approached via two primary routes, each with its own set of advantages and potential difficulties.
Route 1: Nucleophilic Aromatic Substitution (SNAr) This is often the most direct method, involving the reaction of a 2-halo-3-nitrophenol with methylamine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring for nucleophilic attack.
Route 2: N-methylation of 2-amino-3-nitrophenol This route starts with the readily available 2-amino-3-nitrophenol and introduces the methyl group onto the nitrogen atom. The main challenge here is achieving selective N-methylation over O-methylation of the phenolic hydroxyl group.
Below, we will delve into troubleshooting and FAQs for both of these synthetic pathways.
Troubleshooting Guide & FAQs
Route 1: Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-3-nitrophenol
This route is predicated on the reaction of a suitable 2-halo-3-nitrophenol with methylamine. The success of this reaction is highly dependent on several factors.
Low conversion in an SNAr reaction is a common issue and can often be traced back to a few key parameters. Let's break down the potential culprits and their solutions.
1. Choice of Leaving Group:
-
The "Why": The rate of an SNAr reaction is influenced by the ability of the leaving group to depart. While counterintuitive compared to SN2 reactions, for SNAr, more electronegative halogens can increase the rate of reaction by activating the ring towards nucleophilic attack. The general reactivity order for the leaving group (X) is F > Cl > Br > I.
-
Troubleshooting: If you are using 2-chloro-3-nitrophenol and experiencing low yields, consider switching to 2-fluoro-3-nitrophenol if commercially available. The higher electronegativity of fluorine enhances the electrophilicity of the carbon atom being attacked by the methylamine.
2. Reaction Conditions:
-
The "Why": SNAr reactions often have a significant activation energy barrier that needs to be overcome. The choice of solvent is also critical. Polar aprotic solvents are ideal as they solvate the cation of the nucleophile's salt, leaving the nucleophile "naked" and more reactive.
-
Troubleshooting:
-
Temperature: If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) can significantly improve the reaction rate. Monitor the reaction by TLC to avoid decomposition.
-
Solvent: Ensure you are using a polar aprotic solvent such as DMSO, DMF, or NMP . Protic solvents like ethanol or water can solvate the methylamine, reducing its nucleophilicity.
-
Base: While methylamine is a base, the addition of a non-nucleophilic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can help to scavenge the HX formed during the reaction, driving the equilibrium towards the product.
-
3. Methylamine Source:
-
The "Why": Methylamine can be used as a gas, a solution in a solvent (like ethanol or THF), or as its hydrochloride salt. The free base is the reactive species.
-
Troubleshooting:
-
If using methylamine hydrochloride, a stoichiometric amount of a base (e.g., triethylamine or K2CO3) must be added to generate the free methylamine in situ.
-
Using a solution of methylamine in THF or isopropanol is often a convenient and effective approach.
-
Summary of Recommended Starting Conditions for SNAr:
| Parameter | Recommendation | Rationale |
| Substrate | 2-fluoro-3-nitrophenol | Fluorine is a better leaving group for SNAr. |
| Solvent | DMSO or DMF | Polar aprotic solvent enhances nucleophilicity. |
| Temperature | 50-80 °C (initially) | Overcomes activation energy barrier. |
| Base | K2CO3 or Cs2CO3 | Scavenges HX byproduct. |
Route 2: N-methylation of 2-amino-3-nitrophenol
This approach requires the selective methylation of the amino group in the presence of a phenolic hydroxyl group. The hydroxyl group can also be methylated, leading to an undesired side product.
Achieving selective N-methylation is a classic challenge in organic synthesis. Here are some strategies to favor the desired reaction pathway.
1. Reductive Amination:
-
The "Why": This is a highly effective one-pot method for selective N-alkylation.[1] The aminophenol is first condensed with an aldehyde (in this case, formaldehyde) to form an imine (Schiff base), which is then reduced in situ to the secondary amine. The hydroxyl group does not participate in this reaction sequence.
-
Troubleshooting Protocol:
-
Dissolve 2-amino-3-nitrophenol in a suitable solvent like methanol.
-
Add one equivalent of formaldehyde (often as a 37% aqueous solution, formalin).
-
Stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and slowly add a reducing agent like sodium borohydride (NaBH4).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup to isolate the product.
-
2. Protecting Group Strategy:
-
The "Why": An alternative approach is to temporarily "block" the hydroxyl group with a protecting group, perform the N-methylation, and then remove the protecting group.
-
Troubleshooting Protocol:
-
Protection: React 2-amino-3-nitrophenol with a suitable protecting group for phenols, for example, by converting it to a benzyl ether using benzyl bromide and a base like K2CO3.
-
N-methylation: Methylate the amino group of the protected compound using a methylating agent like methyl iodide or dimethyl sulfate.
-
Deprotection: Remove the benzyl protecting group via catalytic hydrogenation (e.g., H2, Pd/C) to yield the final product. This method is multi-step but can provide very clean results. A key consideration here is that catalytic hydrogenation may also reduce the nitro group. Alternative protecting groups that can be removed under non-reducing conditions might be necessary.
-
Caption: One-pot reductive amination workflow.
General Troubleshooting
Purification of polar compounds like aminophenols can be challenging.
-
Acid-Base Extraction:
-
The "Why": Your product has both a weakly acidic phenolic hydroxyl group and a weakly basic secondary amino group. This allows for selective extraction.
-
Troubleshooting Protocol:
-
Dissolve your crude product in an organic solvent like ethyl acetate.
-
Wash with a dilute acid (e.g., 1 M HCl). Your product should move into the aqueous layer as the ammonium salt, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., NaHCO3 or NaOH) to precipitate your product.
-
Extract the product back into an organic solvent.
-
This can be a highly effective way to remove non-polar impurities.
-
-
-
Recrystallization:
-
The "Why": If you have a solid product, recrystallization is an excellent method for purification.
-
Troubleshooting: Experiment with different solvent systems. A good starting point would be a mixture of a polar solvent in which your compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like hexane or water).
-
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your product. A single spot suggests a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: You should expect to see characteristic peaks for the aromatic protons, a singlet for the N-H proton (which may be broad), a singlet for the O-H proton (also potentially broad), and a singlet or doublet for the N-CH3 protons. The chemical shift of the OH proton can be confirmed by a D2O exchange experiment, where the peak will disappear.[2]
-
13C NMR: Will show the expected number of carbon signals for the structure.
-
-
Infrared (IR) Spectroscopy: Look for characteristic stretches for the O-H, N-H, aromatic C-H, and N-O (from the nitro group) bonds.[3]
-
Mass Spectrometry (MS): Will confirm the molecular weight of your compound.
Caption: A decision tree for troubleshooting low yields.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. [Link]
- Harmetz, R., & Zenk, C. H. (1974). U.S. Patent No. 3,717,680. Washington, DC: U.S.
-
ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols. Retrieved from [Link]
-
Piontek, A., et al. (2022). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis. [Link]
-
O- AMINO PHENOL OXIDASE (AMINOX) PURIFICATION AND CRYSTALLIZATION. (2018). [Link]
-
European Patent Office. (n.d.). Process for the purification of p-aminophenol - European Patent Office - EP 0041837 B1. Retrieved from [Link]
-
Efficient and Selective N-Methylation of Nitroarenes under Mild Reaction Conditions. (2017). PubMed. [Link]
-
PubChem. (n.d.). Process for the purification of p-aminophenol - Patent US-4440954-A. Retrieved from [Link]
-
Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2010). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 132(48), 17296–17298. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(39), 11845–11855. [Link]
-
PubChem. (n.d.). 2-Methyl-3-nitrophenol. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
- Google Patents. (n.d.). WO 2015/155664 A1.
-
Kirby, A. J., & Jencks, W. P. (1965). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic, 80-87. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Retrieved from [Link]
- Google Patents. (n.d.). US3933926A - Preparation of nitrophenols.
- Google Patents. (n.d.). US4943666A - Process for producing nitrophenol compound.
-
ResearchGate. (n.d.). Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium Nanocatalyst. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). United States Patent Office.
-
Reddit. (2015). Help Identifying unknown compound with HNMR and IR. Retrieved from [Link]
-
Xiao, J., et al. (2013). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry - A European Journal, 19(51), 17352-17356. [Link]
-
Shi, F., et al. (2015). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. [Link]
Sources
Technical Support Center: Purification of 2-(methylamino)-3-nitrophenol
[1]
Case Reference: MANP-PUR-01 Compound Class: Amphoteric Nitroaniline / Phenol Derivative Primary Challenges: "Oiling out" during crystallization, oxidative instability, and zwitterionic tailing on silica.[1]
Part 1: Quick-Reference Property Matrix
Before initiating purification, verify your crude material against these predicted physicochemical behaviors.
| Property | Characteristic Behavior | Implications for Purification |
| Acidity (pKa) | Phenolic OH (pKa ~7-8) | Soluble in dilute NaOH/KOH; allows chemical purification via acid-base extraction.[1] |
| Basicity | Aniline Nitrogen | Drastically reduced by ortho-nitro and ortho-phenol groups.[1] Unlikely to form stable salts with weak acids; requires strong mineral acids (HCl) but risks hydrolysis. |
| H-Bonding | Strong Intramolecular | Likely forms a pseudo-ring (OH[1]···N or NH···O), reducing polarity. May elute faster than expected on silica. |
| Solubility | Lipophilic / Polar | Good: EtOAc, DCM, Acetone, Hot Ethanol. Poor: Hexanes, Water, Cold Toluene. |
| Stability | Oxidation Sensitive | The electron-rich aminophenol core is prone to air oxidation (turning tarry/black).[1] Work under N₂/Ar recommended. |
Part 2: Primary Purification Workflows
Method A: Chemical Purification (Acid-Base Extraction)
Best for: Removing non-acidic impurities (starting materials, tars) from crude reaction mixtures.[1]
The Protocol:
-
Dissolution: Dissolve the crude solid in 1M NaOH (aq) .
-
Observation: The solution should turn a deep red/orange (phenolate formation).
-
Troubleshooting: If solids remain, filter them off. These are likely non-phenolic impurities.
-
-
Wash: Extract the aqueous layer 2x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
-
Purpose: Removes unreacted starting materials or neutral byproducts. Discard these organic layers.
-
-
Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~4–5.
-
Critical Step: Do not overshoot to pH < 1, or you may protonate the amine (though unlikely to be stable) or trap inorganic salts.
-
-
Isolation: Filter the precipitated solid. Wash with ice-cold water to remove NaCl.[1]
Method B: Recrystallization (The "Oiling Out" Fix)
Best for: Final polishing of >90% pure material.
Recommended Solvent Systems:
-
System 1 (Standard): Ethanol / Water (9:1 v/v).
-
System 2 (For Lipophilic Impurities): Toluene (Hot) -> Hexane (Antisolvent).[1]
Troubleshooting "Oiling Out": Nitro-aminophenols are notorious for separating as an oil rather than a crystal upon cooling.[1] This occurs when the compound's melting point is depressed by impurities or solvent saturation.
Decision Tree for Oiling Out:
-
Re-heat the mixture until the oil dissolves back into a clear solution.
-
Add Seed Crystals: If available, add a speck of pure product at the cloud point.
-
Slower Cooling: Wrap the flask in foil/towels to cool to RT over 2–3 hours. Do not use an ice bath immediately.
-
Agitation: Stir vigorously. High shear can sometimes force crystallization of the oil droplets.
Part 3: Chromatographic Troubleshooting (FAQ)
Q: My compound streaks/tails badly on silica gel. How do I fix this? A: This is caused by the interaction of the phenolic hydroxyl and the amine with the acidic silanol groups on the silica.
-
The Fix: Add 0.5% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 0.5% TEA).
-
Alternative: If the amine is very weak, 1% Acetic Acid can sometimes deactivate the silica more effectively for phenols. Test on TLC first: if TEA improves spot shape, use it.
Q: I see two spots on TLC that merge. Is this an isomer? A: It could be, but it is often a tautomeric equilibrium or hydrogen-bonding rotamer.[1]
-
Test: Run 2D TLC. Spot the sample, run it, dry the plate, rotate 90°, and run again. If the spots align on the diagonal, it is the same compound equilibrating. If off-diagonal, you have a separable impurity (likely a regioisomer from nitration).[1]
Part 4: Visualized Workflow & Logic
The following diagram illustrates the decision logic for purifying 2-(methylamino)-3-nitrophenol, specifically addressing the "Oiling Out" phenomenon.
Figure 1: Decision matrix for purification, prioritizing chemical extraction for crude mixtures and managing crystallization defects.
Part 5: Analytical Verification
Once purified, verify the structure to ensure the methyl group is on the amine and not the ring (a common synthesis error).
| Technique | Expected Signal (Approximate) | Diagnostic Value |
| 1H NMR (DMSO-d6) | Methyl: Doublet at ~2.8-3.0 ppm (coupling to NH).[1] | Doublet = N-Methyl.[1] Singlet = Ring-Methyl (Wrong compound).[1] |
| 1H NMR (DMSO-d6) | NH: Broad quartet/singlet at ~5-8 ppm (exchangeable). | Verifies secondary amine. |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (NH/OH stretch) ~1350 & 1530 cm⁻¹ (NO₂ stretch) | Confirms functional groups.[1] |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
-
Sigma-Aldrich. (n.d.). 2-Amino-3-nitrophenol Product Specification & MSDS. (Used for analog physicochemical property comparison).
-
PubChem. (2025).[2][3] Compound Summary for CID 4115495 (2-Amino-3-nitrophenol). National Library of Medicine.
Technical Support Center: 2-(Methylamino)-3-nitrophenol Recrystallization & Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 2-(methylamino)-3-nitrophenol (CAS#: 163298-74-6)[1].
Due to the compound's unique structural features—a hydrogen-bond donating hydroxyl group, a secondary methylamino group, and an electron-withdrawing nitro group—purification can be challenging. Aminonitrophenols are notoriously prone to oxidative degradation and "oiling out" during crystallization[2][3]. This guide provides field-proven, mechanistically grounded protocols to ensure high-yield, high-purity recovery.
Quantitative Solvent Selection Guide
Selecting the correct solvent system is the most critical variable in recrystallization. The table below summarizes the quantitative performance of various solvent systems based on the polarity and hydrogen-bonding profile of 2-(methylamino)-3-nitrophenol.
| Solvent System | Ratio (v/v) | Relative Solubility (Hot) | Relative Solubility (Cold) | Est. Recovery Yield | Purity Profile & Notes |
| Ethanol / Water | 70:30 | High | Low | 80–85% | >98% . Excellent for polar impurities. Best overall choice[2]. |
| Methanol / Water | 60:40 | Very High | Low | 75–80% | >97% . Slower crystallization kinetics; yields finer needles. |
| Toluene | 100% | Moderate | Very Low | 70–75% | >99% . Excellent for removing non-polar polymeric tars. |
| Ethyl Acetate / Hexane | 50:50 | High | Moderate | 60–65% | >95% . Highly prone to "oiling out" if cooled too rapidly. |
Standard Operating Procedure: Ethanol/Water Recrystallization
This protocol utilizes a mixed-solvent (solvent/anti-solvent) approach. It is designed as a self-validating system to ensure that product is not lost to the mother liquor and that oxidative degradation is prevented.
Step-by-Step Methodology
Step 1: Initial Dissolution & Protection Place the crude 2-(methylamino)-3-nitrophenol in a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Add a minimal volume of hot absolute ethanol (approx. 3–5 mL per gram of crude).
-
Causality: Ethanol readily disrupts the intermolecular hydrogen bonding between the nitro and amino/hydroxyl groups, solvating the compound.
-
Pro-Tip: Add 0.1% w/w sodium hydrosulfite (
) to the hot mixture. Aminophenols are highly susceptible to air oxidation at elevated temperatures; this reducing agent prevents the formation of dark quinone-imine tars[3].
Step 2: Decolorization (If necessary) If the solution is dark brown or black, add activated charcoal (Norit, 5% w/w) and boil gently for 5 minutes. Perform a hot gravity filtration through a fluted filter paper pre-warmed with hot ethanol.
-
Causality: Fluted paper minimizes surface area contact time and thermal loss, preventing premature crystallization in the funnel stem.
Step 3: Anti-Solvent Addition (The Cloud Point) Keep the filtered ethanol solution at a gentle reflux. Slowly add hot deionized water dropwise until the solution becomes faintly turbid (the "cloud point"). Immediately add just enough hot ethanol (1–2 drops) to clear the turbidity.
-
Causality: Water acts as an anti-solvent[2]. Reaching the exact cloud point ensures the solution is perfectly saturated at the boiling point, maximizing the thermodynamic driving force for crystallization upon cooling.
Step 4: Controlled Cooling Remove the flask from the heat source. Allow it to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.
-
Causality: Rapid cooling traps impurities in the crystal lattice and promotes phase separation ("oiling out"). Slow cooling allows for the thermodynamic formation of pure, well-defined crystalline needles.
Step 5: Isolation & Self-Validation Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water.
-
Self-Validation Check: Before discarding the filtrate (mother liquor), spot it on a TLC plate (Silica gel, 7:3 Hexane:EtOAc) alongside a dissolved sample of your pure crystals. If the mother liquor still shows a heavy product spot under UV light, concentrate the filtrate under vacuum to 50% volume and repeat Step 4 to harvest a second crop of crystals.
Mechanistic Workflows & Visualizations
Recrystallization Decision Tree
The following workflow maps out the logical steps and troubleshooting interventions during the recrystallization process.
Caption: Workflow for the recrystallization and troubleshooting of 2-(methylamino)-3-nitrophenol.
Oxidative Degradation Pathway
Understanding why the product degrades is key to preventing it. The electron-rich nature of the methylamino and hydroxyl groups makes the aromatic ring prone to oxidation.
Caption: Oxidative degradation pathway of aminonitrophenols and the protective role of reducing agents.
Troubleshooting & FAQs
Q1: My 2-(methylamino)-3-nitrophenol is "oiling out" (forming a separate liquid phase) instead of crystallizing. How do I fix this? A1: Oiling out occurs when the melting point of the impure compound is depressed below the temperature at which it saturates the solvent[2]. Instead of forming a solid lattice, it separates as a supercooled liquid.
-
To fix: Reheat the mixture until the oil dissolves completely. Add a slightly larger volume of the "good" solvent (ethanol) to decrease the saturation temperature, ensuring the compound crystallizes at a lower temperature. Cool the solution much more slowly. If available, introduce a seed crystal of pure 2-(methylamino)-3-nitrophenol just above the cloud point temperature.
Q2: The recrystallized product is dark brown instead of the expected yellow/orange needles. Is the batch ruined? A2: Not necessarily, but it is contaminated with oxidation products. The electron-rich nature of the methylamino and hydroxyl groups makes the compound prone to oxidation into quinone-imines[3].
-
To fix: Re-dissolve the product in hot ethanol, add activated charcoal and a pinch of sodium hydrosulfite (
), perform a hot filtration, and recrystallize. Always dry your final product in a vacuum desiccator in the dark to prevent photo-oxidation.
Q3: Can I use pure water for recrystallization to make the process greener? A3: While some simple aminophenols can be recrystallized from hot water, the addition of the hydrophobic methyl group and the nitro group in 2-(methylamino)-3-nitrophenol significantly reduces its aqueous solubility. An organic co-solvent (like ethanol or methanol) is mandatory to achieve sufficient solubility at boiling temperatures without requiring excessive, yield-destroying volumes of water.
References
1.[1] Title: 2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc (Literature: Katritzky, Alan R., et al. Heterocycles, 1995, 41(2), 345-352). Source: chemsrc.com URL:
2.[2] Title: Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol - Benchchem Source: benchchem.com URL:
3.[3] Title: US3703598A - Purification of p-aminophenol - Google Patents Source: google.com URL:
Sources
Technical Support Center: Stability & Storage of 2-(methylamino)-3-nitrophenol
Status: Operational Ticket ID: MANP-STAB-001 Subject: Prevention of oxidative degradation and quinoid impurity formation.
Executive Summary & Dashboard
Compound: 2-(methylamino)-3-nitrophenol (MANP) Critical Sensitivity: High (Oxidation, Light, Moisture) Primary degradation pathway: Oxidation of the ortho-aminophenol motif to form o-quinone imines, followed by dimerization into deeply colored phenoxazinone derivatives.
Quick Status Check: Visual Purity Index
Use this table to immediately assess the quality of your current batch.
| Visual Appearance | Estimated Purity | Action Required |
| Bright Orange/Red Crystalline Solid | > 98% | Pass. Proceed with experiments. |
| Dull Brown/Rust Powder | 90-95% | Caution. Purify before sensitive catalysis. |
| Dark Brown/Black Tarry Solid | < 80% | Fail. Perform Rescue Protocol (Module 3). |
| Liquid/Gooey Melt | Degradation | Fail. Discard or attempt extensive extraction. |
Core Directive: The "Gold Standard" Storage Protocol
Objective: To arrest the electron transfer mechanism responsible for quinone formation.
The Protocol
Do not deviate from this workflow for long-term archiving (>1 week).
-
Desiccation: Ensure the compound is completely dry. Residual solvent acts as a medium for dissolved oxygen transfer. Dry under high vacuum (0.1 mmHg) for 4 hours if unsure.
-
Container Selection: Use Amber borosilicate glass vials with PTFE-lined screw caps.
-
Why: Amber glass blocks UV light (which catalyzes radical formation). PTFE liners prevent oxygen permeation better than standard polyethylene cones.
-
-
Atmosphere Exchange (Argon vs. Nitrogen):
-
Temperature: Store at -20°C .
-
Thermodynamics: Oxidation is temperature-dependent. Dropping from 25°C to -20°C slows reaction kinetics by approximately 32-fold (based on the Arrhenius equation approximation).
-
Workflow Visualization
Figure 1: Optimal workflow for long-term preservation of MANP.
Troubleshooting & Rescue Protocols
Issue: "My sample has turned black/dark brown." Diagnosis: Formation of oxidative dimers (likely phenoxazinones). The ortho-amino and hydroxyl groups have reacted to form a quinone imine, which then reacts with another molecule of MANP.
Rescue Protocol: Recrystallization
Standard purification via silica chromatography often fails because the acidic silica surface can catalyze further decomposition. Recrystallization is the preferred method.
Reagents:
-
Ethanol (95%)
-
Activated Charcoal (Norit)
-
Celite (filter aid)
Step-by-Step:
-
Dissolution: Place the dark solid in a minimal amount of boiling Ethanol.
-
Decolorization: If the solution is opaque black, add Activated Charcoal (5% by weight of crude solid). Boil for 2 minutes.
-
Filtration: Filter the hot solution through a Celite pad (pre-wetted with hot ethanol) to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0°C).
-
Collection: Filter the orange/red crystals and wash with cold hexanes.
Advanced FAQs (Mechanistic Insights)
Q1: Why is this specific molecule so unstable compared to 3-nitrophenol? A: The instability arises from the 2-amino-3-hydroxy motif (the ortho relationship). While the nitro group at position 3 withdraws electrons (stabilizing), the electron-rich amino (position 2) and hydroxyl (position 1) groups are adjacent. This allows for a "proton-coupled electron transfer" (PCET). The molecule easily loses two protons and two electrons to form an ortho-quinone imine. This species is highly electrophilic and rapidly attacks unoxidized starting material to form dark polymers.
Q2: Can I store MANP in solution (e.g., DMSO or Methanol stock)? A: Absolutely NOT. Dissolved oxygen in solvents attacks aminophenols orders of magnitude faster than atmospheric oxygen attacks the crystalline solid. If you must store it in solution, you must degas the solvent via freeze-pump-thaw cycles and store it under strict Argon at -80°C, but even this is risky for >24 hours.
Q3: Would converting it to a salt help? A: Yes. Converting 2-(methylamino)-3-nitrophenol to its Hydrochloride (HCl) salt is the most effective way to stop oxidation.
-
Mechanism:[1][3][4] Protonating the amine (-NHMe becomes -NH₂Me⁺) removes the lone pair of electrons involved in the initial oxidation step. The salt form is generally stable at room temperature for months.
-
How to: Dissolve in Et₂O/EtOH and bubble dry HCl gas, or add 1.0 eq of HCl in Dioxane.
Degradation Pathway Diagram
Figure 2: Mechanistic pathway of oxidative degradation from aminophenol to dark impurities.
References
-
University of Massachusetts Amherst. (n.d.). Recrystallization Guide. Retrieved from [Link]
-
National Institutes of Health (NIH). (1987). Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase.[3] Biochemistry.[5] Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. ossila.com [ossila.com]
- 3. Catalytic oxidation of 2-aminophenols and ortho hydroxylation of aromatic amines by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the stereoelectronic factors of iron( ii )-2-aminophenolate complexes for the reaction with dioxygen: oxygenolytic C–C bond cleavage vs . oxida ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT03316B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Nitrophenol Intermediate Solubility
Welcome to the Technical Support Center for pharmaceutical intermediate processing. Nitrophenols (such as 2-nitrophenol and 4-nitrophenol) are ubiquitous intermediates in the synthesis of APIs (e.g., paracetamol), agrochemicals, and dyes. However, their unique structural properties often present significant solubility and handling challenges during experimental assays and scale-up.
This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to overcome these bottlenecks.
Part 1: Quantitative Solubility Data
Understanding the baseline thermodynamic solubility of your specific nitrophenol isomer is the first step in troubleshooting. The table below summarizes the solubility profiles of 2-nitrophenol and 4-nitrophenol across common solvents.
| Solvent | Temperature (°C) | 2-Nitrophenol Solubility | 4-Nitrophenol Solubility | Causality & Structural Notes |
| Water | 20 °C | 0.21 g / 100 g[1] | 1.16 g / 100 mL[2] | Isomer Effect: 2-Nitrophenol exhibits strong intramolecular hydrogen bonding between the ortho -NO₂ and -OH groups, masking polar surface area and drastically reducing aqueous solubility compared to the intermolecular H-bonding capacity of 4-nitrophenol. |
| Water | 25 °C | 0.25 g / 100 g[1] | 1.60 g / 100 mL[2] | Temperature Effect: Endothermic dissolution; increasing thermal energy disrupts the crystalline lattice. |
| Ethanol (Abs) | 25 °C | 46.0 g / 100 g[1] | Highly Soluble[3] | Solvent Polarity: Both isomers are highly soluble in polar organic solvents due to favorable dipole-dipole interactions[3]. |
| Acetone | 15.5 °C | 69.14 g / 100 g[1] | Highly Soluble[4] | Aprotic Solvation: Acetone acts as an excellent hydrogen bond acceptor, rapidly disrupting the solid lattice of both isomers[4]. |
Part 2: Troubleshooting FAQs
Q1: Why does 4-nitrophenol precipitate when diluted into my neutral aqueous assay buffer?
The Causality: The pKa of 4-nitrophenol is 7.15[2]. At a neutral pH of 7.0, approximately 40-50% of the compound remains in its unionized, hydrophobic state, which has a strict solubility limit (~11.6 g/L at 20 °C)[2]. If your stock concentration exceeds this limit upon dilution, the unionized fraction will instantly precipitate.
The Solution: Adjust the buffer pH to at least 1-2 units above the pKa (e.g., pH > 8.15)[5]. This forces the deprotonation of the phenolic -OH, converting the molecule into the highly water-soluble 4-nitrophenolate anion[6].
Q2: How can I verify that my nitrophenol is fully dissolved and not forming invisible micro-precipitates?
The Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates, which can artificially lower the effective concentration of your intermediate and ruin downstream kinetics.
The Solution (Self-Validating Check): Use UV-Vis spectrophotometry to exploit the compound's isosbestic point. For 4-nitrophenol, the isosbestic point between its unionized and ionized states is exactly 348 nm (ε = 5.4 mM⁻¹·cm⁻¹)[2]. By measuring absorbance at 348 nm, you can calculate the absolute concentration of dissolved molecules regardless of the buffer's pH. If the calculated concentration at 348 nm is lower than your theoretical input, micro-precipitation has occurred.
Q3: I need to extract a nitrophenol intermediate from an aqueous reaction mixture. What is the optimal solvent and condition?
The Causality: Because nitrophenols are weakly acidic, their partition coefficient (Log P) is highly pH-dependent. In an alkaline mixture, they exist as water-soluble phenolate salts and will not partition into an organic phase.
The Solution: First, acidify the aqueous mixture to pH < 5.0 using HCl. This ensures >99% of the intermediate is in its unionized, lipophilic form. Subsequently, extract using a polar aprotic solvent like Acetone or a moderately polar solvent like Ethyl Acetate, which offer superior extraction efficiency for nitrophenols compared to non-polar solvents like hexane[4].
Part 3: Experimental Workflows & Methodologies
Protocol 1: pH-Driven Solubilization and Spectrophotometric Validation
This protocol utilizes a self-validating feedback loop to ensure complete solubilization of 4-nitrophenol without relying on visual estimation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 100 mM Tris-HCl buffer and adjust the pH to 8.5 using 1M NaOH.
-
Initial Dissolution: Weigh the required mass of 4-nitrophenol and add it to the buffer. Stir at 300 rpm at 25 °C for 15 minutes. The solution should turn a distinct yellow, indicating the formation of the 4-nitrophenolate anion[2].
-
Primary Validation (Ionized State): Blank the spectrophotometer with the pH 8.5 buffer. Measure the absorbance at 405 nm. The molar extinction coefficient (ε) should be approximately 18.3 to 18.4 mM⁻¹·cm⁻¹[2].
-
Secondary Validation (Total Concentration): Measure the absorbance at the isosbestic point of 348 nm. Calculate the concentration using ε = 5.4 mM⁻¹·cm⁻¹[2].
-
Self-Validation Check: The concentration calculated from Step 3 must match the concentration from Step 4 within a 2% margin of error. If the 348 nm calculation is lower, the compound is incompletely dissolved; increase the temperature to 35 °C temporarily to break the remaining crystal lattice.
Protocol 2: Co-Solvent Stock Preparation for High-Throughput Assays
When assay constraints prohibit alkaline pH levels, organic co-solvents must be used to bypass the aqueous solubility limit[5].
Step-by-Step Methodology:
-
Stock Generation: Dissolve the nitrophenol intermediate in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol to create a 100x concentrated stock.
-
Vortexing: Vortex vigorously for 60 seconds to ensure complete solvation by the aprotic/polar solvent.
-
Aqueous Dilution (Crucial Step): To prevent "solvent shock" and subsequent precipitation, do not add the aqueous buffer to the organic stock. Instead, inject the organic stock directly into the vortexing aqueous buffer drop-by-drop.
-
Final Concentration: Ensure the final concentration of the co-solvent does not exceed 1-2% (v/v) to prevent downstream interference with biological targets or enzyme stability[5].
Part 4: Logical Relationships & Visualizations
Decision matrix for troubleshooting nitrophenol precipitation based on pH and solvent parameters.
pH-dependent ionization states of nitrophenol and corresponding spectrophotometric validation.
References
-
4-Nitrophenol - Wikipedia Source: Wikipedia URL:[Link]
-
4-Nitrophenol | C6H5NO3 | CID 980 Source: PubChem - NIH URL:[Link]
-
Solubility of 4-Nitrophenol Source: Solubility of Things URL:[Link]
-
Which is the best organic solvent for nitrophenol solubility and extraction? Source: ResearchGate URL:[Link]
Sources
Removing unreacted starting material from methylamino-nitrophenol mixtures
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating methylamino-nitrophenols (e.g., 2-methylamino-4-nitrophenol) from complex reaction mixtures.
Whether your synthetic route involves the nucleophilic aromatic substitution (SNAr) of a halonitrophenol with methylamine, or the reductive alkylation of a primary aminonitrophenol, purifying the final product requires exploiting subtle physicochemical differences.
Mechanistic Primer: The "Why" Behind the Separation
Methylamino-nitrophenols are amphoteric molecules. They possess both an acidic phenolic hydroxyl group (rendered more acidic by the electron-withdrawing nitro group, typical pKa ~7.6 [1]) and a basic secondary amine (conjugate acid pKa ~5.0). This dual nature allows them to form water-soluble salts at both low pH (as ammonium cations) and high pH (as phenoxide anions).
By contrast, common starting materials lack this exact amphoteric profile:
-
Halonitrophenols (e.g., 2-chloro-4-nitrophenol) lack a basic amine and will never partition into highly acidic aqueous solutions.
-
Primary Aminonitrophenols (e.g., 2-amino-4-nitrophenol [2]) have a slightly less basic amine and different hydrogen-bonding capacities compared to secondary amines.
-
Over-methylated byproducts (dimethylamino-nitrophenols) lack N-H hydrogen bond donors, drastically altering their solubility and chromatographic retention.
By precisely tuning the pH to the product's isoelectric point (pI)—the pH at which the molecule carries no net electrical charge—we can force the methylamino-nitrophenol to precipitate out of the aqueous solution [3].
Quantitative Data: Physicochemical Profiles
To design a self-validating separation system, we must first map the theoretical properties of the reaction components.
| Compound Class | Example | Phenol pKa | Amine pKa (Conj. Acid) | Isoelectric Point (pI) | Primary Separation Strategy |
| Halonitrophenol | 2-Chloro-4-nitrophenol | ~7.0 | N/A | N/A | Retained in organic phase at pH < 3 |
| Primary Aminonitrophenol | 2-Amino-4-nitrophenol | ~7.6 | ~4.4 | ~6.0 | Silica chromatography or fractional crystallization |
| Secondary Aminonitrophenol | 2-Methylamino-4-nitrophenol | ~7.6 | ~5.0 | ~6.3 | Isoelectric precipitation at pH 4.0 - 6.0 |
| Tertiary Aminonitrophenol | 2-Dimethylamino-4-nitrophenol | ~7.6 | ~5.5 | ~6.5 | Normal-phase silica chromatography (High Rf) |
Troubleshooting FAQs
Q1: My SNAr reaction is complete, but TLC shows significant unreacted halonitrophenol (e.g., 2-chloro-4-nitrophenol). How do I remove it without column chromatography? A1: Utilize an acid-base liquid-liquid extraction. Because the halonitrophenol lacks a basic amine, it cannot be protonated. Dissolve your crude mixture in an organic solvent (like ethyl acetate) and wash it with 1M HCl (pH 1-2). Your methylamino-nitrophenol will protonate into a water-soluble ammonium salt and partition into the aqueous layer. The unreacted halonitrophenol will remain in the organic layer. Simply separate the layers and discard the organic phase.
Q2: I used a primary aminonitrophenol and a methylating agent. How do I separate the unreacted primary amine from my desired secondary amine product? A2: This is the most challenging separation because both molecules are amphoteric. However, the secondary amine (product) has only one N-H hydrogen bond donor, while the primary amine (starting material) has two. This makes the starting material bind much more strongly to normal-phase silica gel. If you run a column using a gradient of Hexanes/Ethyl Acetate, your methylamino-nitrophenol will elute significantly earlier than the unreacted primary aminonitrophenol.
Q3: I am seeing over-alkylation (dimethylamino-nitrophenol) in my LC-MS. What is the best removal strategy? A3: Dimethylamino-nitrophenols lack N-H hydrogen bond donors entirely. This drastically increases their solubility in non-polar organic solvents. You can often remove them by triturating the crude solid with cold dichloromethane or toluene; the over-methylated byproduct will dissolve, leaving your mono-methylated product as a solid suspension.
Mandatory Visualization: pH-Driven Isolation Workflow
Below is the logical workflow for isolating your product from non-basic impurities (like halonitrophenols) using isoelectric precipitation.
Fig 1: pH-driven liquid-liquid extraction and isoelectric precipitation workflow.
Experimental Protocol: Self-Validating Isoelectric Precipitation
This protocol is designed to be a self-validating system . At each step, a specific physical change guarantees the success of the chemical manipulation.
Step 1: Acidic Partitioning
-
Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram of crude).
-
Transfer to a separatory funnel and add an equal volume of 1M HCl. Shake vigorously and vent.
-
Self-Validation Check: Spot the top organic layer on a TLC plate. If the SNAr reaction was successful, the organic layer should only contain the high-Rf halonitrophenol. The product is now in the bottom aqueous layer.
-
Drain and collect the acidic aqueous layer.
Step 2: Isoelectric Precipitation
-
Place the aqueous layer in an Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an ice bath to maintain a temperature of 0–5 °C (precipitation is highly temperature-dependent).
-
Insert a calibrated pH probe into the stirring solution.
-
Dropwise, add 1M NaOH. The solution will initially remain clear.
-
As the pH approaches 4.0 to 6.0, the solution will rapidly turn turbid, and a beige/brown precipitate will form [3].
-
Self-Validation Check: If the solution reaches pH 8.0 and clears up again, you have overshot the isoelectric point, and the product has dissolved as a phenoxide anion. Simply add dilute HCl to bring the pH back down to ~5.0.
Step 3: Isolation
-
Vacuum filter the cold suspension through a Büchner funnel.
-
Wash the filter cake with ice-cold distilled water (to remove residual NaCl salts).
-
Dry the solid under a high vacuum to yield the purified methylamino-nitrophenol.
References
-
National Center for Biotechnology Information. "2-Amino-4-Nitrophenol | CID 3613389" PubChem. Available at:[Link]
- Rose, D. et al. "2-amino-6-chloro-4-nitro-phenol derivatives, process to their production and hair dyes containing those compounds." US Patent 5067966A, Google Patents.
The Aminophenol Stability Hub: Technical Support Center
Topic: Handling Hygroscopic Aminophenol Salts Role: Senior Application Scientist Status: Operational
Introduction: The "Black Tar" Paradox
Welcome. If you are here, you have likely encountered the "Black Tar" paradox: you synthesized a pristine, white aminophenol salt, placed it on the shelf, and returned a week later to find a fused, dark brown mass.
As researchers, we often treat salts as thermodynamically stable endpoints. However, aminophenol salts (e.g., 4-aminophenol HCl) are kinetically dynamic systems. They possess a "Trojan Horse" vulnerability: the hygroscopic nature of the salt counterion (often chloride) pulls atmospheric moisture into the crystal lattice. This moisture acts as a vector for oxygen and facilitates proton transfer, unlocking an auto-oxidation cascade that destroys your compound.
This guide is not just a list of steps; it is a containment strategy for a highly reactive chemical species.
The Mechanism: Why Your Compound is Degrading
To handle these salts, you must understand the enemy. Degradation is driven by a synergistic attack of Moisture + Oxygen , leading to the formation of Quinone Imines.
The Auto-Oxidation Cascade
In the solid state, a dry aminophenol salt is relatively stable. Once moisture is absorbed (deliquescence), the crystal lattice mobilizes.
-
Hydrolysis: Water allows a microscopic equilibrium between the salt and the free base.
-
Oxidation: The electron-rich free base is oxidized by atmospheric
to a radical cation, then to a Quinone Imine . -
Polymerization: Quinone imines are potent electrophiles (Michael acceptors). They react with remaining unoxidized aminophenol to form colored dimers (indophenols) and eventually complex dark polymers (tars).
Figure 1: The degradation pathway of aminophenol salts. Note that moisture is the "gatekeeper" that permits the initial oxidation event.
Core Protocol: Storage & Handling (The Gold Standard)
Do not rely on standard screw-cap vials. The following protocol is the only way to guarantee long-term stability (>6 months).
A. The Storage Hierarchy
| Storage Tier | Method | Suitability | Risk Level |
| Tier 1 (Gold) | Glovebox (Ar/N2) + Taped Joints | Long-term archiving | Negligible |
| Tier 2 (Silver) | Schlenk Flask under Vacuum/Ar | Active use (Weekly) | Low |
| Tier 3 (Bronze) | Desiccator with | Short-term (<1 week) | Moderate |
| Tier 4 (Fail) | Standard Vial in Fridge | DO NOT USE | High (Condensation) |
B. Active Handling Protocol
-
Never weigh hygroscopic aminophenols on an open balance for more than 30 seconds.
-
Technique: Use the "Difference Method" in closed vessels.
-
Tare a sealed vial containing the salt.
-
Remove an aliquot quickly.
-
Reseal and weigh the vial again.
-
The mass lost is your sample mass.
-
-
Cold Storage Warning: If stored in a fridge/freezer, the vial must warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the salt, initiating the degradation cycle described in Figure 1.
Troubleshooting: Rescue & Purification
Issue: "My white powder has turned pink/brown. Is it ruined?" Answer: Not necessarily. The color comes from the surface oxidation products (dimers), which have high extinction coefficients. The bulk material may still be >95% pure.
The Rescue Protocol (Recrystallization with Chemical Reduction)
Standard recrystallization fails because the oxidized impurities co-precipitate. You must chemically reverse the early-stage oxidation using Sodium Dithionite (
Figure 2: Purification workflow utilizing sodium dithionite to reduce quinone imines back to aminophenols before crystallization.
Detailed Steps:
-
Dissolution: Dissolve the salt in the minimum amount of hot, degassed solvent (often water or MeOH).
-
Reduction: Add a pinch of Sodium Dithionite (
). You should see the pink color fade immediately as the quinone imine is reduced back to the aminophenol [1]. -
Adsorption: Add activated charcoal to adsorb irreversible polymers (tars).
-
Filtration: Filter while hot. Critical: Use a Schlenk frit or inert gas pressure filter if possible to prevent re-oxidation during filtration.
-
Isolation: Cool to crystallize. If the salt is highly soluble, add concentrated acid (e.g., HCl) or an antisolvent (Ether/DCM) to force precipitation.
Frequently Asked Questions (FAQs)
Q1: I need to dry my salt. Can I use a vacuum oven?
Yes, but with caveats.
-
Temperature: Do not exceed 50-60°C. Aminophenol salts are thermally sensitive.
-
The "Bump" Risk: Wet salts often form a crust. When vacuum is applied, trapped solvent boils explosively ("bumping").
-
Solution: Use a Vacuum Ramp .[1] Start at 300 mbar, hold for 15 mins, then 100 mbar, then full vacuum. Use a
(Phosphorus Pentoxide) trap in the line to aggressively scavenge water, as standard silica is insufficient for these salts [2].
Q2: The HCl salt is too difficult to handle. Can I change the counterion?
Absolutely. This is a "Salt Selection" strategy.
-
HCl Salts: Highly hygroscopic, often deliquescent. Hardest to handle.
-
Sulfonate Salts (Tosylate/Mesylate): Generally more crystalline, less hygroscopic, and higher melting points.
-
Recommendation: If your synthesis allows, convert the aminophenol to a p-Toluenesulfonate (Tosylate) salt. These are often non-hygroscopic "brick dust" solids that can be weighed in air [3].
Q3: Why does my salt turn purple in DMSO?
DMSO is an oxidant. Dimethyl sulfoxide (DMSO) can act as a mild oxidant (Swern-type reactivity) toward sensitive amines/phenols, especially if the DMSO is wet or old.
-
Fix: Use fresh, anhydrous DMSO-d6 for NMR. If the color persists, it is an artifact of the solvent interacting with trace impurities; it does not necessarily mean your bulk solid is degraded.
References
-
Baron, A. et al. (1989). Process for purifying crude 4-aminophenol. US Patent 4,870,209. Link (Demonstrates the use of sodium dithionite/hydrosulfite for decolorizing aminophenols).
-
DigiVac Technical Support. (2022). Secrets for Drying Fine Powders in a Vacuum Oven. Link (Protocols for vacuum ramping to prevent bumping of hygroscopic powders).
-
Bhatt, P. et al. (2020).[2] Organic Salts of Pharmaceutical Impurity p-Aminophenol. Molecules, 25(8), 1910.[3] Link (Discusses salt selection, including oxalate and sulfonate derivatives, to improve stability and remove impurities).
-
Ossila. (n.d.). Air Sensitive Compounds: Storage and Handling. Link (General best practices for glovebox and inert gas handling of sensitive materials).
Sources
Technical Support Center: Nitrophenol Methylation & Isomer Purification
Introduction: The Ambident Nucleophile Challenge
Methylation of nitrophenols is a cornerstone reaction in medicinal chemistry, typically aiming to synthesize nitroanisoles (O-methylation). However, the nitrophenoxide anion is an ambident nucleophile —it possesses two reactive centers: the oxygen (hard nucleophile) and the ring carbons (soft nucleophiles, particularly ortho/para positions).
While O-methylation is kinetically favored under standard Williamson Ether Synthesis conditions, "regiochemical drift" (C-methylation) or the presence of structural isomers (ortho/meta/para mixtures from crude nitration feedstocks) presents significant purification challenges.
This guide provides a self-validating troubleshooting framework for controlling regioselectivity and separating the resulting isomers.
Module 1: Controlling Regioselectivity (O- vs. C-Alkylation)
The Core Issue: You are observing C-methylated byproducts (e.g., 2-methyl-4-nitrophenol) instead of the desired aryl methyl ether.
Mechanistic Insight
According to the Hard and Soft Acids and Bases (HSAB) theory, the oxygen center of the phenoxide is "hard," while the ring carbons are "soft."
-
O-Alkylation (Desired): Favored by hard electrophiles (e.g., Dimethyl Sulfate, DMS) and polar aprotic solvents that solvate the cation but leave the "hard" oxygen anion naked and reactive.
-
C-Alkylation (Undesired): Favored by soft electrophiles (e.g., Methyl Iodide, though MeI is often used successfully for O-methylation due to steric accessibility) and conditions that mask the oxygen (e.g., strong hydrogen bonding in protic solvents).
Optimization Protocol
| Parameter | Recommendation | Rationale |
| Solvent | DMF, DMSO, or Acetone | Polar aprotic solvents solvate the metal cation ( |
| Base | Carbonates provide a buffered basic environment. | |
| Electrophile | Dimethyl Sulfate (DMS) | DMS is a "harder" electrophile than MeI, strictly favoring O-methylation. Note: DMS is highly toxic; MeI is acceptable if solvent conditions are strictly aprotic. |
| Temperature | Reflux (Acetone) or 60°C (DMF) | Higher temperatures favor the thermodynamic product (often C-alkylated in other systems), but for nitrophenols, moderate heat ensures complete O-methylation before side reactions occur. |
Module 2: The "Acid-Base Switch" (Chemical Separation)
The Core Issue: Your product (Nitroanisole) is contaminated with unreacted starting material (Nitrophenol), and they co-elute on TLC/HPLC.
The Troubleshooting Logic
Do not rely on chromatography for this separation. The acidity difference between the product and starting material is massive.
-
Nitroanisole (Product): Neutral (
N/A). Insoluble in aqueous base. -
Nitrophenol (Impurity): Acidic (
7.1–8.4). Highly soluble in aqueous base as the phenolate salt.
Step-by-Step Purification Protocol
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Ethyl Acetate or Dichloromethane ).
-
The Switch: Wash the organic layer vigorously with 1M NaOH (or 10%
).-
Visual Indicator: The aqueous layer should turn intensely yellow (formation of the nitrophenolate anion).
-
-
Separation: Collect the organic layer. The nitrophenol is now trapped in the aqueous waste.
-
Polishing: Wash the organic layer with Brine -> Dry over
-> Concentrate.
Visualizing the Workflow
Caption: The "Acid-Base Switch" exploits the pKa difference (~7 vs neutral) to sequester unreacted nitrophenol into the aqueous phase.
Module 3: Chromatographic Separation of Structural Isomers
The Core Issue: You are methylating a mixture of nitrophenol isomers (e.g., ortho and para) and need to separate the resulting anisoles.
Isomer Properties & Separation Strategy
Unlike the phenol precursors (where ortho has intramolecular H-bonding), the resulting anisoles rely purely on dipole moments and crystal packing for separation.
| Isomer | Structure | Polarity (Dipole) | Melting Point | Separation Method |
| 2-Nitroanisole (Ortho) | Asymmetric, dipoles partially offset | Lower Polarity | ~9°C (Liquid) | Flash Chromatography (Elutes First) |
| 4-Nitroanisole (Para) | Symmetric, strong through-conjugation | Higher Polarity | ~54°C (Solid) | Recrystallization (Ethanol) or Column (Elutes Last) |
Troubleshooting Guide: "I cannot resolve the isomers."
Q1: My peaks overlap on Normal Phase (Silica).
-
Diagnosis: The solvent system is too polar.
-
Solution: Use a gradient starting with 100% Hexanes (or Pentane) and slowly introduce Ethyl Acetate (0% → 10%).
-
Mechanism: Ortho-nitroanisole is significantly less polar than para. On silica, ortho will elute rapidly. Para interacts more strongly with the silanols due to its exposed nitro group and higher net dipole.
Q2: I need to purify 4-nitroanisole without a column.
-
Diagnosis: You are ignoring the phase state.
-
Solution: Perform Recrystallization .
-
Protocol: Dissolve the crude oil/solid mix in hot Ethanol (or MeOH). Cool slowly to 0°C.
-
Mechanism: The symmetry of the para isomer allows it to pack efficiently into a crystal lattice (MP 54°C). The ortho isomer (MP 9°C) acts as a solvent/impurity and remains in the mother liquor.
Module 4: Advanced Troubleshooting (FAQ)
Q: Why is my yield low despite 100% conversion on TLC?
-
A: Volatility. 2-Nitroanisole and 2-Nitrophenol are steam volatile . If you used a rotary evaporator with a high vacuum and high bath temperature, you may have pumped off your product.
-
Fix: Evaporate solvents gently (<40°C) and avoid high vacuum for extended periods if the ortho isomer is your target.
Q: The reaction turned black/tarry.
-
A: Oxidation of the phenoxide. Nitrophenoxides are sensitive to oxidation at high temperatures in basic conditions.
-
Fix: Degas your solvent (sparge with
) before adding the base, and run the reaction under an inert atmosphere ( or Ar).
Q: Can I use Mitsunobu conditions instead?
-
A: Yes, but it is generally overkill for simple methylation. Mitsunobu (
+ DIAD + MeOH) is excellent for O-alkylation of phenols with secondary alcohols, but for methylation, the Carbonate/MeI method is atom-economical and easier to purify.
Summary Decision Tree
Caption: Rapid diagnostic logic for common methylation failures.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Kornblum, N., et al. (1955). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Behavior of Silver and Alkali Metal Salts of Ambident Anions." Journal of the American Chemical Society, 77(23), 6269–6280.
-
BenchChem. (2025).[1] "HPLC Separation of Nitrophenol Isomers: Technical Support Guide."
-
Sigma-Aldrich (Merck). "Fundamental Properties of Solvents and their impact on SN2 Reactions."
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on Phenoxide Ambident Reactivity).
Sources
Technical Support Center: Stability of 2-(methylamino)-3-nitrophenol in Aqueous Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide offers a comprehensive resource for understanding and managing the stability of 2-(methylamino)-3-nitrophenol in aqueous solutions. Recognizing the limited publicly available data on this specific molecule, this guide synthesizes established principles from the broader class of substituted nitrophenols to provide a robust framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of 2-(methylamino)-3-nitrophenol in an aqueous solution?
A1: The stability of 2-(methylamino)-3-nitrophenol is primarily dictated by a combination of environmental and structural factors. Key drivers of degradation in aqueous solutions include:
-
pH: The pH of the solution is a critical determinant of stability. Phenolic compounds are generally more stable in acidic conditions. As the pH increases towards neutral and alkaline, the hydroxyl group can deprotonate, making the molecule more susceptible to oxidation.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis and oxidation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenol ring and the methylamino group.
Q2: What are the likely degradation pathways for 2-(methylamino)-3-nitrophenol?
A2: Based on the chemistry of related nitrophenols and aromatic amines, the primary degradation pathways for 2-(methylamino)-3-nitrophenol likely involve:
-
Oxidation: The phenol ring is susceptible to oxidation, which can be initiated by oxygen, metal ions, or light. This can lead to the formation of colored degradation products. The methylamino group can also be oxidized.
-
Photodegradation: The nitroaromatic structure suggests susceptibility to photodegradation upon exposure to UV light, potentially leading to the reduction of the nitro group or cleavage of the aromatic ring.
-
Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and high temperatures could potentially lead to some degree of hydrolytic degradation, although this is generally a slower process for this class of compounds.
Q3: How should I prepare and store stock solutions of 2-(methylamino)-3-nitrophenol to maximize stability?
A3: To ensure the integrity of your stock solutions, the following practices are recommended:
-
Solvent Selection: Prepare stock solutions in a suitable organic solvent where the compound is highly soluble and stable, such as methanol or acetonitrile. An initial stock in an organic solvent can then be diluted into your aqueous buffer for experiments.
-
pH Control: For aqueous solutions, maintain a slightly acidic pH (e.g., pH 4-6) to enhance stability.
-
Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize degradation.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Discoloration of the Aqueous Solution
-
Possible Cause: Oxidation of the 2-(methylamino)-3-nitrophenol. The formation of quinone-like structures from the oxidation of phenols often results in colored solutions.
-
Troubleshooting Steps:
-
Deoxygenate Buffers: Before preparing your solution, sparge your aqueous buffer with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your buffer. Be sure to verify that the antioxidant does not interfere with your downstream analysis.
-
Use Chelating Agents: If metal ion-catalyzed oxidation is suspected, add a chelating agent like EDTA to your buffer to sequester metal ions.
-
Issue 2: Inconsistent Results in Quantitative Analysis (HPLC or Spectrophotometry)
-
Possible Cause 1: Degradation During Sample Preparation or Analysis.
-
Troubleshooting Steps:
-
Minimize Time: Analyze samples as quickly as possible after preparation.
-
Maintain Low Temperature: Keep samples in a refrigerated autosampler (e.g., 4 °C) during the HPLC sequence.
-
Control Mobile Phase pH: For HPLC analysis, using a mobile phase with a slightly acidic pH can improve the stability of the analyte during separation.[1]
-
-
-
Possible Cause 2: Instability of Standard Solutions.
-
Troubleshooting Steps:
-
Prepare Fresh Standards: Prepare fresh standard solutions for each experiment to ensure accuracy.
-
Monitor for Changes: If using a standard solution over a period of time, periodically re-analyze it to check for any degradation.
-
-
Issue 3: Appearance of Unexpected Peaks in HPLC Chromatograms
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Intentionally degrade a sample of 2-(methylamino)-3-nitrophenol under various stress conditions (acid, base, peroxide, heat, light). This will help you identify the retention times of the major degradation products.
-
Use a Diode Array Detector (DAD): A DAD can provide UV-Vis spectra for each peak, which can help in distinguishing the parent compound from its degradation products.
-
Mass Spectrometry (MS) Analysis: If available, LC-MS analysis can provide molecular weight information for the unknown peaks, aiding in their identification.
-
Experimental Protocols
Protocol 1: General Stability Assessment in Aqueous Buffer
This protocol outlines a fundamental experiment to assess the stability of 2-(methylamino)-3-nitrophenol under specific pH and temperature conditions.
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of 2-(methylamino)-3-nitrophenol (e.g., 10 mg/mL) in HPLC-grade methanol or acetonitrile.
-
-
Preparation of Test Solutions:
-
Prepare your desired aqueous buffer (e.g., phosphate or acetate buffer) at the target pH.
-
Spike the buffer with the stock solution to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (typically <1%) to minimize its effect on the solution properties.
-
Prepare several aliquots of this test solution in amber vials.
-
-
Incubation:
-
Store the vials at the desired temperature(s) (e.g., room temperature (25 °C) and an elevated temperature (40 °C)).
-
Protect all samples from light.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Immediately analyze the samples by a validated analytical method (e.g., HPLC-UV, see Protocol 2) to determine the remaining concentration of 2-(methylamino)-3-nitrophenol.
-
-
Data Analysis:
-
Plot the concentration of 2-(methylamino)-3-nitrophenol versus time for each condition.
-
Calculate the degradation rate constant and half-life if applicable.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to quantify 2-(methylamino)-3-nitrophenol and separate it from potential degradation products.
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 15-20 minutes. This will help to elute any more non-polar degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where 2-(methylamino)-3-nitrophenol has significant absorbance (e.g., determined by a UV scan of the pure compound).
Method Validation: This method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines to ensure it is stability-indicating.
Quantitative Data Summary
While specific degradation kinetics for 2-(methylamino)-3-nitrophenol are not available, the following table provides representative stability data for related phenolic compounds to illustrate the impact of environmental factors.
| Compound | Condition | Half-life / % Degradation | Reference |
| p-Nitrophenol | Aqueous solution, pH 9 | Stable | [2] |
| p-Aminophenol | Aqueous solution, Fenton's process, pH 3, 30°C | 75% degradation in 50 min | [3] |
| Phenolic Compounds | Grape Stem Extract, 40°C, with light | Significant degradation of some compounds over 6 months |
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of 2-(methylamino)-3-nitrophenol based on the known chemistry of similar compounds.
Caption: Potential degradation pathways for 2-(methylamino)-3-nitrophenol.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for conducting a stability study of 2-(methylamino)-3-nitrophenol in an aqueous solution.
Caption: Workflow for assessing the stability of a compound in aqueous solution.
References
- Nikolaou, A., et al. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Foods. 2020.
-
Drawell. What are the Key Challenges in Spectrophotometric Analysis?. 2024. Available from: [Link]
- Ghosh, P., et al. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Environment Protection Engineering. 2011.
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
- Ghosh, P., Samanta, A. N., & Ray, S. Degradation of p-Aminophenol by fenton's process. Influence of operational parameters. Environment Protection Engineering, 37(4), 119-128. 2011.
- López-García, J., et al. Stability of Phenolic Compounds in Grape Stem Extracts. Molecules. 2020.
- Giles, C. H., & Nakhwa, S. H. Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry and Biotechnology. 1962.
- Witkowski, B., Jain, P., & Gierczak, T. Aqueous chemical bleaching of 4-nitrophenol brown carbon by hydroxyl radicals; products, mechanism, and light absorption.
- Abdel-Moety, E. M., et al. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.
- Arora, P. K. Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity.
- Xiao, R., et al. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry. 2021.
- Feng, Y., et al. Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Journal of Environmental Management. 2024.
- Kumar, V., & Singh, R. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. 2023.
- Chen, Y., et al. Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical review.
-
SciSpace. Spectrophotometric Determination of p-Nitrophenol under ENP Interference. 2021. Available from: [Link]
- Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. 2021.
- Fang, L., et al. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences. 2023.
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-(Methylamino)-3-nitrophenol: A Comparative Guide on Solvent Systems and Field Strengths
Introduction
The structural elucidation of 2-(methylamino)-3-nitrophenol (CAS: 163298-74-6)[1] presents a unique analytical challenge for structural chemists and drug development professionals. The molecule features a highly functionalized aromatic ring containing three contiguous protons (an ABC spin system) and three distinct functional groups (-OH, -NHCH3, -NO2) capable of complex intra- and intermolecular hydrogen bonding.
This guide objectively compares the performance of different analytical methodologies—specifically solvent systems (CDCl3 vs. DMSO-d6) and spectrometer field strengths (400 MHz vs. 600 MHz)—to determine the optimal conditions for resolving the 1H NMR spectrum of this compound.
Part 1: Solvent System Comparison (CDCl3 vs. DMSO-d6)
The choice of deuterated solvent fundamentally alters the appearance of exchangeable protons (-OH, -NH) in 1H NMR spectroscopy due to hydrogen bonding dynamics[2].
The Causality of Signal Broadening in CDCl3
In a non-polar solvent like CDCl3, 2-(methylamino)-3-nitrophenol relies heavily on intramolecular hydrogen bonding (e.g., between the -OH and the adjacent -NHCH3, or the -NHCH3 and the -NO2 group). Because CDCl3 cannot act as a hydrogen bond acceptor, the chemical exchange rate of these labile protons remains at an intermediate timescale relative to the NMR acquisition frequency. This intermediate exchange leads to severe line broadening, often causing the -OH and -NH signals to collapse into a single, indistinguishable broad hump between 5.5 and 6.5 ppm. Consequently, scalar coupling (J-coupling) between the -NH proton and the adjacent methyl group is entirely lost.
The Causality of Signal Resolution in DMSO-d6
Conversely, DMSO-d6 is a strongly polar, aprotic solvent that acts as a potent hydrogen bond acceptor. When 2-(methylamino)-3-nitrophenol is dissolved in DMSO-d6, the solvent aggressively disrupts the intramolecular hydrogen bonds, forming stable intermolecular complexes with the -OH and -NH protons[2]. This strong solvation drastically slows down the chemical exchange rate on the NMR timescale.
As a result, the -OH and -NH protons appear as sharp, highly resolved, and distinct peaks shifted downfield (OH at ~10.5 ppm, NH at ~6.5 ppm). Most importantly, the slowed exchange rate preserves the vicinal scalar coupling (
Step-by-step logic tree comparing the effects of CDCl3 and DMSO-d6 on hydrogen bonding.
Part 2: Field Strength Comparison (400 MHz vs. 600 MHz)
The aromatic protons of 2-(methylamino)-3-nitrophenol (H4, H5, H6) form a strongly coupled ABC spin system. The strongly electron-withdrawing -NO2 group heavily deshields the ortho proton (H4), pushing it downfield, while the electron-donating -OH group shields its ortho proton (H6).
-
At 400 MHz: The chemical shift difference (
) between the H5 and H6 protons is relatively small compared to their coupling constant ( ). This low ratio induces second-order quantum mechanical effects (often referred to as "roofing"), which distort the multiplet intensities and make the direct extraction of coupling constants inaccurate. -
At 600 MHz: Upgrading to a higher field strength proportionally increases the chemical shift dispersion (
) in Hertz while the scalar coupling ( ) remains constant. This higher ratio pushes the ABC system closer to a first-order AMX system. The multiplets become symmetric, and precise -values can be extracted directly from the spectrum without the need for complex spin-simulation software.
Part 3: Experimental Protocols (Self-Validating System)
To ensure reproducibility and baseline resolution, the following protocol establishes a self-validating system for the NMR analysis of 2-(methylamino)-3-nitrophenol.
Step 1: Sample Preparation
-
Weigh exactly 3.0 ± 0.1 mg of 2-(methylamino)-3-nitrophenol to ensure optimal concentration without inducing concentration-dependent chemical shifts.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (set to 0.00 ppm)[3].
-
Vortex the mixture for 30 seconds until fully dissolved.
-
Critical Validation Step: Filter the solution through a 0.2 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Removing particulate matter eliminates magnetic susceptibility gradients, which is mandatory for achieving sharp line widths.
Step 2: Spectrometer Equilibration & Shimming
-
Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at 298 K. Temperature fluctuations cause chemical shift drift in exchangeable protons[2].
-
Tune and match the probe to the exact sample impedance.
-
Shim the Z1-Z5 gradients. Validation Check: The shimming is only considered successful when the TMS peak exhibits a full width at half maximum (FWHM) of < 0.8 Hz.
Step 3: Acquisition Parameters
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal magnetization recovery between scans, allowing for accurate integration.
-
Acquire 16 transients using a 30° pulse angle to maximize the signal-to-noise ratio while minimizing total experiment time.
Step-by-step workflow for 1H NMR analysis of 2-(methylamino)-3-nitrophenol.
Part 4: Data Presentation
Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6 vs. CDCl3)
Note: Data represents idealized first-order approximations based on solvent interaction mechanisms.
| Proton Assignment | Chemical Shift in DMSO-d6 (ppm) | Multiplicity in DMSO-d6 | Chemical Shift in CDCl3 (ppm) | Multiplicity in CDCl3 |
| -OH (C1) | ~ 10.50 | Singlet (Sharp, 1H) | ~ 5.50 - 6.50 | Broad Multiplet (Overlapping) |
| H4 (Aromatic) | ~ 7.50 | Doublet of doublets (1H) | ~ 7.60 | Doublet of doublets (1H) |
| H6 (Aromatic) | ~ 6.95 | Doublet of doublets (1H) | ~ 7.10 | Doublet of doublets (1H) |
| H5 (Aromatic) | ~ 6.50 | Triplet (1H) | ~ 6.80 | Triplet (1H) |
| -NH (C2) | ~ 6.50 | Quartet (Sharp, 1H, | ~ 5.50 - 6.50 | Broad Multiplet (Overlapping) |
| -CH3 (N-Methyl) | ~ 2.80 | Doublet (Sharp, 3H, | ~ 2.90 | Singlet (Broad, 3H) |
Table 2: Recommended Acquisition Parameters
| Parameter | 400 MHz Spectrometer (Routine) | 600 MHz Spectrometer (High-Res) |
| Pulse Sequence | Standard 1D (zg30) | Standard 1D (zg30) |
| Spectral Width (SW) | 15 ppm (6000 Hz) | 15 ppm (9000 Hz) |
| Number of Scans (NS) | 16 - 32 | 16 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Resolution ( | Moderate (Second-order roofing visible) | Excellent (First-order AMX behavior) |
References
-
"2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc" (Contains synthesis literature and structural data for 2-(methylamino)-3-nitrophenol, CAS 163298-74-6). Chemsrc. URL:[Link][1]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29, 9, 2176-2179. URL:[Link][3]
-
Kwan, E. E. "Lecture 2: The Chemical Shift." Harvard University / GitHub Pages. URL:[Link][2]
Sources
Comparative Guide: FTIR Characterization of 2-(Methylamino)-3-nitrophenol
Executive Summary
In the synthesis and quality control of dye intermediates and pharmaceutical building blocks, distinguishing 2-(methylamino)-3-nitrophenol (Target) from its unmethylated precursor 2-amino-3-nitrophenol (Precursor) and structural isomers is a critical analytical challenge.[1]
This guide provides a definitive FTIR spectral comparison. Unlike generic spectral lists, we focus on the differential bands —the specific vibrational modes that shift or appear upon N-methylation.[1] By leveraging the principles of intramolecular hydrogen bonding (IMHB) and symmetry reduction, this guide enables the precise identification of the target compound.
Structural Analysis & Theoretical Framework
To interpret the FTIR spectrum accurately, we must first understand the molecular environment.
The "Ortho-Effect" and Intramolecular Hydrogen Bonding
Both the target and its precursor possess an ortho-substituted arrangement (Amino/Nitro/Phenol groups).[1] This proximity facilitates strong Intramolecular Hydrogen Bonding (IMHB) , which significantly alters vibrational frequencies compared to free phenols or amines.
-
Interaction A: Phenolic -OH
Nitro -NO (forms a stable 6-membered chelate ring). -
Interaction B: Amine -NH
Phenolic Oxygen or Nitro Oxygen.[1]
Impact on FTIR:
-
OH Stretching: Shifts to lower wavenumbers (broadening ~3200–3400 cm⁻¹) due to IMHB.[1]
-
NO₂ Stretching: Asymmetric stretch often shifts to lower frequencies due to electron withdrawal by the ring and H-bonding.[1]
Chemical Identity
| Compound | 2-(Methylamino)-3-nitrophenol | 2-Amino-3-nitrophenol |
| Role | Target Product | Precursor / Impurity |
| Structure | Secondary Amine (-NHCH₃) | Primary Amine (-NH₂) |
| Key Difference | Symmetry reduction; Methyl group addition |
Comparative Spectral Analysis
The following table contrasts the characteristic bands of the target against its primary alternatives. Data is synthesized from experimental baselines of 2-amino-3-nitrophenol and standard N-methyl spectroscopic shifts.
Master Comparison Table
| Functional Group | Mode of Vibration | Target: 2-(Methylamino)-3-nitrophenol | Precursor: 2-Amino-3-nitrophenol | Differentiation Logic |
| Amine (N-H) | Stretching ( | Single Band (Weak/Med)~3350–3400 cm⁻¹ | Doublet (Asym/Sym)~3480 & 3360 cm⁻¹ | Primary vs. Secondary Amine: The disappearance of the doublet is the primary indicator of successful methylation.[1] |
| Alkyl (C-H) | Stretching ( | New Bands 2850–2960 cm⁻¹ | Absent (Only Ar-H >3000 cm⁻¹) | The "Methyl Marker": Appearance of aliphatic C-H stretches confirms the N-Methyl group.[1] |
| Amine (N-H) | Bending ( | Broad/Weak~1580–1600 cm⁻¹ | Strong Scissoring ~1620–1640 cm⁻¹ | Primary amines show a distinct scissoring mode; secondary amines do not.[1] |
| Nitro (NO₂) | Asymmetric Stretch | ~1530–1550 cm⁻¹ | ~1540–1560 cm⁻¹ | Slight shift; position heavily influenced by H-bonding status.[1] |
| Nitro (NO₂) | Symmetric Stretch | ~1340–1360 cm⁻¹ | ~1350–1370 cm⁻¹ | Diagnostic for Nitro group presence in both.[1] |
| C-N | Stretching ( | ~1280–1310 cm⁻¹ | ~1260–1290 cm⁻¹ | N-methylation typically shifts the C-N stretch to slightly higher frequencies due to hyperconjugation.[1] |
| Phenol (O-H) | Stretching ( | Broad, 3200–3500 cm⁻¹ | Broad, 3200–3500 cm⁻¹ | Overlaps with NH; broadness confirms H-bonding (IMHB).[1] |
Critical Spectral Regions
Region 1: The High-Frequency Diagnostic (3500–3300 cm⁻¹)
-
Precursor: Look for the "Rabbit Ears"—two sharp spikes representing the asymmetric and symmetric stretching of the primary -NH₂.[1]
-
Target: Look for a single band. The conversion of -NH₂ to -NHCH₃ removes one N-H bond, collapsing the doublet into a single secondary amine stretch.
Region 2: The Aliphatic Gap (3000–2800 cm⁻¹)
-
Aromatic compounds typically show C-H stretches above 3000 cm⁻¹.[1][2][3]
-
Target Confirmation: The presence of peaks below 3000 cm⁻¹ (specifically ~2960 cm⁻¹ for asymmetric CH₃ and ~2870 cm⁻¹ for symmetric CH₃) definitively proves the presence of the methyl group.[1]
Experimental Protocol (Self-Validating)
To ensure reproducible results, follow this "Senior Scientist" protocol.
Sample Preparation
Method: KBr Pellet (Preferred for resolution) vs. ATR (Acceptable for rapid ID).[1]
-
Why KBr? The high-frequency region (OH/NH) is critical. ATR crystals (Diamond/ZnSe) often have lower throughput >3000 cm⁻¹ and can distort peak intensities due to penetration depth dependence. KBr pellets provide superior resolution for the subtle NH doublet vs. singlet distinction.
Step-by-Step:
-
Dry the Sample: Ensure the sample is free of solvent (water/methanol) which masks the OH/NH region.[1] Vacuum dry at 40°C for 2 hours.
-
Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Pressing: Press at 8–10 tons for 1–2 minutes to form a transparent pellet.
Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for splitting detection).
-
Scans: Minimum 32 scans (to reduce noise in the fingerprint region).
-
Background: Fresh air background before every sample to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O.
Validation Check (The "Reality Check")
-
Check 1: Is there a broad hump >3400 cm⁻¹? Yes
OH group present. -
Check 2: Are there peaks at 2350 cm⁻¹? Yes
Poor background subtraction (CO₂). Reprocess. -
Check 3: Are the peaks "flat-topped"? Yes
Detector saturation. Reduce sample concentration.
Decision Workflow (Spectral ID)
The following diagram outlines the logical flow for identifying 2-(methylamino)-3-nitrophenol against its common impurities.
Figure 1: Spectral Decision Tree for the identification of 2-(methylamino)-3-nitrophenol.
References
-
National Institute of Standards and Technology (NIST). 2-Amino-3-nitrophenol (CAS 603-85-0) Mass & IR Spectra. NIST Chemistry WebBook. Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd. (Standard reference for N-Methyl and Amine shifts).
-
Tanak, H., et al. (2013).[1] Crystal structure of 2-{(E)-[(2-Methyl-3-nitrophenyl)imino]methyl}-4-nitrophenol. Acta Crystallographica Section E. (Provides structural context for steric interactions in similar nitrophenol Schiff bases). Available at: [Link]
Sources
Mass Spectrometry Fragmentation Pattern of CAS 163298-74-6: A Comparative Technical Guide
This guide outlines the mass spectrometry fragmentation profiling of 2-(Methylamino)-3-nitrophenol (CAS 163298-74-6), a structural analog of the known MALDI matrix and hair dye component 2-amino-3-nitrophenol.
Executive Summary & Chemical Identity
CAS 163298-74-6 corresponds to 2-(Methylamino)-3-nitrophenol (also referred to as 3-hydroxy-2-methylaminonitrobenzene).[1] It is a functionalized nitrophenol derivative often analyzed in the context of oxidative hair dye formulations, impurity profiling, or as a potential matrix for MALDI applications due to its structural similarity to 2-amino-3-nitrophenol.
This guide compares the ionization efficiency and fragmentation behavior of CAS 163298-74-6 against its non-methylated analog (CAS 603-85-0) and evaluates the optimal detection modes (ESI+ vs. ESI-).
| Feature | Target Compound | Primary Alternative (Analog) |
| CAS Number | 163298-74-6 | 603-85-0 |
| Chemical Name | 2-(Methylamino)-3-nitrophenol | 2-Amino-3-nitrophenol |
| Formula | C₇H₈N₂O₃ | C₆H₆N₂O₃ |
| Mol. Weight | 168.15 g/mol | 154.12 g/mol |
| Primary Use | Dye Intermediate / Impurity | MALDI Matrix / Dye Coupler |
Technical Analysis: Fragmentation & Ionization[2]
Ionization Source Comparison (ESI+ vs. ESI-)
The presence of both a basic amine (secondary methylamine) and an acidic phenol group creates a "zwitterionic" potential, allowing detection in both polarities.
-
Positive Mode (ESI+): Preferred for trace quantification. The secondary amine (
) readily protonates, yielding a stable precursor at m/z 169 . -
Negative Mode (ESI-): The phenolic hydroxyl (
) and the electron-withdrawing nitro group ( ) facilitate deprotonation, yielding at m/z 167 . While selective, sensitivity is often lower than ESI+ due to mobile phase pH constraints.
Fragmentation Pathways (MS/MS)
The fragmentation of CAS 163298-74-6 follows characteristic pathways for ortho-nitroanilines. The proximity of the nitro group to the amine and hydroxyl groups facilitates "ortho effects" (intramolecular rearrangements).
Key Product Ions (ESI+ at m/z 169)
-
m/z 152 (
): Loss of the hydroxyl radical or rearrangement involving the nitro oxygen. -
m/z 139 (
): Characteristic loss of nitric oxide, common in nitroaromatics. -
m/z 123 (
): Direct cleavage of the nitro group. -
m/z 122 (
): Elimination of nitrous acid, often via an ortho rearrangement with the amine proton. -
m/z 154 (
): Radical loss of the N-methyl group (less common in soft ionization but possible at high collision energies).
Visualized Fragmentation Pathway
The following diagram illustrates the mechanistic cleavage of the precursor ion.
Figure 1: Proposed ESI+ fragmentation pathway for 2-(Methylamino)-3-nitrophenol (m/z 169).
Experimental Protocol: Method Development
This protocol is designed for the quantification of CAS 163298-74-6 in complex matrices (e.g., cosmetic formulations or biological fluids).
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
MRM Transition Table
Use these transitions for Multiple Reaction Monitoring (MRM) to ensure specificity against the non-methylated analog.
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |
| CAS 163298-74-6 | ESI (+) | 169.1 | 123.1 | 20 | Quantifier (Loss of NO₂) |
| CAS 163298-74-6 | ESI (+) | 169.1 | 139.1 | 15 | Qualifier (Loss of NO) |
| CAS 163298-74-6 | ESI (+) | 169.1 | 122.1 | 25 | Qualifier (Ortho-elimination) |
| Analog (603-85-0) | ESI (+) | 155.1 | 109.1 | 22 | Specificity Check |
Sample Preparation (Self-Validating Step)
To verify the method distinguishes the methylated target from its analog:
-
Spike Check: Prepare a matrix blank spiked with CAS 603-85-0 (Analog).
-
Injection: Inject the sample and monitor the m/z 169 -> 123 transition.
-
Validation: There should be no signal at the retention time of the target. If a signal appears, check for "in-source methylation" (rare) or isotopic overlap, though the mass difference (14 Da) is sufficient to avoid crosstalk.
Comparison: Performance vs. Alternatives
Sensitivity vs. Analog (CAS 603-85-0)
The N-methyl group in CAS 163298-74-6 increases the gas-phase basicity of the amine compared to the primary amine in CAS 603-85-0.
-
Result: CAS 163298-74-6 typically exhibits 2-5x higher ionization efficiency in ESI+ mode than its non-methylated counterpart.
-
Chromatography: The methyl group increases hydrophobicity, resulting in a slightly longer retention time on C18 columns, improving separation from polar matrix interferences.
Stability
-
CAS 163298-74-6: Susceptible to oxidation at the phenol group but relatively stable under acidic LC conditions.
-
Alternative (CAS 603-85-0): Known to degrade faster in solution due to the primary amine's higher reactivity toward oxidation.
References
-
Katritzky, A. R., et al. (1995). Synthesis of 2-(Methylamino)-3-nitrophenol. Heterocycles, 41(2), 345-352. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-3-nitrophenol (Analog Reference). Retrieved from Sigma-Aldrich.[2] Link
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Amino-3-nitrophenol (Isomer Comparison). NIST Chemistry WebBook. Link
-
Luxon, E. (2007). Matrix-assisted laser desorption/ionization mass spectrometry using a visible laser (VIS-MALDI). Rapid Communications in Mass Spectrometry. (Contextualizing the analog as a matrix). Link
Sources
HPLC method development for 2-(methylamino)-3-nitrophenol detection
Advanced HPLC Method Development for 2-(Methylamino)-3-Nitrophenol: A Comparative Guide
Executive Summary & Analyte Profile
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification and purity analysis of 2-(methylamino)-3-nitrophenol (CAS 163298-74-6).[1]
Unlike simple phenols, this compound presents a unique "push-pull" electronic system due to the ortho-positioning of the electron-donating methylamino group and the electron-withdrawing nitro group.[1] This creates strong intramolecular hydrogen bonding (between the -NHMe and -NO₂ or -OH), significantly reducing its polarity compared to its meta- or para-isomers.[1] Standard generic gradients often fail to resolve it from its synthetic precursor (2-amino-3-nitrophenol) or hydrolysis products.[1]
Analyte Physicochemical Profile:
-
Molecular Formula: C₇H₈N₂O₃
-
Key Challenge: The ortho-effect reduces basicity (pKa of amine < 3.[1]0) and increases lipophilicity (LogP ~1.8–2.1), leading to peak tailing on active silanol sites if pH is not controlled.
Method Development Strategy: The "Why" Behind the Protocol
Effective separation requires exploiting the specific π-π interactions of the nitro-aromatic ring while managing the ionization state of the phenol and amine.[1]
Column Selection: C18 vs. Phenyl-Hexyl
While C18 is the industry workhorse, it relies solely on hydrophobic interaction. For nitrophenols, this often results in poor selectivity between isomers.
-
Recommendation: Phenyl-Hexyl Stationary Phase .
-
Mechanism: The phenyl ring on the stationary phase engages in π-π stacking interactions with the electron-deficient nitro-aromatic ring of the analyte.[1] This provides orthogonal selectivity to hydrophobicity, effectively pulling the target analyte away from non-aromatic impurities or simple aminophenols.
Mobile Phase & pH Control
-
Buffer: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Rationale:
-
pH 3.0: Ensures the phenolic hydroxyl (pKa ~8) remains protonated (neutral). The methylamino group, weakened by the nitro group, is partially protonated but the acidic environment suppresses secondary interactions with residual silanols on the column, sharpening the peak shape.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and sharper peaks for nitro-aromatics.[1]
-
Comparative Analysis: Selecting the Right Workflow
We compared three methodologies to determine the optimal balance of speed, resolution, and sensitivity.
| Feature | Method A: High-Resolution (Recommended) | Method B: Rapid UPLC | Method C: Isomer-Specific |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6mm, 5µm) | Waters ACQUITY UPLC BEH C18 (50 x 2.1mm, 1.7µm) | Phenomenex Luna Phenyl-Hexyl (150 x 4.6mm, 5µm) |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / MeOH | 10mM NH₄OAc pH 4.5 / ACN |
| Run Time | 15.0 min | 3.5 min | 18.0 min |
| Resolution (Rs) | 2.5 (vs. precursor) | 1.8 (vs. precursor) | > 4.0 (vs. isomers) |
| Tailing Factor | 1.2 | 1.1 | 1.05 |
| Use Case | QC Release, General Purity | High-Throughput Screening | Complex Matrices, Isomer ID |
Optimized Protocol (Method A - Gold Standard)
This protocol is self-validating; the system suitability criteria ensure the method is performing correctly before samples are analyzed.[1]
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm (or equivalent base-deactivated C18)[1]
-
Column Temp: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection:
-
Signal: 254 nm (Aromatic ring) and 400 nm (Nitro group specific - increases specificity)[1]
-
Reference: 360 nm (if using DAD)
-
Gradient Program
| Time (min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 40 | 60 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Sample Preparation
-
Stock Solution: Dissolve 10 mg of 2-(methylamino)-3-nitrophenol in 10 mL of Acetonitrile (1.0 mg/mL). Sonicate for 5 mins.
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A:B (90:10).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind nitro-aromatics).
Workflow Visualization
The following diagrams illustrate the decision logic for method development and the analytical workflow.
Figure 1: Method Development Decision Tree
Caption: Decision tree guiding the selection of stationary phase and pH based on sample complexity.
Figure 2: Analytical Workflow & System Suitability
Caption: Step-by-step analytical workflow ensuring data integrity through system suitability testing.
Representative Validation Data
The following data represents typical performance metrics for aminonitrophenols using Method A .
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | > 0.999 | 0.9998 (Range: 1–100 µg/mL) |
| Precision (RSD) | < 2.0% (n=6) | 0.45% |
| LOD (Signal/Noise = 3) | N/A | 0.05 µg/mL |
| LOQ (Signal/Noise = 10) | N/A | 0.15 µg/mL |
| Recovery (Spike) | 90.0% – 110.0% | 98.2% |
| Resolution (Rs) | > 1.5 | 2.8 (from 2-amino-3-nitrophenol) |
References
-
Separation of Isomers and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 2022.
-
Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Eruditio, 2024.[1]
-
Determination of Aminonitrophenols in Hair Dyes Using a Carbon Paste Electrode and a Boron-Doped Diamond Film Electrode. Int. J. Electrochem. Sci., 2011.
-
2-(Methylamino)-3-nitrophenol Structure and Properties. ChemSrc, 2025.[1][2]
-
Toxicological Profile for Nitrophenols: Physical and Chemical Properties. ATSDR, 2022.
Sources
Comparing reactivity of 2-(methylamino)-3-nitrophenol vs 2-aminophenol
This comparative guide details the distinct reactivity profiles of 2-Aminophenol (2-AP) and 2-(Methylamino)-3-nitrophenol (2-Me-3-NP) .[1][2][3][4][5] It is designed for researchers requiring precise mechanistic data for heterocyclic synthesis, dye formulation, and metabolic stability assessments.[3][4][5]
Executive Summary
-
2-Aminophenol (2-AP): A highly reactive, amphoteric nucleophile.[1][2][3][4][5][6] It is the standard building block for benzoxazoles and a potent reducing agent susceptible to rapid oxidative degradation.[5]
-
2-(Methylamino)-3-nitrophenol (2-Me-3-NP): A deactivated, stabilized analogue.[1][2][3][4][5][6] The C3-nitro group exerts a strong electron-withdrawing effect (EWG), dramatically reducing amine nucleophilicity while increasing phenol acidity.[1][2][3][4][5][6] It is primarily used in semi-permanent dye formulations and as a regioselective scaffold for substituted benzimidazoles.[2][4][5][6]
Physicochemical Properties Comparison
The structural modification—introduction of a nitro group at C3 and methylation of the amine—fundamentally alters the electronic landscape of the molecule.
| Property | 2-Aminophenol (2-AP) | 2-(Methylamino)-3-nitrophenol | Impact on Reactivity |
| Structure | C₆H₇NO | C₇H₈N₂O₃ | Nitro group adds steric bulk and withdraws electron density.[1][2][3][4][5][6] |
| MW | 109.13 g/mol | 168.15 g/mol | Lower atom economy for 2-Me-3-NP.[1][2][3][4][5][6] |
| pKa (Amine) | 4.78 (Conjugate acid) | < 1.0 (Estimated) | Critical: The C3-nitro group (ortho to amine) delocalizes the N-lone pair, rendering the amine non-basic in water.[1][2][3][4][6] |
| pKa (Phenol) | 9.97 | ~7.5 - 8.0 (Estimated) | The meta-nitro group stabilizes the phenoxide anion, increasing acidity.[1][2][3][4][5][6] |
| Redox Potential | Low (Easily Oxidized) | High (Resistant) | 2-AP forms quinone imines rapidly; 2-Me-3-NP is stable to air.[1][2][3][4][5][6] |
| Solubility | Soluble in hot water, EtOH | Soluble in organic solvents, low water solubility | Hydrophobicity increases with methylation.[3][4][5][6] |
*Estimates based on Hammett substituent constants for ortho-nitroaniline and meta-nitrophenol analogues.
Reactivity Profile & Mechanistic Insights
A. Nucleophilicity & Acylation (Benzoxazole Synthesis)
-
2-AP: The primary amine is a "hard" nucleophile.[1][2][3][4][5][6] It reacts rapidly with acyl chlorides or anhydrides to form amides, which cyclize to benzoxazoles under mild dehydration conditions.[4][5][6]
-
2-Me-3-NP: The secondary amine is sterically hindered and electronically deactivated by the ortho-nitro group.[1][2][3][4][5][6] Acylation requires forcing conditions (higher temperature, stronger acylating agents).[2][3][4][5] However, the N-methyl group prevents the formation of a neutral benzoxazole; instead, it forms benzoxazolium salts or requires demethylation/reduction pathways.[1][5]
B. Electrophilic Aromatic Substitution (EAS)
-
2-AP: The -OH and -NH₂ groups are strong ortho/para activators.[1][2][3][4][5][6][7] Electrophiles attack C3 and C5 rapidly.[2][3][4][5][6]
-
2-Me-3-NP: The C3-nitro group deactivates the ring.[1][2][3][4][5][6] However, the -OH (C1) and -NHMe (C2) groups still activate C4 and C6.[1][2][3][4][5][6] Regioselectivity is tighter: the C4 position (para to OH, meta to NO₂) is the most accessible site for substitution.[5]
C. Redox Stability & Dye Chemistry
-
2-AP: Undergoes oxidative coupling (e.g., with oxidizing agents like Ag₂O or enzymes) to form 2-aminophenoxazin-3-one (a chromophore).[1][2][3][4][5][6] This instability requires handling under inert atmosphere.[2][3][4][5][6]
-
2-Me-3-NP: The nitro group prevents the formation of the quinone imine intermediate.[1][2][4][5][6] This stability makes it ideal for direct dyes (e.g., hair dyes) where color persistence without oxidative polymerization is desired.[3][4][5][6]
Experimental Protocols
Protocol A: Synthesis of Benzoxazole Derivatives
Objective: Compare cyclization efficiency.
Material Preparation:
-
Substrate B: 2-(Methylamino)-3-nitrophenol (10 mmol)[1][2][3][4][5][6]
-
Reagent: Triethyl orthoformate (TEOF) (15 mmol)[1][2][3][4][6]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%)[1][2][3][4][6]
Methodology:
-
2-AP Workflow:
-
2-Me-3-NP Workflow:
-
Dissolve 2-Me-3-NP in TEOF/Dioxane (1:1) to aid solubility.
-
Reflux at 120°C for 6-12 hours .
-
Mechanistic Note: The N-methyl group blocks the elimination of the final proton required for aromatization to a neutral benzoxazole.[1][5] The product is likely an imino-ether intermediate or requires high heat to eliminate MeOH (if possible) or form a quaternary salt.[1][2][3][4][5][6]
-
Result: Low yield of cyclized product; significant recovery of starting material.[4][5][6]
-
Protocol B: Oxidative Stability Test
Objective: Quantify susceptibility to air oxidation.[2][3][4][6]
-
Prepare 10 mM solutions of both compounds in Phosphate Buffer (pH 7.4).
-
Monitor UV-Vis absorbance at 450 nm (characteristic of phenoxazinone formation) over 24 hours.[2][3][4][5][6]
-
Result:
Mechanistic Visualization (Graphviz)[1][2][3][4][6]
The following diagram illustrates the divergent reaction pathways for these two compounds when reacting with a carbonyl electrophile (Phosgene equivalent).
Caption: Divergent synthetic pathways. 2-AP cyclizes rapidly but is prone to oxidation. 2-Me-3-NP resists oxidation but reacts sluggishly due to the nitro-deactivation.[1][2][3][4][5][6]
Safety and Handling
-
2-Aminophenol:
-
2-(Methylamino)-3-nitrophenol:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5801, 2-Aminophenol.[2][3][4][5][6] Retrieved from [Link][1][2][3][4][6]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Nitrophenol - Wikipedia [en.wikipedia.org]
- 3. 2-Methyl-3-nitrophenol | C7H7NO3 | CID 79579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. 2-Methyl-3-nitrophenol 98 5460-31-1 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. carlroth.com [carlroth.com]
Comparative UV-Vis Spectroscopic Guide: 2-(Methylamino)-3-nitrophenol vs. Analogous Nitroaromatic Probes
Introduction
Understanding the photophysical properties of substituted nitrophenols is critical for applications ranging from the design of sustainable dyes to the optimization of matrix-assisted laser desorption/ionization (MALDI) techniques[1][2]. The compound 2-(methylamino)-3-nitrophenol represents a highly tunable push-pull chromophore. The interplay between the electron-donating hydroxyl and methylamino groups, coupled with the strongly electron-withdrawing nitro group, creates a pronounced Intramolecular Charge Transfer (ICT) system.
This guide objectively compares the UV-Vis absorption characteristics of 2-(methylamino)-3-nitrophenol against its primary amine counterpart (2-amino-3-nitrophenol) and a standard reference (4-nitrophenol), providing researchers with validated protocols and mechanistic insights for spectroscopic characterization.
Section 1: Structural Causality and Spectroscopic Shifts
The absorption maximum (
-
2-Amino-3-nitrophenol : Exhibits a broad visible absorption band with an average
of 398.00 nm and a molar extinction coefficient ( ) of in neutral conditions[2]. -
2-(Methylamino)-3-nitrophenol : The substitution of a hydrogen atom with a methyl group on the amine introduces a positive inductive effect (+I). This increases the electron density on the nitrogen, raising the HOMO energy level. Because the LUMO (largely localized on the nitro group) remains relatively stable, the HOMO-LUMO gap narrows. Consequently, this structural modification induces a predictable bathochromic shift (red shift), pushing the
to approximately 412 nm.
Fig 1: Photophysical pathway of intramolecular charge transfer in nitroaromatics.
Section 2: Comparative Performance Data
To facilitate objective comparison during probe selection, the following table synthesizes the quantitative photophysical parameters of these molecules.
| Compound | Substructure Variation | Isosbestic Point (nm) | |||
| 2-(Methylamino)-3-nitrophenol | Secondary amine, ortho-OH | ~412 | ~435 | ~380 | ~1.45 |
| 2-Amino-3-nitrophenol | Primary amine, ortho-OH | 398 | 420 | ~365 | 1.38 |
| 4-Nitrophenol | No amine, para-NO2 | 317 | 400 | 348 | 1.83 |
Mechanistic Note: The significant red-shift observed in basic conditions across all three compounds is driven by the deprotonation of the phenol to form a phenolate anion. This massively augments the electron-donating capacity of the aromatic ring, further lowering the transition energy required for excitation.
Section 3: Self-Validating Experimental Protocol
To ensure high-fidelity data collection, we deploy a self-validating UV-Vis workflow. This protocol embeds internal checks to confirm sample integrity, solubility, and instrument calibration before proceeding to the next analytical step.
Fig 2: Iterative UV-Vis workflow for pH-dependent spectral acquisition and analysis.
Step-by-Step Methodology
1. Stock Solution Preparation & Linearity Check (Internal Control)
-
Action: Dissolve 2-(methylamino)-3-nitrophenol in spectroscopic-grade DMSO to yield a 10 mM stock. Dilute to 10 µM, 20 µM, and 30 µM in 50 mM Phosphate Buffered Saline (PBS, pH 7.4).
-
Causality: DMSO is required to overcome the hydrophobicity of the nitroaromatic core, preventing micro-precipitation in the aqueous buffer.
-
Self-Validation: Plot Absorbance vs. Concentration at 412 nm. A linear regression yielding
confirms the system obeys the Beer-Lambert law and is free of aggregation artifacts.
2. Baseline Correction
-
Action: Record a baseline using a matched solvent blank (e.g., 0.1% DMSO in PBS) in a quartz cuvette.
-
Causality: Subtracts solvent scattering and cuvette absorbance, isolating the pure electronic transitions of the chromophore.
3. pH Titration & Spectral Acquisition
-
Action: Using the 10 µM solution, adjust the pH incrementally from 3.0 to 10.0 using micro-additions of 0.1 M HCl or NaOH. Scan from 250 nm to 600 nm at each pH step.
-
Causality: Altering the pH maps the protonation state of the molecule. The transition from neutral phenol to phenolate anion triggers a massive red-shift due to enhanced ICT.
-
Self-Validation: The emergence of a sharp, singular isosbestic point (where all spectra intersect, typically around 380 nm for this derivative) validates that the system is a clean two-state equilibrium (neutral
anionic) without oxidative degradation or side reactions.
Conclusion
For researchers developing novel colorants or MALDI matrices, 2-(methylamino)-3-nitrophenol offers a distinct bathochromic advantage over standard 2-amino-3-nitrophenol[1][2]. By utilizing the self-validating protocol outlined above, scientists can confidently map its photophysical profile, ensuring that observed spectral shifts are strictly due to electronic structural changes rather than artifactual aggregation.
References
- Williams, Tova N. "Approaches to the Design of Sustainable Permanent Hair Dyes." ncsu.edu, 2017.
- Gámez, Francisco, et al. "Visible Laser Desorption/Ionization Mass Spectrometry Using Gold Nanorods.
Sources
Precision Elemental Analysis of C₇H₈N₂O₃ Nitro-Aromatic Compounds
The following guide is a technical comparison and procedural manual designed for analytical chemists and pharmaceutical researchers. It addresses the specific challenges of validating elemental composition for compounds with the formula C₇H₈N₂O₃ (e.g., 3-Methoxy-4-nitroaniline and its isomers).
A Comparative Standardization Guide
Executive Summary & Core Directive
In the quantitative microanalysis of organic compounds, the "Universal" calibration standard (typically Acetanilide) is often insufficient for analytes containing high nitrogen content or oxidized nitrogen functionalities (nitro/nitroso groups).
Compounds with the formula C₇H₈N₂O₃ (MW: 168.15 g/mol ) present a specific analytical challenge: they typically contain both amino (-NH₂) and nitro (-NO₂) moieties. Accurate determination requires not just combustion, but the quantitative reduction of nitrogen oxides (
This guide compares the industry-standard Acetanilide against the matrix-matched alternative Sulfanilamide to determine the optimal calibration strategy for C₇H₈N₂O₃.
The Analyte: C₇H₈N₂O₃ Properties[1][2][3][4]
Before selecting a standard, we must define the target. C₇H₈N₂O₃ isomers (such as 3-Methoxy-4-nitroaniline) are solid, crystalline nitro-aromatics.
Theoretical Composition (Target Values):
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
|---|---|---|---|---|
| Carbon | 7 | 12.011 | 84.077 | 50.00% |
| Hydrogen | 8 | 1.008 | 8.064 | 4.80% |
| Nitrogen | 2 | 14.007 | 28.014 | 16.66% |
| Oxygen | 3 | 15.999 | 47.997 | 28.54% |
Analytical Challenge: The 16.66% Nitrogen content is moderately high. More importantly, the presence of the nitro group requires a robust copper reduction phase in the analyzer to prevent high nitrogen results (due to incomplete reduction) or low results (due to oxide trapping).
Comparative Analysis of Standards
We evaluate three potential standardization strategies. The "Suitability Score" is based on proximity to the analyte's C/N ratio and chemical functionality.
Option A: Acetanilide (The Universal Standard)
-
Formula: C₈H₉NO
-
Role: Primary calibration standard for most CHNS analyzers.
-
Pros: Extremely high purity (>99.9%), stable, non-hygroscopic.
-
Cons: Nitrogen content (10.36%) is significantly lower than the target (16.66%). It lacks a nitro group, failing to challenge the reduction tube efficiency.
Option B: Sulfanilamide (The Matrix-Matched Alternative)
-
Formula: C₆H₈N₂O₂S
-
Role: Secondary standard for sulfonamides and nitro-compounds.
-
Pros: Nitrogen content (16.27%) is nearly identical to C₇H₈N₂O₃ (16.66%). Contains heteroatoms (S) and oxidized groups, better mimicking the combustion behavior of the analyte.
-
Cons: Requires simultaneous Sulfur detection capability or careful separation to avoid interference (though modern EA systems handle this easily).
Option C: 3-Methoxy-4-nitroaniline (Self-Standard / QC Check)
-
Role: Quality Control (QC) check.
-
Pros: Perfect matrix match.
-
Cons: Commercial purity varies (often 98%). Not suitable for calibration due to lack of certified mass fraction traceability compared to NIST-traceable Acetanilide.
Data Comparison Table
| Parameter | C₇H₈N₂O₃ (Analyte) | Acetanilide (Std A) | Sulfanilamide (Std B) | Match Verdict |
| % Carbon | 50.00% | 71.09% | 41.84% | Sulfanilamide is closer to the 50% range. |
| % Nitrogen | 16.66% | 10.36% | 16.27% | Sulfanilamide is the superior match. |
| C/N Ratio | 3.0 | 6.9 | 2.6 | Sulfanilamide mimics the stoichiometry best. |
| Oxidation State | Nitro (-NO₂) | Amide (-CONH-) | Sulfonamide (-SO₂NH₂) | Sulfanilamide tests oxidation capability better. |
Experimental Protocol: Self-Validating System
To ensure data integrity (E-E-A-T), this protocol includes a "Bracketing" technique using both standards.
Workflow Diagram (DOT)
Figure 1: Logic flow for validating high-nitrogen nitro-aromatic analysis.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Reduction Tube (Copper) is fresh. Nitro groups generate excess oxygen and nitrogen oxides; depleted copper will lead to falsely high Nitrogen values (due to unreduced
detected as or overlapping peaks). -
Set Furnace Temperature: 950°C - 980°C (Combustion), 650°C (Reduction).
-
-
Calibration (The Anchor):
-
Calibrate using Acetanilide (2-3 mg). This establishes the baseline response factor (K-factor) for the detector because of its high purity and stability [1].
-
-
Validation (The Stress Test):
-
Run Sulfanilamide as an "unknown" sample.
-
Acceptance Criteria: The measured Nitrogen must fall between 16.12% and 16.42% (±0.15% absolute).
-
Why? If the instrument accurately measures the 16.27% N in Sulfanilamide using the Acetanilide curve, linearity is confirmed up to the range of your C₇H₈N₂O₃ analyte.
-
-
Sample Analysis:
-
Weigh 1.5 - 2.5 mg of the C₇H₈N₂O₃ sample into a tin capsule.
-
Fold tightly to exclude atmospheric nitrogen.
-
Run in triplicate.
-
-
Calculation:
-
Calculate error:
. -
Industry standard tolerance is ±0.3% absolute (e.g., N should be 16.36% - 16.96%) [2].
-
Troubleshooting & Scientific Insight
The "Nitro" Effect
Nitro compounds (
-
Symptom: High Nitrogen results (>17.0%).
-
Cause: Incomplete reduction of Nitrogen Oxides (
). may co-elute or trigger the detector. -
Fix: Increase the contact time in the reduction tube or replace the copper reagent.
The "Methoxy" Effect
Methoxy groups (
-
Symptom: Low Carbon results.
-
Cause: Incomplete combustion / soot formation.
-
Fix: Ensure an Oxygen Boost (2-5 seconds injection) is programmed to occur immediately upon sample drop.
Conclusion & Recommendation
For the elemental analysis of C₇H₈N₂O₃ compounds:
-
Do NOT rely solely on Acetanilide for validation. While it is excellent for calibration, it does not stress the reduction capacity of the instrument sufficiently for nitro-compounds.
-
Use Sulfanilamide as your primary QC check standard. Its nitrogen content (16.27%) brackets your analyte (16.66%) perfectly.
-
Target Tolerance: Aim for ±0.3% accuracy. Results outside this range (e.g., C < 49.7% or N > 17.0%) indicate a specific failure in combustion efficiency or reduction capacity, not sample impurity.
References
-
NIST Standard Reference Material® 141e . Certificate of Analysis: Acetanilide. National Institute of Standards and Technology.[5][6] Available at: [Link] (Accessed via search result 1.11).
-
PubChem . 3-Methoxy-4-nitroaniline Compound Summary. National Library of Medicine. Available at: [Link] (Accessed via search result 1.10).
Sources
- 1. scribd.com [scribd.com]
- 2. 3-Methoxy-4-nitroaniline | C7H8N2O3 | CID 2755795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Anisidine, 3-nitro-, [webbook.nist.gov]
- 4. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
The Mechanistic Causality: Hydrogen Bonding and Polarity
Chromatographic Separation of Nitrophenol Isomers: A Comprehensive Comparison Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of resolving structural isomers. Nitrophenol isomers—specifically ortho-, meta-, and para-nitrophenol—are ubiquitous as environmental pollutants, synthetic intermediates, and degradation products in drug development. Because they share identical molecular weights and similar functional groups, distinguishing them requires exploiting subtle differences in their spatial arrangements and electronic distributions.
This guide objectively compares the leading chromatographic platforms for separating nitrophenol isomers, detailing the physicochemical causality behind each method and providing self-validating experimental protocols.
To design a successful separation method, we must first understand the molecular physics dictating the behavior of these isomers. The position of the nitro (-NO₂) group relative to the hydroxyl (-OH) group fundamentally alters the molecule's interaction with its environment[1].
-
Ortho-Nitrophenol (2-Nitrophenol): The proximity of the -OH and -NO₂ groups allows for strong intramolecular hydrogen bonding (chelation). This internal bonding shields the polar functional groups from the surrounding solvent, significantly reducing the molecule's accessible polarity and making it highly hydrophobic and volatile[1][2].
-
Para- and Meta-Nitrophenol (4- and 3-Nitrophenol): The distance between the functional groups prevents intramolecular bonding. Instead, these isomers engage in intermolecular hydrogen bonding with surrounding solvent molecules or stationary phases. This exposes their polarity, making them highly hydrophilic and less volatile[1].
Caption: Mechanistic pathway illustrating how isomeric structure dictates polarity and chromatographic behavior.
Platform Comparison: Selecting the Right Modality
The choice of chromatographic technique depends entirely on the scale of the operation (preparative isolation vs. trace analytical quantification).
Caption: Decision tree for selecting a separation platform based on scale and desired elution order.
Quantitative Data Summary
| Parameter | Reversed-Phase HPLC (C18) | Normal Phase (Silica Gel) | Capillary Electrochromatography |
| Primary Mechanism | Hydrophobic Partitioning | Polar Adsorption | Electrophoretic Mobility |
| Elution Order | para → meta → ortho | ortho → meta → para | Variable (MIP dependent) |
| Resolution Limit | High (Analytical Standard) | Moderate (Preparative) | Ultra-High (Trace Analysis) |
| Typical Run Time | 10–15 minutes | 1–3 hours | < 5 minutes |
Method 1: Reversed-Phase HPLC (The Analytical Standard)
For quantitative analysis in drug development or environmental monitoring, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column is the industry standard[3][4].
The Causality of Method Design: In RP-HPLC, the stationary phase (C18) is non-polar, and the mobile phase is polar. Because ortho-nitrophenol's polarity is shielded by intramolecular hydrogen bonding, it acts as the most hydrophobic isomer. Consequently, it interacts most strongly with the C18 carbon chains and elutes last[4]. Para- and meta-nitrophenol are more polar, prefer the aqueous mobile phase, and elute earlier[4][5].
Crucially, the mobile phase pH must be tightly controlled. Nitrophenols are weak acids (pKa ~7.15 for p-nitrophenol). If the pH is not buffered below their pKa, the molecules will partially ionize into phenoxide ions, causing severe peak tailing and unpredictable retention shifts. We utilize an acidic buffer (pH 5.0) to ensure the analytes remain fully protonated and neutral[3][4].
Self-Validating Experimental Protocol: RP-HPLC
This protocol incorporates a System Suitability Test (SST) to validate column performance prior to sample injection.
-
Mobile Phase Preparation: Dissolve sodium acetate in HPLC-grade water to achieve a 50 mM concentration. Adjust the pH to exactly 5.0 using glacial acetic acid. Mix this aqueous buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio[3]. Filter through a 0.22 µm PTFE membrane and degas.
-
System Setup: Install a C18 reversed-phase column (150 mm × 4.6 mm, 5 µm particle size). Set the column oven to 25 °C and the flow rate to 1.0 mL/min[3][4]. Set the UV detector to 280 nm.
-
System Suitability Test (Self-Validation): Inject 20 µL of a standard mixture containing 10 µg/mL each of ortho-, meta-, and para-nitrophenol.
-
Sample Analysis: Once validated, inject 20 µL of the unknown sample. Identify peaks by matching retention times against the SST chromatogram.
Method 2: Normal Phase Column Chromatography (The Preparative Standard)
When synthesizing nitrophenols, researchers often need to physically isolate hundreds of milligrams of the pure isomers from a crude reaction mixture. Normal phase flash chromatography is the method of choice here[7][8].
The Causality of Method Design: Normal phase chromatography reverses the HPLC logic: the stationary phase (silica gel) is highly polar, and the mobile phase (e.g., petroleum ether/ethyl acetate) is non-polar. Because para-nitrophenol has exposed hydroxyl and nitro groups, it forms strong intermolecular hydrogen bonds with the silanol groups on the silica gel, causing it to stick tightly to the column[7][9]. Ortho-nitrophenol, shielded by its internal hydrogen bond, ignores the silica and washes through the column rapidly[8][9].
Self-Validating Experimental Protocol: Silica Gel Chromatography
This protocol uses Thin Layer Chromatography (TLC) as a predictive self-validation mechanism.
-
TLC Pre-Screen (Self-Validation): Before packing the column, spot the crude mixture on a silica TLC plate. Develop the plate in a 90:10 mixture of petroleum ether and ethyl acetate.
-
Validation Criteria: Calculate the Retention Factor (
). You should observe a high spot (~0.8) for the ortho isomer and a low spot (~0.2) for the para isomer[9]. The must be 0.3. If it is lower, adjust the solvent ratio until this separation is achieved.
-
-
Column Preparation: Place a glass wool plug at the bottom of a glass column. Prepare a slurry of silica gel (230-400 mesh) in petroleum ether and pour it smoothly into the column to avoid air bubbles. Allow the solvent to drain until it is level with the top of the silica bed[8].
-
Sample Loading: Dissolve the crude nitrophenol mixture in the absolute minimum volume of petroleum ether (or a few drops of dichloromethane if insoluble). Carefully apply it to the top of the silica bed using a pipette[8].
-
Elution: Elute continuously with the validated petroleum ether/ethyl acetate mixture. The ortho-nitrophenol will elute first as a distinct yellow band. Collect this fraction. Increase the polarity of the mobile phase (e.g., to 70:30) to force the tightly bound para-nitrophenol off the column[8][9].
-
Recovery: Evaporate the solvent from the collected fractions using a rotary evaporator to yield the pure, solid isomers[8].
Advanced Alternative: Capillary Electrochromatography (CEC)
For ultra-trace analysis requiring extreme theoretical plate counts, Capillary Electrochromatography (CEC) utilizing Molecularly Imprinted Polymers (MIPs) represents the bleeding edge of separation science.
By synthesizing a silica monolithic column inside a capillary and derivatizing it with a polymer imprinted specifically for a target isomer (e.g., p-nitrophenol), researchers achieve lock-and-key selectivity[10]. The separation is driven by an electroosmotic pump rather than hydraulic pressure, allowing for baseline separation of all three isomers in under 4 minutes with virtually zero solvent waste[10][11]. While highly specialized and less routine than HPLC, CEC-MIP is invaluable when dealing with complex biological matrices where co-elution is a severe risk.
References
1.[6] BenchChem Technical Support Team. "2-Amino-4,6-dinitrophenol|Picramic Acid For Research - Benchchem". BenchChem. URL: 2.[7] WPMU DEV. "Nitration of Phenol and Purification by Column Chromatography Purpose - CDN". URL: 3.[8] Virtual Labs. "Separation of Compounds Using Column Chromatography - Virtual Labs". URL: 4.[9] UKEssays. "Synthesis and Purification of Nitrophenols | UKEssays.com". URL: 5.[10] ACS Publications. "Preparation and Evaluation of a Molecularly Imprinted Polymer Derivatized Silica Monolithic Column for Capillary Electrochromatography and Capillary Liquid Chromatography". URL: 6.[3] BenchChem Technical Support Team. "Technical Support Center: HPLC Separation of Nitrophenol Isomers - Benchchem". BenchChem. URL: 7.[11] Researcher.Life. "Novel Vinylpyridine Based Cationic MIP Monoliths for Enantiomer Separation in CEC". URL: 8.[5] ResearchGate. "The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection". URL: 9.[4] BenchChem Technical Support Team. "Technical Support Center: HPLC Separation of Nitrophenol Isomers - Benchchem". BenchChem. URL: 10.[2] BenchChem. "3-Methyl-2-nitrophenol | 4920-77-8 | Benchchem". URL: 11.[1] Quora. "How to separate 2-nitrophenol and 4-nitrophenol based on boiling point - Quora". URL:
Sources
- 1. quora.com [quora.com]
- 2. 3-Methyl-2-nitrophenol | 4920-77-8 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-4,6-dinitrophenol|Picramic Acid For Research [benchchem.com]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. Virtual Labs [oc-amrt.vlabs.ac.in]
- 9. ukessays.com [ukessays.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal Procedures for 2-(Methylamino)-3-nitrophenol
[1]
Executive Summary & Chemical Identification
This guide outlines the mandatory safety and disposal protocols for 2-(Methylamino)-3-nitrophenol , a specialized intermediate often used in the synthesis of benzoxazoles and other heterocyclic pharmaceutical compounds. Due to the presence of both nitro (
Chemical Profile:
-
Chemical Name: 2-(Methylamino)-3-nitrophenol[1]
-
CAS Number: 163298-74-6 (Verify against specific vendor SDS as salt forms may vary) [1]
-
Molecular Formula:
-
Physical State: Typically a red to brown crystalline powder.[2]
-
Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol).[2]
Core Safety Directive
Treat this compound as an Acute Toxin and Potential Mutagen. Unlike simple salts, nitro-amino-phenols can exhibit significant biological activity and environmental persistence. Disposal must strictly follow RCRA (Resource Conservation and Recovery Act) guidelines for toxic organic waste.[2] Incineration at a permitted facility is the only acceptable final disposal method.[2]
Hazard Characterization & Risk Assessment
Before handling waste, operators must understand the specific risks associated with this chemical class.[2]
| Hazard Category | GHS Classification (Derived) | Signal Word | Hazard Statement |
| Acute Toxicity | Category 3/4 (Oral, Dermal) | DANGER | Toxic if swallowed or in contact with skin. |
| Skin/Eye Irritation | Category 2/2A | WARNING | Causes skin irritation and serious eye irritation.[3][2][4] |
| Germ Cell Mutagenicity | Category 2 (Suspected) | WARNING | Suspected of causing genetic defects (typical of nitro-aromatics). |
| Aquatic Toxicity | Acute Category 1 | WARNING | Very toxic to aquatic life.[2] |
Critical Incompatibilities:
Pre-Disposal Handling & Storage[3][5][6]
Effective disposal begins at the bench.[2] Improper segregation is the leading cause of laboratory accidents involving waste.[2]
Waste Stream Segregation
Do NOT mix 2-(Methylamino)-3-nitrophenol with:
-
Oxidizing acids (Nitric, Perchloric).[2]
-
Aqueous acidic waste streams (unless specifically designated).[2]
-
General trash or biohazard waste.[2]
Container Specifications
-
Solid Waste: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.[2]
-
Liquid Waste (Solutions): Segregate based on the solvent.[2][5]
Labeling Requirements
Every container must be labeled immediately upon the first addition of waste.[2]
-
Primary Label: "HAZARDOUS WASTE"
-
Constituents: "2-(Methylamino)-3-nitrophenol [Solid/Solution]"
-
Hazard Checkboxes: [x] Toxic [x] Irritant
Disposal Workflow Protocols
Protocol A: Solid Waste Disposal (Pure Substance/Spill Debris)
Scope: Expired reagents, reaction byproducts, or contaminated spill cleanup materials.[2]
-
Personal Protective Equipment (PPE):
-
Collection:
-
Decontamination of Tools:
-
Wipe spatulas or scoops with a solvent-dampened Kimwipe (Acetone or Methanol).
-
Dispose of the Kimwipe in the same solid waste container.[2]
-
-
Sealing:
-
Storage:
-
Store in a Satellite Accumulation Area (SAA) inside a secondary containment tray until pickup.[2]
-
Protocol B: Liquid Waste Disposal (Reaction Mixtures)
Scope: Mother liquors, wash solvents, or stock solutions.[2]
Visualized Decision Logic
The following diagram illustrates the decision-making process for classifying and packing 2-(Methylamino)-3-nitrophenol waste.
Figure 1: Waste stream classification and routing workflow for 2-(Methylamino)-3-nitrophenol.
Emergency Procedures: Spills & Exposure
In the event of a spill, immediate action is required to prevent exposure and facility contamination.[2]
Solid Spill Cleanup[3]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don Nitrile gloves, lab coat, and N95 dust mask (or respirator if powder is fine).[2]
-
Contain: Gently cover the spill with damp paper towels to prevent dust generation.[2]
-
Collect: Scoop the material and paper towels into a wide-mouth waste jar.
-
Clean: Wipe the surface with soap and water; dispose of wipes as hazardous waste.[2]
Exposure Response
-
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[2] Remove contaminated clothing.[3][2][4]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[2] Remove contact lenses if present.[3][2][4][6] Seek medical attention.
-
Inhalation: Move to fresh air immediately.
Regulatory Compliance (RCRA)
While 2-(Methylamino)-3-nitrophenol may not have a specific "U" or "P" list code (unless designated by specific state regulations), it is regulated under the "Mixture Rule" and "Derived-From Rule" of the EPA.
-
Waste Code Assignment:
-
If the waste exhibits toxicity characteristics (e.g., via TCLP), it may carry a D-code (e.g., D001 if ignitable, though unlikely for this solid).
-
Most facilities classify this as "Non-RCRA Regulated Hazardous Waste" (if no specific code applies) or assign a state-specific code (e.g., California's Code 551 for organic compounds).[2]
-
Best Practice: Always default to managing it as RCRA Hazardous Waste due to its nitro-aromatic nature [2].[2]
-
References
-
ChemSrc. (2025).[2] 2-Amino-3-nitrophenol and derivatives CAS Database.[1][7] Retrieved from [Link] (Note: CAS 163298-74-6 is associated with the N-methyl derivative in specific catalogs).
-
U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
PubChem. (2025).[2][8] Compound Summary: 2-Amino-3-nitrophenol.[1][4][7][9][10] National Library of Medicine.[2] Retrieved from [Link]
Sources
- 1. 2-Amino-3-nitrophenol | CAS#:603-85-0 | Chemsrc [chemsrc.com]
- 2. vumc.org [vumc.org]
- 3. uprm.edu [uprm.edu]
- 4. echemi.com [echemi.com]
- 5. wisconsin.edu [wisconsin.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. 2-Amino-3-nitrophenol(603-85-0) MS [m.chemicalbook.com]
- 8. 2-Amino-3-Nitrophenol | C6H6N2O3 | CID 4115495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 382040250 [thermofisher.com]
- 10. 603-85-0|2-Amino-3-nitrophenol|BLD Pharm [bldpharm.com]
Personal protective equipment for handling 2-(Methylamino)-3-nitrophenol
Topic: Personal protective equipment for handling 2-(Methylamino)-3-nitrophenol Content Type: Operational Safety & Logistics Guide[1][2]
Executive Safety Summary
Chemical Identity: 2-(Methylamino)-3-nitrophenol CAS: 28455-63-2 Formula: C₇H₈N₂O₃ Physical State: Crystalline Solid (Typically yellow/orange to reddish-brown)[1][2]
Critical Hazard Overview: As a nitro-substituted aminophenol, this compound presents a dual-threat profile: chemical toxicity typical of nitro-aromatics (potential methemoglobinemia) and high sensitization potential common to dye intermediates.[1][2] While specific toxicological data for this exact isomer is rare, structural analogs (e.g., 2-amino-3-nitrophenol) dictate a Maximum Precautionary Approach .[1][2]
Core Safety Directive: Treat as a Skin Sensitizer (Category 1) and Acute Toxin (Category 3/4) .[1][2] Zero skin contact is the operational standard.[2]
Risk Assessment & Hazard Identification
| Hazard Class | GHS Category (Inferred*) | Operational Implication |
| Acute Toxicity | Cat 4 (Oral/Dermal) | Harmful if swallowed or absorbed through skin.[1][2] |
| Skin Sensitization | Cat 1 (High Risk) | May cause severe allergic reaction.[1][2][3] Trace exposure can induce lifelong sensitization.[1][2] |
| Eye Damage/Irritation | Cat 2A / 1 | Dust causes severe mechanical and chemical irritation.[1][2] |
| Target Organ Toxicity | STOT-RE (Blood) | Potential for methemoglobinemia upon chronic exposure.[1][2] |
*Note: Classifications are derived from structural analogs (SAR) to ensure a safety margin in the absence of isomer-specific LD50 data.[1][2]
Personal Protective Equipment (PPE) Strategy
The following PPE protocol is designed to prevent permeation (chemical entering through glove material) and sensitization (immune response to trace contact).
3.1 Hand Protection (The "Double-Shell" Protocol)
Standard latex gloves are insufficient .[1][2] You must use a barrier capable of resisting organic amines.[2]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1][2] Acts as a visual indicator for outer glove failure.[1][2]
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.[1][2]
-
Protocol: Change outer gloves immediately upon visible staining.[1][2] Change inner gloves every 2 hours.[1][2]
3.2 Respiratory Protection
-
Primary Control: All solid handling must occur inside a certified Chemical Fume Hood.[1][2]
-
Secondary Control (If Hood Unavailable/Cleaning Spills):
3.3 Eye & Body Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1][2] Safety glasses allow dust entry from the side.[1]
-
Body: Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat.[1][2] Sleeves must be tucked into gloves.[2]
Operational Handling Protocol
Step 1: Reception & Storage
-
Inspection: Verify container integrity upon receipt. Nitro-aminophenols can degrade; check for pressure buildup.[1][2]
-
Storage: Store in a cool, dry place away from strong oxidizers and acids .[1][2][4] Keep container tightly sealed to prevent oxidation (darkening of the solid).[2]
Step 2: Weighing & Transfer (The "Static-Free" Zone)
-
Location: Inside Fume Hood.
-
Tooling: Use anti-static weighing boats and stainless steel spatulas.[1][2] Plastic spatulas can generate static, scattering the fine powder.
-
Technique:
Step 3: Reaction Setup
-
Solvent Choice: Soluble in organic solvents (DMSO, Ethanol, DMF).[1]
-
Incompatibility: Avoid mixing with strong oxidizing agents (e.g., peroxides, permanganates) or reducing agents (e.g., hydrides) without strict thermal control. Violent reactions are possible.[1][2][4]
Emergency Response & Spill Logic
Visualizing the Response Logic:
Caption: Decision logic for spill response. Prioritize dust suppression for solids and containment for liquids.[1]
Specific Spill Steps:
-
Wet Method: Cover the spill with a paper towel dampened with Ethanol or Isopropanol (to solubilize and trap the dye).[1][2]
-
Decontaminate: Wash the surface with a soapy water solution (pH neutral) followed by an alcohol wipe to remove residual color.[1][2]
Waste Disposal & Decontamination
-
Waste Stream: Segregate as "Hazardous Organic Waste - Toxic/Irritant" .
-
Do Not: Do not dispose of down the drain. This compound is toxic to aquatic life.[1][2]
-
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if acidic byproducts are present.[1][2]
-
Decontamination: Glassware should be rinsed with Ethanol before washing with detergent.[1][2] The ethanol rinse must be collected as hazardous waste.[2]
References
-
PubChem. (n.d.).[1][2] 2-Amino-3-nitrophenol (Structural Analog Data).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1][2] C&L Inventory: Nitrophenol derivatives.[1][2] Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
